4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4S/c9-6-3-1-5(2-4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVTGBJHALSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357611 | |
| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-25-8 | |
| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. This heterocyclic compound is a significant scaffold in medicinal chemistry, leveraging the biological potential of the 1,2,4-triazole core, enhanced by the physicochemical properties of a 4-fluorophenyl substituent. We present a robust, multi-step synthetic protocol, elucidate the underlying reaction mechanism, and detail a suite of analytical techniques for structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals, offering both a practical laboratory guide and a deeper understanding of the causality behind the experimental choices.
Introduction: The Scientific Rationale
The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1] The title compound, this compound, is of particular interest due to the synergistic combination of its structural features:
-
The 4-Amino Group: Serves as a versatile synthetic handle for further derivatization, allowing for the creation of Schiff bases and other analogues to explore a wider chemical space.[2]
-
The 3-Thiol Group: This group is crucial for the compound's biological activity and exists in a dynamic tautomeric equilibrium with its thione form.[3][4] It also acts as a key nucleophilic center for constructing fused heterocyclic systems like triazolo-thiadiazoles.[5]
-
The 4-Fluorophenyl Moiety: The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, making it a favored substituent in modern drug design.[5]
This guide provides a validated pathway to access this high-value intermediate, emphasizing reproducible methods and thorough analytical verification.
Synthesis Methodology
The synthesis of the target compound is achieved through a reliable and scalable three-step process starting from 4-fluorobenzoic acid. The overall workflow involves the formation of an acid hydrazide, conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate.
Causality in Reagent Selection
-
Step 1 (Hydrazide Formation): The conversion of the carboxylic acid (or its ester derivative) to a hydrazide is a standard procedure. Hydrazine hydrate acts as a potent nucleophile, attacking the carbonyl carbon.
-
Step 2 (Dithiocarbazate Salt Formation): This step is critical. Potassium hydroxide (KOH) is used as a base to deprotonate the hydrazide, increasing its nucleophilicity. Carbon disulfide (CS₂) is an excellent electrophile that readily reacts with the enhanced nucleophile to form the dithiocarbazate intermediate. The potassium salt is typically stable and can be isolated.[6][7]
-
Step 3 (Cyclization): Hydrazine hydrate serves a dual purpose here. It acts as the nitrogen source for the 4-amino group and facilitates the intramolecular cyclization via nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole ring.[2][6] The reaction is typically driven to completion by heating under reflux.
Detailed Experimental Protocol
Step A: Synthesis of 4-Fluorobenzoyl Hydrazide
-
To a solution of methyl 4-fluorobenzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.2 mol, 80%).
-
Heat the mixture under reflux for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Pour the resulting slurry into ice-cold water.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain pure 4-fluorobenzoyl hydrazide.
Step B: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate
-
Dissolve 4-fluorobenzoyl hydrazide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add potassium hydroxide (0.11 mol) dissolved in absolute ethanol (50 mL) and cool the mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide (0.11 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Filter the resulting yellow precipitate, wash with cold diethyl ether, and dry under vacuum to yield the potassium salt.[6]
Step C: Synthesis of this compound (3)
-
Suspend the potassium salt from Step B (0.1 mol) in water (200 mL).
-
Add hydrazine hydrate (0.2 mol, 80%) to the suspension.
-
Heat the mixture under reflux for 6-8 hours, during which the color of the mixture may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the solid from an appropriate solvent such as ethanol or an ethanol-water mixture to afford the pure title compound.[2][7]
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A key structural feature of this molecule is the potential for thiol-thione tautomerism. Spectroscopic evidence, particularly from ¹H NMR, can confirm the predominance of the thiol tautomer in solution.[3][4]
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data based on published results for closely related analogues.[8][9][10]
| Technique | Characteristic Feature | Expected Observation Range | Rationale / Assignment |
| FT-IR (KBr, cm⁻¹) | N-H Stretching | 3350 - 3150 | Asymmetric and symmetric stretching of the 4-amino (NH₂) group.[9] |
| S-H Stretching | 2600 - 2500 | Weak but sharp peak, characteristic of the thiol group. Its presence is a strong indicator of the thiol tautomer.[3][9] | |
| C=N Stretching | 1630 - 1600 | Stretching vibration of the imine bond within the triazole ring.[8] | |
| N-C=S Bands | 1540, 1260, 1050, 950 | Amide-like bands associated with the thioamide moiety in the ring structure.[9] | |
| ¹H NMR (DMSO-d₆, δ ppm) | SH Proton | 14.0 - 13.0 | Broad singlet, deshielded due to hydrogen bonding and the acidic nature of the thiol proton. This is a key diagnostic peak.[4][10] |
| Aromatic Protons | 8.0 - 7.2 | Multiplet or two doublets of doublets, characteristic of a para-substituted fluorophenyl ring. | |
| NH₂ Protons | 6.0 - 5.5 | Broad singlet, integrating to two protons. The chemical shift can vary with concentration and temperature.[9] | |
| ¹³C NMR (DMSO-d₆, δ ppm) | C-SH / C=S Carbon | 170 - 165 | The carbon atom attached to the sulfur. Its chemical shift is sensitive to the tautomeric form.[3][11] |
| C-Ar Carbon | 165 - 160 (d, ¹JCF) | Carbon of the fluorophenyl ring directly attached to the fluorine atom, showing a large coupling constant. | |
| Triazole Ring Carbons | 155 - 145 | Chemical shifts for the other carbon atom in the triazole ring. | |
| Aromatic Carbons | 135 - 115 | Signals corresponding to the remaining carbons of the 4-fluorophenyl group. | |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺ | m/z = 213.05 | Calculated for C₈H₈FN₄S⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[3] |
Physicochemical Properties
-
Melting Point: A sharp melting point is indicative of high purity. This should be determined using a calibrated melting point apparatus.
-
Solubility: The compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol upon heating.
-
Appearance: Typically a white to off-white or pale yellow crystalline solid.
Safety and Handling
-
Carbon Disulfide (CS₂): Highly flammable and toxic. All operations involving CS₂ must be conducted in a certified chemical fume hood.
-
Hydrazine Hydrate: Corrosive and a suspected carcinogen. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium Hydroxide (KOH): Corrosive. Handle with care to avoid skin and eye burns.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis. A full risk assessment should be completed before commencing any experimental work.
Conclusion
This guide has detailed a reliable and well-substantiated protocol for the synthesis of this compound. By explaining the rationale behind procedural steps and providing a comprehensive characterization framework, we have created a self-validating system for researchers. The successful synthesis and purification of this compound provide access to a versatile building block, paving the way for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery.
References
-
Tozkoparan, B., et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 323-328. Available at: [Link]
-
Gierczyk, B., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Frontiers in Chemistry, 6, 59. Available at: [Link]
-
Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. Available at: [Link]
-
Patel, N. B., & Patel, H. R. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][8][12] triazole-3-thiol derivatives and Antifungal activity. Der Pharma Chemica, 4(3), 1101-1106. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Organic Chemistry, 2(5), 109-131. Available at: [Link]
-
Sahoo, P., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[3][8][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. Available at: [Link]
-
Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Molecules, 25(6), 1475. Available at: [Link]
-
El-Sayed, W. A., et al. (2010). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ARKIVOC, 2010(xi), 149-160. Available at: [Link]
-
Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25, 403-412. Available at: [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Available at: [Link]
-
Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Available at: [Link]
-
Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
-
Kalhor, M., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 28(11), 4458. Available at: [Link]
-
Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]
-
Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. Available at: [Link]
-
Singh, A., et al. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl] benzene. Available at: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. Available at: [Link]
-
Pisano, C., et al. (2018). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. Cancers, 10(11), 449. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4983. Available at: [Link]
-
Kaplaushenko, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 441-447. Available at: [Link]
-
Shcherbyna, R., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Current issues in pharmacy and medicine: science and practice, 11(3), 127-131. Available at: [Link]
-
Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
Plech, T., et al. (2013). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Molecules, 18(7), 8126-8141. Available at: [Link]
-
Li, Z., et al. (2002). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 7(9), 630-636. Available at: [Link]
-
SpectraBase. (n.d.). 4-Amino-1,2,4-triazole - Optional[FTIR] - Spectrum. Available at: [Link]
-
Shcherbyna, R. O., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 1(41), 19-27. Available at: [Link]
-
Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. Available at: [Link]
-
Singh, B., & Kumar, A. (2012). Synthesis, Structure, Spectral Characterization and Biological Studies of (E)-N'-(4methylbenzylidene) Hydrazinecarbothiohydrazide. International Journal of Inorganic Chemistry, 2012, 952393. Available at: [Link]
-
SpectraBase. (n.d.). 4-Methyl-4H-1,2,4-triazole-3-thiol - Optional[FTIR] - Spectrum. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of thiocarbohydrazide with aromatic aldehydes and phenacyl bromides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. academic.oup.com [academic.oup.com]
- 4. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 11. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive overview of the synthetic pathway for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic underpinnings of the reaction sequence, offering field-proven insights into the experimental choices and protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Strategic Overview
The synthesis of this compound is a multi-step process that culminates in the formation of a highly functionalized triazole ring. The strategic approach to this synthesis is rooted in established methods for constructing the 1,2,4-triazole core, which is a privileged scaffold in numerous pharmacologically active agents. The key to a successful synthesis lies in the careful execution of each step, ensuring high purity of intermediates and optimal reaction conditions for the final cyclization.
The overall synthetic strategy can be visualized as a three-stage process, beginning with a readily available starting material, 4-fluorobenzoic acid, and proceeding through key intermediates to the final product.
Caption: Overall synthetic workflow.
Mechanistic Insights and Rationale
The chosen synthetic pathway is not merely a sequence of reactions but a carefully considered process where each step is designed to efficiently build towards the target molecule.
Step 1: Formation of 4-Fluorobenzohydrazide
The initial step involves the conversion of 4-fluorobenzoic acid to its corresponding hydrazide. This is typically achieved by first esterifying the carboxylic acid, followed by reaction with hydrazine hydrate. The esterification, often carried out in an alcohol solvent with a catalytic amount of strong acid, activates the carboxyl group, making it susceptible to nucleophilic attack by hydrazine. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydrazide with the elimination of an alcohol molecule.
Step 2: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate
This step is crucial for introducing the sulfur and additional nitrogen atoms required for the triazole ring. 4-Fluorobenzohydrazide is reacted with carbon disulfide in the presence of a strong base, typically potassium hydroxide. The base deprotonates the terminal nitrogen of the hydrazide, increasing its nucleophilicity. The activated hydrazide then attacks the electrophilic carbon of carbon disulfide. A subsequent intramolecular proton transfer and reaction with another equivalent of base leads to the formation of the potassium dithiocarbazate salt. This salt is often a stable, isolable intermediate.
Step 3: Cyclization to form this compound
The final and most critical step is the cyclization of the potassium dithiocarbazate intermediate with hydrazine hydrate. This reaction proceeds through a series of addition-elimination reactions. The hydrazine attacks one of the thiocarbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent intramolecular cyclization with the elimination of hydrogen sulfide and water results in the formation of the stable 1,2,4-triazole ring. The presence of the 4-amino group is a direct result of using hydrazine hydrate as the cyclizing agent.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and have been adapted for the specific synthesis of the 4-fluorophenyl derivative.[1][2][3][4][5]
Synthesis of 4-Fluorobenzohydrazide
-
Esterification of 4-Fluorobenzoic Acid:
-
To a solution of 4-fluorobenzoic acid (14.0 g, 0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ethyl 4-fluorobenzoate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Hydrazinolysis of Ethyl 4-Fluorobenzoate:
-
To a solution of ethyl 4-fluorobenzoate (16.8 g, 0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (99%, 10 mL, 0.2 mol).
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to afford 4-fluorobenzohydrazide.[6][7][8]
-
Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate
-
To a stirred solution of potassium hydroxide (6.72 g, 0.12 mol) in absolute ethanol (100 mL), add 4-fluorobenzohydrazide (15.4 g, 0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (9.12 g, 0.12 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature for 10-12 hours.
-
Filter the precipitated potassium salt, wash with cold diethyl ether, and dry under vacuum.
Synthesis of this compound
-
A suspension of potassium 3-(4-fluorobenzoyl)dithiocarbazate (26.6 g, 0.1 mol) in water (100 mL) is prepared.
-
To this suspension, add hydrazine hydrate (99%, 10 mL, 0.2 mol).
-
Reflux the mixture for 6-8 hours. The evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with dilute hydrochloric acid or acetic acid to a pH of 5-6.
-
The precipitated product is filtered, washed thoroughly with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
Caption: Detailed experimental workflow.
Characterization and Data
The structural confirmation of the synthesized this compound is paramount. The following table summarizes the expected characterization data based on analogous compounds reported in the literature. Actual experimental data should be acquired and compared for validation.
| Analysis | Expected Results for 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol Derivatives |
| Melting Point (°C) | Varies with substitution, typically in the range of 200-260 °C.[9] |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretching of NH₂), ~2600-2550 (S-H stretching), ~1620 (C=N stretching), ~1500 (C=C aromatic stretching), ~1250 (C-F stretching).[8][10][11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.5-8.0 (m, 4H, Ar-H), ~5.8 (s, 2H, NH₂). Chemical shifts may vary slightly.[10][11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C-S), ~160 (C-F, with J-coupling), ~150 (C-N), ~130-115 (Aromatic carbons). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of C₈H₇FN₄S. |
Safety and Handling Considerations
-
Carbon Disulfide: Highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrazine Hydrate: Corrosive and a suspected carcinogen. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Potassium Hydroxide: Caustic. Avoid contact with skin and eyes.
-
Hydrogen Sulfide: A toxic gas that may be evolved during the cyclization step. The reaction should be conducted in a fume hood.
Conclusion
The synthesis of this compound is a well-established process that can be reliably executed by following the detailed protocols outlined in this guide. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental details are essential for achieving high yields and purity. The structural elucidation of the final product and intermediates through modern analytical techniques is crucial for validating the success of the synthesis. This guide provides a solid foundation for researchers and scientists to confidently synthesize this important heterocyclic compound for further investigation in drug discovery and development programs.
References
- Khan, M., Fazal, Z., Alam, A., Ibrahim, M., Ali, T., Ali, M., & Khan, H. D. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024.
-
ResearchGate. (2022, October). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
- PubMed. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco, 57(2), 171-174.
- Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]
-
ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
ResearchGate. (2014, March). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Istanbul University Press. (2023, December 28). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Ginekologia i Położnictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]
-
Journal of University of Anbar for Pure Science. (2025, January 16). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Retrieved from [Link]
Sources
- 1. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. scispace.com [scispace.com]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol 97 36209-51-5 [sigmaaldrich.com]
- 10. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectral Analysis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Derivatives
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4] Derivatives of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol are of particular interest due to their diverse pharmacological potential, including antimicrobial, antifungal, and anticancer activities.[2][3][5] The introduction of a fluorophenyl group can significantly modulate the compound's physicochemical properties and biological activity.[6] Accurate structural elucidation of these derivatives is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. This guide provides a comprehensive overview of the spectral analysis techniques critical for the characterization of this important class of heterocyclic compounds.
This document will delve into the intricacies of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this compound and its derivatives. We will explore not just the data, but the rationale behind the analytical choices, providing a framework for robust and reliable structural characterization.
The Core Structure and the Logic of Spectral Analysis
The structural confirmation of this compound derivatives relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment.
Caption: Integrated workflow for the spectral analysis of triazole derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Key Functional Groups
FT-IR spectroscopy is an indispensable tool for the initial identification of key functional groups within the molecule. The presence of characteristic absorption bands provides the first layer of evidence for the successful synthesis of the target compound.
Key Diagnostic Peaks for this compound Derivatives:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Rationale and Expected Observations |
| N-H Stretching (Amino group) | 3350 - 3150 | The 4-amino group will typically exhibit two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7] |
| S-H Stretching (Thiol group) | 2600 - 2550 | The presence of a weak to medium intensity band in this region is a strong indicator of the thiol (-SH) group.[7][8] It's important to note that this peak can sometimes be broad. |
| C=N Stretching (Triazole ring) | 1650 - 1550 | The C=N stretching vibration within the 1,2,4-triazole ring is a key diagnostic feature.[5][7] |
| C-S Stretching | 700 - 600 | A band in this region can be attributed to the C-S bond of the thiol group.[5] |
| C-F Stretching (Fluorophenyl group) | 1250 - 1000 | A strong absorption band in this region is indicative of the C-F bond in the fluorophenyl substituent. |
| Aromatic C-H Stretching | 3100 - 3000 | This region will show absorption bands corresponding to the C-H stretching vibrations of the phenyl ring. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the solid sample is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.[4]
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum. Background correction using a pure KBr pellet spectrum is performed to remove atmospheric and instrumental artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of each proton and carbon atom and their connectivity. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.[1][5][9]
¹H NMR Spectroscopy: Probing the Proton Environment
In the ¹H NMR spectrum of this compound, the following signals are expected:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -NH₂ (Amino) | 5.0 - 6.0 | Singlet (broad) | The protons of the primary amino group typically appear as a broad singlet that is exchangeable with D₂O.[1][7] |
| Ar-H (Fluorophenyl) | 7.0 - 8.5 | Multiplet | The protons of the 4-fluorophenyl group will appear as a complex multiplet due to coupling with each other and with the fluorine atom. |
| -SH (Thiol) | 13.0 - 14.0 | Singlet (broad) | The thiol proton is acidic and often appears as a broad singlet at a downfield chemical shift.[7] This signal will also be exchangeable with D₂O. |
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, confirming the number and types of carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-S (Triazole ring) | 160 - 170 | The carbon atom of the triazole ring attached to the sulfur atom is significantly deshielded. | | C=N (Triazole ring) | 145 - 155 | The other carbon atom in the triazole ring, part of the C=N bond, will also resonate at a downfield chemical shift. | | Ar-C (Fluorophenyl) | 115 - 165 | The carbon atoms of the 4-fluorophenyl ring will appear in the aromatic region. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier-transformed, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of the compound and for obtaining structural information through the analysis of its fragmentation patterns.[2][10] Electrospray Ionization (ESI) is a commonly used soft ionization technique for these types of molecules.[10][11]
Expected Molecular Ion and Fragmentation
For this compound, the protonated molecular ion [M+H]⁺ would be expected. The fragmentation of the 1,2,4-triazole ring is influenced by the substituents and can involve ring cleavage.[10]
Caption: Generalized fragmentation pathways for triazole-thiol derivatives in MS.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Infusion and Ionization: The solution is infused into the ESI source of the mass spectrometer.
-
Mass Analysis: The ions are guided into the mass analyzer, and their mass-to-charge ratios (m/z) are measured.
-
Tandem MS (MS/MS): To study fragmentation, the molecular ion of interest can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed.
Integrated Spectral Data Interpretation: A Case Study Approach
To illustrate the power of this integrated approach, let's consider a hypothetical derivative: This compound .
-
FT-IR: The spectrum shows characteristic peaks at ~3300 cm⁻¹ (N-H), ~2580 cm⁻¹ (S-H), ~1620 cm⁻¹ (C=N), and a strong band around 1220 cm⁻¹ (C-F). This provides initial evidence for the presence of all key functional groups.
-
¹H NMR (DMSO-d₆): We observe a broad singlet at ~5.5 ppm (NH₂), a multiplet between 7.2-8.0 ppm (Ar-H), and a broad singlet at ~13.5 ppm (SH). The integration of the aromatic region corresponds to four protons.
-
¹³C NMR (DMSO-d₆): The spectrum displays signals at ~165 ppm (C-S), ~150 ppm (C=N), and several signals in the aromatic region (115-165 ppm), one of which shows a large C-F coupling.
-
MS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion is observed at the expected m/z value. MS/MS analysis of this ion reveals fragments corresponding to the loss of NH₂ and SH, as well as fragments indicative of triazole ring cleavage.
The convergence of these data points provides a high degree of confidence in the structural assignment of this compound.
Conclusion
The spectral analysis of this compound derivatives is a multi-faceted process that requires a logical and integrated approach. By combining the strengths of FT-IR, NMR, and Mass Spectrometry, researchers can achieve unambiguous structural elucidation, which is a critical step in the discovery and development of new therapeutic agents based on this promising heterocyclic scaffold. This guide provides a foundational framework for understanding and applying these essential analytical techniques.
References
- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020). Website.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. (n.d.). AIP Publishing. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [Link]
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][7][11] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. [Link]
-
Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025). National Institutes of Health. [Link]
-
Mass fragmentation pattern of the triazole-thiol ligand. Calcd. [Found; Intensity%]. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (2010). ResearchGate. [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][11]-triazole-3-thiol derivatives as antimicrobial agents. (2010). Semantic Scholar. [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). National Institutes of Health. [Link]
-
FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. [Link]
-
Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. (n.d.). Website. [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2025). National Institutes of Health. [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
biological activity of novel 1,2,4-triazole derivatives
An In-Depth Technical Guide to the Biological Activity of Novel 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and versatile binding capabilities.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[3][4][5] This guide provides a detailed examination of the core mechanisms of action through which these compounds exert their therapeutic effects. We will explore the causal relationships behind experimental design, detail self-validating protocols for biological evaluation, and present key quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel 1,2,4-triazole derivatives.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[2] This structure is not merely a molecular backbone but an active pharmacophore. Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to bind effectively to a wide range of biological targets.[1] Furthermore, the triazole ring is considered a bioisostere for amide, ester, or carboxyl groups, allowing it to mimic the structure of endogenous ligands while offering superior metabolic stability and improved pharmacokinetic profiles.[6][7] These attributes have led to the incorporation of the 1,2,4-triazole moiety into numerous FDA-approved drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[8][9] The ongoing exploration of novel derivatives continues to uncover new therapeutic applications, driven by the scaffold's synthetic tractability and diverse biological functions.[9][10]
Core Mechanisms of Action
The biological activity of 1,2,4-triazole derivatives is dictated by the specific functional groups appended to the core ring. These substitutions modulate the molecule's interaction with biological targets, primarily enzymes and receptors, leading to a wide array of therapeutic effects.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The most well-documented mechanism for 1,2,4-triazole-based antifungal agents is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its structural integrity and fluidity.[7]
Mechanism of Inhibition:
-
Target Binding: The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[2]
-
Enzymatic Blockade: This binding event competitively inhibits the enzyme, preventing the demethylation of lanosterol, a precursor to ergosterol.
-
Membrane Disruption: The subsequent accumulation of toxic methylated sterols and the depletion of ergosterol disrupt the fungal cell membrane's structure and function, leading to growth arrest (fungistatic effect) or cell death (fungicidal effect).[2]
This targeted mechanism provides selectivity for fungal cells, as mammalian cells utilize a different sterol (cholesterol) and possess a less susceptible form of the demethylase enzyme. Marketed antifungal drugs like fluconazole, itraconazole, and voriconazole all operate via this pathway.[12][13]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Anticancer Activity: A Multi-Target Approach
Unlike their antifungal counterparts, anticancer 1,2,4-triazole derivatives do not converge on a single mechanism. Their activity stems from the inhibition of various targets crucial for cancer cell proliferation, survival, and metastasis.
-
Kinase Inhibition: Many derivatives are designed to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often overactive in cancer.[14] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling pathways responsible for cell growth and division.
-
Tubulin Polymerization Inhibition: Certain triazoles act as potent inhibitors of tubulin polymerization.[15] By binding to the colchicine site on tubulin, they disrupt the formation of microtubules, which are essential for mitosis (cell division), leading to cell cycle arrest and apoptosis (programmed cell death).[14][15]
-
Enzyme Inhibition: Other targets include enzymes like aromatase and steroid sulfatase, which are involved in hormone-dependent cancers.[1]
-
Ferroptosis Induction: Recent studies have identified novel 1,2,4-triazole derivatives that act as inhibitors of ferroptosis, a form of iron-dependent cell death, showing therapeutic potential for related diseases.[16]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antibacterial and Antiviral Activities
The biological activity of 1,2,4-triazoles extends to bacteria and viruses. Hybrid molecules combining the triazole scaffold with other pharmacophores, like quinolones, have shown potent antibacterial activity, including against resistant strains.[17][18] The mechanisms often involve disrupting bacterial cell membrane permeability or other essential cellular processes.[19] In virology, triazole derivatives, most famously Ribavirin, can act as nucleoside analogs that interfere with viral replication.[8] Newer derivatives have shown promise against a range of viruses, including influenza, hepatitis, and herpes viruses, by targeting viral proteins like polymerases and proteases.[20][21][22]
Rational Drug Design & Structure-Activity Relationship (SAR)
The development of potent and selective 1,2,4-triazole derivatives is guided by SAR studies, which correlate specific structural features with biological activity.
-
Antifungal SAR: For CYP51 inhibitors, a key structural feature is a tertiary alcohol and a halogenated phenyl ring, which mimics the substrate, lanosterol, and enhances binding affinity.[11]
-
Anticancer SAR: SAR for anticancer agents is target-dependent. For tubulin inhibitors, specific substitutions on phenyl rings attached to the triazole core are crucial for fitting into the colchicine binding pocket.[15] Electron-withdrawing groups can sometimes enhance activity.[23]
-
General Principles: The introduction of sulfur-containing moieties (thiol or thione groups) often enhances the biological profile.[24] The N4 position of the triazole ring is a common point for substitution, and the nature of this substituent (e.g., alkyl vs. aryl) can dramatically alter the compound's activity and selectivity.[25]
Methodologies for Biological Evaluation
To ensure trustworthiness, protocols for evaluating biological activity must be robust and reproducible. The following are standard, self-validating methodologies for screening novel 1,2,4-triazole derivatives.
In Vitro Anticancer Activity Assessment (MTT Assay)
This colorimetric assay is a standard for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.
-
Compound Preparation: Prepare a stock solution of the novel 1,2,4-triazole derivative in DMSO. Perform serial dilutions in a culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug like cisplatin).[26]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) suspension according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazole compound in RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum). A known antifungal like fluconazole serves as a positive control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Synthesis and Interpretation
The efficacy of novel 1,2,4-triazole derivatives is quantified by metrics such as IC₅₀ (for anticancer activity) and MIC (for antimicrobial/antifungal activity). Lower values indicate higher potency.
Table 1: Selected Anticancer Activities of Novel 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | Target(s) | Reported IC₅₀ (µM) | Reference |
| 8c | - | EGFR, Tubulin | 3.6 (EGFR) | [14] |
| 8d | - | BRAF, Tubulin | - | [14] |
| 4g | HT-29 (Colon) | - | 12.69 | [26] |
| TP6 | B16F10 (Melanoma) | - | 41.12 - 61.11 (range) | [27] |
Table 2: Selected Antifungal Activities of Novel 1,2,4-Triazole Derivatives
| Compound ID | Fungal Species | Target | Reported EC₅₀ (µg/mL) | Reference |
| 8d | Physalospora piricola | CYP51 | 10.808 | [28] |
| 8k | Physalospora piricola | CYP51 | 10.126 | [28] |
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by diverse mechanisms of action. The success of this scaffold is rooted in its favorable physicochemical properties and synthetic accessibility. Future research should focus on the development of hybrid molecules that combine the triazole core with other pharmacophores to enhance potency and overcome drug resistance.[18] Furthermore, exploring novel mechanisms, such as the modulation of ferroptosis, will open new avenues for therapeutic intervention.[16] A deeper understanding of the structure-activity relationships through computational modeling and experimental screening will continue to drive the rational design of the next generation of 1,2,4-triazole-based drugs.[23]
References
-
Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]
-
Chawla, G., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Taibah University for Science. [Link]
-
Al-Abdullah, E. S., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. [Link]
-
Borgognoni, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zahra, Q. U. A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry. [Link]
-
Frolova, Y., et al. (2021). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Pharmacia. [Link]
-
Patil, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery. [Link]
-
Abdelgawad, M. A., et al. (2024). A Literature Review Focusing on the Antiviral Activity of[8][15][28] and[8][14][28]-triazoles. Current Organic Synthesis. [Link]
-
Parlak, A. E., & Kadıoğlu, E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Jat, L. R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Xu, Z., et al. (2022). Synthesis and anticancer activity of[8][15][28] triazole [4,3-b][8][12][15][28] tetrazine derivatives. Journal of the Iranian Chemical Society. [Link]
-
Kamal, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds. [Link]
-
Parchenko, V. V., et al. (2024). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. [Link]
-
Wei, Q.-L., et al. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. [Link]
-
Borysenko, N. M., et al. (2025). A review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[8][15][28] and[8][14][28]-triazoles. PubMed. [Link]
-
Kotan, B. C. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES. [Link]
-
Hrabar, A. I., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. [Link]
-
Simurova, N., & Mayboroda, O. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. [Link]
-
Abdelgawad, M. A., et al. (2023). A Literature Review Focusing on the Antiviral Activity of[8][15][28] and[8][14][28]-triazoles. Current Organic Synthesis. [Link]
-
Jat, L. R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-Obaidi, A. K. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]
-
Xiong, L., et al. (2021). Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Al-Masoudi, W. A. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
-
Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Current Pharmaceutical Design. [Link]
-
Yurttaş, L., et al. (2015). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. [Link]
-
Song, D., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Mahdi, M. F., & Khan, A. K. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. [Link]
-
Wang, S., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry. [Link]
-
Jacob, J. H., et al. (2013). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. ResearchGate. [Link]
-
Sharma, V., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research. [Link]
-
Khan, I., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]
-
Yang, N., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A. I. N., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. [Link]
-
Kamal, A., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isres.org [isres.org]
- 14. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 23. asianpubs.org [asianpubs.org]
- 24. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 28. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments [mdpi.com]
CAS number for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this particular derivative is not readily found in public databases, this guide will draw upon established knowledge of closely related analogs to detail its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development.
The strategic incorporation of a fluorine atom onto the phenyl ring is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, understanding the 4-fluorophenyl derivative of this triazole-thiol scaffold is of considerable importance for researchers and scientists.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of this compound can be inferred from its constituent functional groups and by comparison with analogous compounds. The presence of the amino group, triazole ring, and thiol group imparts a polar character to the molecule, influencing its solubility and potential for hydrogen bonding.
Table 1: Predicted and Known Properties of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Property | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | This compound (Predicted) |
| CAS Number | 22706-11-2[1][2][3] | Not available | Not available |
| Molecular Formula | C₈H₈N₄S[1][3] | C₈H₇FN₄S[4] | C₈H₇FN₄S |
| Molecular Weight | 192.24 g/mol [1][3] | 210.23 g/mol [4] | 210.23 g/mol |
| Appearance | Solid[1] | Solid (Predicted) | Solid (Predicted) |
| Melting Point | 211-215 °C (dec.)[2] | - | - |
Structural elucidation of the title compound would rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons of the fluorophenyl group, as well as signals for the amino group protons. The presence and position of the fluorine atom would influence the chemical shifts and coupling constants of the aromatic protons. ¹³C NMR would provide information on the carbon skeleton.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amino group, S-H stretching for the thiol group, and C=N stretching from the triazole ring.[5][6]
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight and provide fragmentation patterns to support the proposed structure.
Synthesis of this compound
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process.[6][7][8] The general approach involves the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.
Experimental Protocol: A Generalized Synthesis
Step 1: Synthesis of 4-Fluorobenzoic Acid Hydrazide This initial step involves the reaction of a 4-fluorobenzoic acid ester (e.g., methyl 4-fluorobenzoate) with hydrazine hydrate.
-
Procedure: To a solution of methyl 4-fluorobenzoate in a suitable solvent (e.g., ethanol), an excess of hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the product, 4-fluorobenzoic acid hydrazide, typically crystallizes out and can be collected by filtration.
Step 2: Formation of Potassium Dithiocarbazinate Salt The synthesized hydrazide is then reacted with carbon disulfide in the presence of a strong base, such as potassium hydroxide.
-
Procedure: 4-Fluorobenzoic acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise while maintaining a low temperature. The reaction mixture is stirred for an extended period (e.g., 12-18 hours) at room temperature. The resulting potassium dithiocarbazinate salt precipitates and can be collected by filtration and washed with a non-polar solvent like ether.[6]
Step 3: Cyclization to form this compound The final step is the cyclization of the potassium salt with hydrazine hydrate.
-
Procedure: The potassium dithiocarbazinate salt is suspended in water, and an excess of hydrazine hydrate is added. The mixture is heated under reflux for several hours. During this process, hydrogen sulfide gas is evolved. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the purified this compound.[7][8][9]
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action and Biological Significance
Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[10][11][12][13] The thiol and amino groups on the triazole ring are crucial for their biological activity, often acting as key pharmacophores that can interact with biological targets.
The proposed mechanism of action for many triazole-based antifungals involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[11] This enzyme is critical for the synthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site of the enzyme, leading to its inhibition.
Caption: Proposed mechanism of action for triazole-based antifungal agents.
Applications in Drug Discovery and Development
The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a versatile building block in drug discovery. The amino group at the 4-position can be readily derivatized to synthesize Schiff bases, which can then be cyclized to form a variety of other heterocyclic systems, further expanding the chemical space for drug screening.[7][8]
-
Antimicrobial and Antifungal Agents: As mentioned, this class of compounds shows significant promise in developing new antimicrobial and antifungal drugs to combat resistant strains.[7][8][14]
-
Anticancer Agents: Some triazole derivatives have been investigated for their potential as anticancer agents.[13]
-
Other Therapeutic Areas: The diverse biological activities of triazoles make them attractive scaffolds for targeting a wide range of diseases.[11][12][13]
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on similar compounds, it may cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
Use in a well-ventilated area or a fume hood
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure offers multiple points for diversification to explore a wide range of biological activities. Further research into this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- Parveen, M., Malla, A. M., & Alam, M. (Year not specified). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives.
- Yurttas, L., Canturk, Z., & Cavusoglu, Y. (2016).
- Czarnocka-Janowicz, A., Foks, H., et al. (1991). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Pharmazie, 46(2), 109-112.
- Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
-
Gumrukcuoglu, N. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University AVES. [Link]
- Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209.
-
PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]
- Bayrak, H., et al. (2009). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 14(10), 4174-4186.
- Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883221.
- Al-Bayati, R. I. H. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences, 33(1), 1-15.
-
Bayrak, H., et al. (2009). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]
-
Chemical Synthesis Database. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Amerigo Scientific. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (97%). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. [Link]
-
Kumar, R., et al. (2021). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][15][16]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
Sources
- 1. 4-氨基-5-苯基-4H-1,2,4-三唑-3-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. 4-AMINO-5-(2-FLUORO-PHENYL)-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 16. Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Molecular Structure of 4-amino-5-substituted-1,2,4-triazole-3-thiol
Abstract
The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential. Its structural versatility and rich chemical reactivity have made it a privileged core for the development of novel agents targeting a spectrum of diseases. This guide provides a comprehensive exploration of the molecular architecture of this heterocyclic system, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, the critical concept of thione-thiol tautomerism, and the definitive structural elucidation through advanced spectroscopic and crystallographic techniques. Furthermore, this document will explore the profound influence of the 5-position substituent on the molecule's overall properties, offering insights into rational drug design. Detailed experimental protocols are provided to ensure the reproducibility and validation of the described findings.
Introduction: The Significance of the 1,2,4-Triazole Core
Nitrogen-containing five-membered heterocycles, particularly triazoles, are of paramount importance in medicinal and materials chemistry due to their pharmacological versatility and thermal stability.[1] Among these, the 1,2,4-triazole nucleus is a recurring motif in numerous clinically approved drugs and investigational compounds. Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a diverse pharmacological profile, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities.[2] This broad spectrum of biological activity stems from the unique structural and electronic properties of the triazole ring, which can engage in various interactions with biological targets.[2][3][4] The presence of the 4-amino and 3-thiol groups, in particular, provides key reactive centers for further chemical modification and crucial hydrogen bonding interactions, making this scaffold a fertile ground for drug discovery.
Foundational Chemistry: Synthesis and Tautomerism
A robust understanding of the molecular structure begins with its synthesis and the inherent isomeric possibilities. The construction of the 4-amino-5-substituted-1,2,4-triazole-3-thiol core is a well-established process in synthetic organic chemistry.
A Validated Synthetic Pathway
A common and efficient method for the synthesis of the title compounds involves a multi-step sequence starting from a substituted benzoic acid. The process, outlined below, provides a reliable route to the core nucleus.
Workflow for the Synthesis of 4-amino-5-phenyl-1,2,4-triazole-3-thiol:
Caption: General synthetic route to the 4-amino-5-substituted-1,2,4-triazole-3-thiol core.
This pathway begins with the conversion of a substituted benzoic acid to its corresponding hydrazide. The hydrazide is then reacted with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt.[3][5] The crucial cyclization step is achieved by refluxing this salt with hydrazine hydrate, which yields the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol.[3][5] This method is widely applicable for a variety of substituents on the phenyl ring.
The Critical Thione-Thiol Tautomerism
A defining characteristic of the 1,2,4-triazole-3-thiol system is its existence in two tautomeric forms: the thione and the thiol form. This equilibrium is a fundamental aspect of its structure and reactivity.
Caption: Thione-thiol tautomeric equilibrium in the 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold.
Numerous studies employing spectroscopic and computational methods have investigated this tautomerism.[6][7] The consensus is that in the solid state and in neutral solutions, the thione form is predominant.[7] This is supported by X-ray crystallography and DFT calculations, which indicate the thione tautomer is energetically more stable.[8] The presence of the C=S (thiocarbonyl) group in the thione form is a key feature that can be identified through various analytical techniques.
Definitive Structural Elucidation: A Multi-Technique Approach
To establish the molecular structure with the highest degree of confidence, a combination of analytical techniques is essential. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.
Caption: A multi-technique workflow for the comprehensive structural elucidation of the target molecule.
X-Ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides the most unambiguous structural data, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Studies on various 4-amino-5-substituted-1,2,4-triazole-3-thiones have consistently confirmed the predominance of the thione tautomer.[8][9]
Key structural features observed from crystallographic data include:
-
Planarity: The 1,2,4-triazole ring is generally planar.
-
Twist Angle: The 5-substituted phenyl ring is often twisted relative to the triazole ring.[9][10]
-
Hydrogen Bonding: Extensive intermolecular hydrogen bonding is a common feature, often involving the N-H and C=S groups, which contributes to the stability of the crystal lattice.
Table 1: Representative Crystallographic Data for a 4-amino-5-indolyl-1,2,4-triazole-3-thione Derivative [9][10]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁ | Defines the arrangement of molecules in the crystal |
| C=S Bond Length | ~1.68 Å | Consistent with a thiocarbonyl double bond |
| C-N (ring) Bond Lengths | ~1.32-1.38 Å | Typical for a heterocyclic aromatic system |
| Twist Angle (Indole-Triazole) | 4.94–7.22° | Indicates slight deviation from coplanarity |
Spectroscopic Fingerprinting
Spectroscopic methods provide crucial information about the functional groups present and the chemical environment of atoms, corroborating the crystallographic data and providing insights into the structure in solution.
FT-IR Spectroscopy: Infrared spectroscopy is highly effective for identifying key functional groups and confirming the tautomeric form.[7]
-
N-H Stretching: Bands in the region of 3100–3460 cm⁻¹ are characteristic of the N-H groups (both the ring N-H and the 4-amino NH₂).[7]
-
C=N Stretching: A peak around 1560–1650 cm⁻¹ corresponds to the C=N bond within the triazole ring.[7]
-
C=S Stretching: The presence of a band in the 1250–1340 cm⁻¹ region is a strong indicator of the C=S (thione) group.[7]
-
Absence of S-H: The absence of a weak, sharp band around 2550–2650 cm⁻¹ further supports the predominance of the thione form over the thiol form.[7][11]
NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms.
-
¹H NMR:
-
N-H Protons: The proton on the ring nitrogen typically appears as a broad singlet at a very downfield chemical shift, often in the range of 13-14 ppm.[7][12]
-
NH₂ Protons: The protons of the 4-amino group are usually observed as a singlet around 5.0-6.0 ppm.[9][11]
-
Aromatic Protons: The protons of the 5-substituted aryl group appear in the expected aromatic region (typically 6.7-8.0 ppm).[11]
-
-
¹³C NMR:
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can help to confirm the overall structure. The molecular ion peak (M+) should correspond to the calculated molecular weight of the proposed structure.
The Influence of the 5-Position Substituent (R-Group)
The nature of the substituent at the 5-position of the triazole ring has a profound impact on the molecule's physicochemical properties and its biological activity. This is a key consideration in the rational design of new drug candidates.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃, -CH₃) on a 5-aryl substituent can alter the electron density of the triazole ring.[1] This can influence the molecule's acidity, its ability to participate in hydrogen bonding, and its binding affinity to biological targets.
-
Steric Effects: The size and shape of the 5-substituent can dictate the overall conformation of the molecule and influence how it fits into the active site of an enzyme or receptor.[13] Bulky substituents may enhance selectivity for a particular target.
-
Pharmacological Activity: The choice of substituent is often guided by the desired therapeutic effect. For instance, specific substitutions have been shown to enhance antifungal, anti-inflammatory, or anticancer properties.[4][13] The ability to systematically vary this substituent allows for the fine-tuning of a compound's activity and selectivity profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following detailed protocols are provided.
Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Step 1: Synthesis of Potassium 3-benzoyl-dithiocarbazate.
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
Add benzoic acid hydrazide (0.1 mol) to the solution with stirring.
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise over 30 minutes.
-
Continue stirring for 4-6 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Step 2: Cyclization to 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.
-
Suspend the potassium salt from Step 1 (0.05 mol) in water (50 mL).
-
Add hydrazine hydrate (99%, 0.1 mol).
-
Reflux the mixture for 3-4 hours, during which hydrogen sulfide gas will evolve (use a fume hood).
-
Cool the reaction mixture to room temperature.
-
Acidify the clear solution with concentrated HCl to a pH of approximately 5-6.
-
Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure product.
-
Protocol: Spectroscopic Sample Preparation
-
FT-IR (KBr Pellet):
-
Grind 1-2 mg of the dried sample with approximately 100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
-
NMR (DMSO-d₆):
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Conclusion
The 4-amino-5-substituted-1,2,4-triazole-3-thiol scaffold possesses a well-defined molecular structure dominated by the thione tautomer. Its structural features have been rigorously established through a synergistic application of X-ray crystallography and various spectroscopic techniques. The amenability of its synthesis and the significant influence of the 5-position substituent make this heterocyclic system an exceptionally valuable platform for the design and development of new therapeutic agents. A thorough understanding of its core molecular structure is the foundation upon which future innovations in this field will be built.
References
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][11][14] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][11][14]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 21(8), 1737-1744.
-
Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Oxford Academic. Retrieved January 15, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Karadeniz Technical University. Retrieved January 15, 2026, from [Link]
-
(A) Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. (B) Synthesis of substituted[2][11][14]triazolo[3,4-b][2][6][14]thiadiazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. (n.d.). African Journals Online. Retrieved January 15, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (n.d.). Current issues in pharmacy and medicine. Retrieved January 15, 2026, from [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 15, 2026, from [Link]
-
The thione-thiol tautomerism in 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. (n.d.). Current issues in pharmacy and medicine. Retrieved January 15, 2026, from [Link]
- Bihdan, O. A., Parchenko, V. V., & Gutyj, B. V. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Current issues in pharmacy and medicine: science and practice, 17(2), 103-107.
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (n.d.). Ginekologia i Poloznictwo. Retrieved January 15, 2026, from [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
Exploring the Antimicrobial Potential of Triazole-Thiol Compounds: A Guide to Synthesis, Screening, and Optimization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Rationale - Targeting Microbial Resistance with Triazole-Thiols
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] Compounds featuring the 1,2,4-triazole ring have garnered significant attention in medicinal chemistry, forming the backbone of numerous clinically approved drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring creates a unique pharmacophore, the 1,2,4-triazole-3-thiol/thione scaffold, which has demonstrated potent and broad-spectrum antimicrobial activities.[2][4][5]
The therapeutic promise of this scaffold lies in the synergistic interplay between its two core components:
-
The 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is a bioisostere of amide and other heterocyclic moieties, allowing it to form crucial hydrogen bonds and coordinate with biological targets.[2] Its rigid structure provides a stable framework for orienting various substituents in three-dimensional space to optimize target binding.
-
The Thiol/Thione Group (-SH / =S): This functional group is a key player in the molecule's biological activity. It exists in two tautomeric forms, the thiol and thione, with the thione form often predominating in the solid state.[5] The thiol-thione tautomerism can play a significant role in biological processes involving proton transfer.[5] Furthermore, the sulfur atom is an excellent metal chelator. This property is hypothesized to be a primary mechanism of action, enabling these compounds to inhibit metalloenzymes that are essential for microbial survival, such as metallo-β-lactamases or tyrosinases.[5][6]
This guide provides a comprehensive workflow for the synthesis, antimicrobial evaluation, and preliminary optimization of novel triazole-thiol derivatives, grounded in established scientific principles and field-proven methodologies.
Section 2: Synthesis and Chemical Space Exploration
The foundation of any drug discovery program is the ability to synthesize a diverse library of compounds. For 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, the most robust and widely adopted synthetic route proceeds through a thiosemicarbazide intermediate.
Core Synthesis Strategy: The common approach involves two key steps: (1) the formation of a 1,4-disubstituted thiosemicarbazide from an acid hydrazide and an isothiocyanate, and (2) the subsequent base-catalyzed intramolecular cyclization to yield the desired triazole-thiol ring system.[7][8]
Sources
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. v3.pjsir.org [v3.pjsir.org]
- 3. mdpi.com [mdpi.com]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Antifungal Screening of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on conducting preliminary antifungal screening of a promising class of heterocyclic compounds: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. The escalating emergence of drug-resistant fungal pathogens necessitates the exploration of novel chemical scaffolds, and triazole derivatives have historically proven to be a rich source of potent antifungal agents.[1][2][3] This document outlines the foundational principles, from synthesis to in vitro evaluation, offering a scientifically rigorous framework for identifying new antifungal leads.
The Significance of the 1,2,4-Triazole Scaffold in Antifungal Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal therapeutics.[1][4] This five-membered heterocyclic ring containing three nitrogen atoms is the core structural motif in several clinically successful antifungal drugs, including fluconazole and itraconazole.[1][5] The efficacy of these agents stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[5][6][7] By disrupting ergosterol production, triazole antifungals compromise the fungal cell membrane, leading to growth inhibition and cell death.[5][6]
The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol pharmacophore offers a versatile platform for chemical modification. The presence of the amino, aryl, and thiol groups provides multiple points for derivatization, allowing for the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties. The exploration of various aryl substituents and modifications at the amino and thiol positions is a key strategy in the quest for novel derivatives with enhanced potency and a broader spectrum of activity.[2][3]
Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives: A Generalized Approach
The synthesis of the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus typically follows a well-established multi-step pathway.[8][9][10] A generalized synthetic route is presented below, which can be adapted based on the desired aryl substitution.
Experimental Protocol: Generalized Synthesis
-
Step 1: Synthesis of Aryl Acid Hydrazide. An appropriate aryl carboxylic acid is esterified, followed by reaction with hydrazine hydrate to yield the corresponding aryl acid hydrazide.
-
Step 2: Formation of Potassium Dithiocarbazinate Salt. The aryl acid hydrazide is then treated with carbon disulfide in the presence of a strong base, such as potassium hydroxide, in an alcoholic solvent.[8][9][10] This reaction forms the potassium dithiocarbazinate salt.
-
Step 3: Cyclization to form the 1,2,4-Triazole Ring. The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate.[8][9][10] This crucial step leads to the formation of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core structure.
-
Step 4: (Optional) Derivatization. Further modifications, such as the formation of Schiff bases by reacting the 4-amino group with various aldehydes, can be performed to generate a library of derivatives for screening.[2][8][9]
Caption: Generalized synthetic workflow for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol and its derivatives.
Preliminary Antifungal Screening: The Broth Microdilution Method
For a robust and reproducible preliminary assessment of antifungal activity, the broth microdilution method is the gold standard. This technique allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antifungal susceptibility testing, ensuring consistency and comparability of data across different laboratories.[12][13][14]
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the CLSI M27-A3 guidelines for yeast and can be modified for filamentous fungi.[15][16]
-
Preparation of Fungal Inoculum:
-
Subculture the fungal strains (e.g., Candida albicans, Aspergillus niger) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies.
-
Prepare a suspension of the fungal colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL for yeast.
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL).[15]
-
-
Preparation of Test Compounds and Controls:
-
Dissolve the synthesized triazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Perform a serial two-fold dilution of the stock solutions in a 96-well microtiter plate using the broth medium to obtain a range of test concentrations.[15]
-
Include a positive control (a known antifungal drug, e.g., ketoconazole or fluconazole) and a negative control (broth medium with the fungal inoculum and DMSO, but without the test compound).[16][17] A sterility control (broth medium only) should also be included.
-
-
Inoculation and Incubation:
-
Determination of Minimum Inhibitory Concentration (MIC):
Caption: Workflow for the preliminary antifungal screening using the broth microdilution method.
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane's structure and function.[5][6]
Caption: Proposed mechanism of action of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.
Preliminary structure-activity relationship (SAR) studies on similar triazole derivatives have provided valuable insights. The nature and position of substituents on the aryl ring can significantly influence antifungal activity. Electron-withdrawing groups, such as halogens, on the aryl ring have often been associated with enhanced antifungal potency.[2] Furthermore, the steric and electronic properties of the entire molecule play a crucial role in its binding affinity to the active site of the target enzyme.
Data Presentation and Interpretation
The results of the preliminary antifungal screening are typically presented in a tabular format, allowing for a clear comparison of the MIC values of the different derivatives against various fungal strains.
Table 1: Example of MIC Data Presentation
| Compound ID | Aryl Substituent | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| 1a | Phenyl | 32 | 64 |
| 1b | 4-Chlorophenyl | 8 | 16 |
| 1c | 4-Nitrophenyl | 16 | 32 |
| Ketoconazole | - | 0.5 | 1 |
Interpreting this data involves identifying derivatives with low MIC values, as this indicates higher potency. Compounds exhibiting broad-spectrum activity (i.e., effective against both yeast and molds) are of particular interest for further development.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preliminary in vitro antifungal screening of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. By following a systematic approach encompassing synthesis, standardized susceptibility testing, and careful data analysis, researchers can effectively identify promising lead compounds. Future work should focus on expanding the library of derivatives to establish more detailed SARs, evaluating the cytotoxicity of promising compounds against mammalian cell lines to assess their selectivity, and ultimately, progressing the most promising candidates to in vivo efficacy studies. The continued exploration of the 1,2,4-triazole scaffold holds significant promise in the ongoing battle against fungal infections.
References
- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.
- A Practical Guide to Antifungal Susceptibility Testing. PubMed Central - NIH.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.
- Triazole antifungals. Research Starters - EBSCO.
- CLSI Antifungical Susceptibility Test Upd
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH.
- Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI.
- Triazole antifungals. Altmeyers Encyclopedia.
- Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Semantic Scholar.
- Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. PubMed Central - NIH.
- Initial Use of a Broth Microdilution Method Suitable for In Vitro Testing of Fungal Isolates in a Clinical Microbiology Labor
- Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][5][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][11]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI.
- Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. NIH.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. NIH.
- Triazole derivatives with improved in vitro antifungal activity over azole drugs. PubMed Central.
- Synthesis and antifungal evaluation of new azole deriv
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Istanbul University Press [iupress.istanbul.edu.tr]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Discovery and Synthesis of Fluorinated Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine atoms into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated triazoles, a class of heterocyclic compounds that has garnered immense interest due to the synergistic combination of the triazole's structural versatility and fluorine's unique physicochemical properties. We will dissect the fundamental principles that render these compounds potent drug candidates, from the enhancement of metabolic stability and binding affinity to the modulation of lipophilicity. The core of this whitepaper is a detailed examination of the primary synthetic methodologies, with a strong emphasis on the regioselective azide-alkyne cycloaddition reactions (Click Chemistry). We furnish field-proven, step-by-step protocols for both Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) pathways, explaining the critical experimental parameters and the mechanistic rationale behind catalyst selection to achieve desired regioisomers. This guide is designed to be a practical and authoritative resource, empowering researchers to navigate the synthesis and application of this privileged chemical class in drug discovery.
Chapter 1: The Strategic Convergence of Fluorine and Triazoles in Medicinal Chemistry
The Privileged Role of the Triazole Scaffold
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a ubiquitous structural motif in a vast array of biologically active compounds.[1][2] Triazoles exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles, both of which are prominent in FDA-approved drugs such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[2] The significance of the triazole moiety stems from its unique combination of features: it is chemically robust, capable of engaging in hydrogen bonding as both a donor and acceptor, and possesses a significant dipole moment, all of which facilitate strong and specific interactions with biological targets.[3] Its relative planarity and aromaticity allow it to act as a stable, non-labile linker or a bioisosteric replacement for other functional groups, such as amide bonds.
The "Fluorine Advantage" in Drug Design
The introduction of fluorine into organic molecules is a powerful and widely adopted strategy in drug development.[4] This is due to the profound impact of fluorine's inherent properties on a molecule's pharmacological profile.[2][4] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and cell permeability.[4] Judicious fluorination can also enhance binding affinity to target proteins by participating in favorable electrostatic and dipole interactions.[2]
Synergistic Effects: Why Fluorinated Triazoles Excel
The combination of a triazole core with fluorine substitution creates a powerful synergy, often resulting in compounds with superior biological and pharmacological activities compared to their non-fluorinated analogs.[1][2] This fusion of two privileged pharmacophores has led to the development of potent agents across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[1][6] For instance, replacing a methyl group with a trifluoromethyl (CF₃) group on a triazole ring has been shown to significantly enhance anticancer activity.[1] The CF₃ group, in particular, is a valuable substituent as it is highly lipophilic, metabolically stable, and can act as a strong electron-withdrawing group, thereby modulating the electronic properties of the entire molecule. The facile synthesis of these compounds via click chemistry has further accelerated their exploration and development, making them highly attractive candidates for drug discovery pipelines.[2]
Chapter 2: Core Synthetic Strategies for Fluorinated Triazoles
The construction of the fluorinated triazole core is most prominently achieved through [3+2] cycloaddition reactions, a class of reactions that efficiently forms a five-membered ring from a three-atom and a two-atom component. Among these, the azide-alkyne cycloaddition has become the gold standard due to its reliability, broad substrate scope, and operational simplicity.
Overview of Synthetic Pathways
The choice of synthetic route is primarily dictated by the desired substitution pattern on the triazole ring. The two most powerful methods, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), provide complementary and highly regioselective access to different isomers.
Caption: High-level overview of primary synthetic routes to fluorinated triazoles.
The Cornerstone: Azide-Alkyne Cycloaddition ("Click Chemistry")
The term "click chemistry" describes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[7] The azide-alkyne cycloaddition is the quintessential click reaction.
The Cu(I)-catalyzed reaction between an azide and a terminal alkyne is the most widely used method for synthesizing 1,2,3-triazoles.[8] It proceeds with exceptional reliability and exclusively yields the 1,4-disubstituted regioisomer.[9][10] The reaction is robust, tolerating a wide variety of functional groups and aqueous conditions, making it suitable for bioconjugation.[7][11]
-
Causality of Experimental Choice: The choice of a Cu(I) catalyst is critical for both the rate and regioselectivity of the reaction.[8] The uncatalyzed thermal reaction is slow and produces a mixture of 1,4- and 1,5-isomers.[8] Copper(I) coordinates to the alkyne, lowering the activation energy of the cycloaddition and directing the azide to attack the terminal carbon, thus ensuring the formation of the 1,4-isomer.[9] A reducing agent, typically sodium ascorbate, is often added to maintain copper in its active Cu(I) oxidation state, especially when starting from a more stable Cu(II) salt like CuSO₄.[11][12]
Caption: Standard experimental workflow for a CuAAC synthesis.
To access the complementary 1,5-disubstituted 1,2,3-triazoles, a different catalytic system is required. Ruthenium(II) complexes, particularly pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]), are highly effective catalysts for this transformation.[13][14] Unlike CuAAC, the RuAAC reaction can also utilize internal alkynes, providing a route to fully substituted 1,4,5-triazoles.[13][15]
-
Causality of Experimental Choice: The mechanism of the RuAAC reaction is distinct from CuAAC. It is proposed to proceed through an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate.[13] The regioselectivity is controlled during this step, where the first C-N bond forms between the more electron-rich internal carbon of the alkyne and the terminal nitrogen of the azide.[13] Subsequent reductive elimination yields the 1,5-triazole product. The choice of a [Cp*RuCl]-based catalyst is therefore a deliberate one to access a specific, and otherwise difficult to obtain, regioisomer.[14][16]
Synthesis of Key Fluorinated Building Blocks
The success of these cycloaddition strategies hinges on the availability of the requisite fluorinated azides and alkynes.
-
Fluorinated Azides: The synthesis of azidoperfluoroalkanes, such as the highly valuable azidotrifluoromethane (CF₃N₃), was historically challenging, limiting their use.[17][18] Modern methods have overcome these hurdles. A significant advancement involves reversing the traditional polarity of the reactants, using a nucleophilic trifluoromethyl source (e.g., CF₃Si(CH₃)₃) with an electrophilic azide source (e.g., a sulfonyl azide).[17][18] This approach provides a safer and more scalable entry into these crucial building blocks.[17]
-
Fluorinated Alkynes: Trifluoromethylated alkynes are common substrates. They can be prepared through various methods, including the reaction of terminal alkynes with electrophilic trifluoromethylating agents or by using fluorinated building blocks from the outset of a synthetic sequence.
Alternative and Advanced Synthetic Methods
While click chemistry is dominant, other methods offer unique advantages for specific substitution patterns. For example, the [3+2] cycloaddition of nitrile imines (generated in situ from hydrazonyl chlorides) with trifluoroacetonitrile (CF₃CN) provides an effective route to 5-trifluoromethyl-1,2,4-triazoles.[19] Additionally, multi-component reactions, where three or more reactants combine in a single step, offer an efficient, atom-economical pathway to complex 3-trifluoromethyl-1,2,4-triazoles.[20]
Chapter 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol: General Procedure for CuAAC Synthesis of a 1-(Aryl)-4-(trifluoromethyl)-1H-1,2,3-triazole
This protocol describes a typical lab-scale synthesis using a Cu(II) salt and a reducing agent.
Materials:
-
Aryl Azide (1.0 eq)
-
3,3,3-Trifluoro-1-propyne (gas, bubbled through or as a solution) (1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent: tert-Butanol and Water (1:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl azide (e.g., 1.0 mmol).
-
Solvent Addition: Add the t-BuOH/H₂O solvent mixture (e.g., 4 mL) to dissolve the azide.
-
Alkyne Addition: Carefully bubble the 3,3,3-trifluoro-1-propyne gas through the solution for 5-10 minutes, or add a pre-made saturated solution of the alkyne in the reaction solvent. Seal the vessel.
-
Catalyst Preparation: In a separate small vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.05 mmol in 0.5 mL H₂O) and sodium ascorbate (e.g., 0.10 mmol in 0.5 mL H₂O).
-
Reaction Initiation: Sequentially add the sodium ascorbate solution and then the CuSO₄ solution to the stirred reaction mixture. A color change is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 1-12 hours).
-
Workup: Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted fluorinated triazole.[21]
Protocol: General Procedure for RuAAC Synthesis of a 1,5-Disubstituted-1,2,3-triazole
This protocol outlines the synthesis of the 1,5-isomer using a standard ruthenium catalyst.[14]
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl)ruthenium(II) chloride cyclooctadiene complex (0.02 eq)
-
Anhydrous, non-protic solvent (e.g., Toluene or THF)
-
Inert atmosphere setup (e.g., Schlenk line with Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere: The reaction vessel is flame-dried under vacuum and backfilled with an inert gas (N₂ or Ar). This is crucial as the catalyst can be sensitive to air and moisture.
-
Reactant Addition: Under a positive pressure of inert gas, add the [Cp*RuCl(COD)] catalyst (e.g., 0.02 mmol), the organic azide (e.g., 1.0 mmol), and the anhydrous solvent (e.g., 5 mL).
-
Alkyne Addition: Add the terminal alkyne (e.g., 1.1 mmol) to the mixture via syringe.
-
Reaction Conditions: Stir the mixture at the desired temperature (can range from room temperature to 80 °C, depending on substrate reactivity).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. RuAAC reactions can be slower than CuAAC, sometimes requiring 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: The crude product is directly purified by flash column chromatography to afford the pure 1,5-disubstituted triazole. The regioselectivity should be confirmed by 2D NMR (NOESY) experiments.[13][15]
Chapter 4: Applications and Biological Significance
The incorporation of fluorine into the triazole scaffold has a profound impact on its pharmacological properties and has led to the discovery of numerous potent bioactive molecules.[1][6]
Impact on Pharmacological Properties
| Property | Impact of Fluorination | Rationale |
| Metabolic Stability | Generally Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by P450 enzymes.[2] |
| Lipophilicity | Increased (esp. with CF₃) | Fluorine is lipophilic. The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability.[2] |
| Binding Affinity | Often Enhanced | Fluorine can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides) and H-bonds.[2] |
| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing nature of fluorine can lower the pKa of adjacent acidic protons or basic nitrogens.[4] |
Case Studies: Biologically Active Fluorinated Triazoles
Numerous studies have demonstrated the enhanced efficacy of fluorinated triazoles compared to their non-fluorinated counterparts across various disease models.[1]
| Compound Class / Example | Therapeutic Area | Key Findings & Efficacy | Citation |
| Melampomagnolide B Hybrids | Anticancer | A fluorinated 1,2,3-triazole derivative showed potent activity against 60 human cancer cell lines, with GI₅₀ values in the nanomolar range (0.02 to 0.99 µM).[1][2] | |
| Imidazopyridine Hybrids | Anticancer | Fluorinated 1,2,3-triazole hybrids exhibited remarkable cytotoxicity against lung, prostate, colon, and breast cancer cell lines, with IC₅₀ values as low as 0.51 µM.[1][2] | |
| Aminophenoxy-Triazoles | Anticancer | Replacing a CH₃ group with a CF₃ group at the C5 position of the triazole ring led to more active compounds against lung, liver, and breast cancer cells.[1][2] | |
| Chalcone-Triazole Hybrids | Anticancer | Fluorinated analogs showed potent antiproliferative activity, with a para-trifluoromethyl substituted compound being most potent against a breast cancer cell line (IC₅₀ = 28 µM).[1] | |
| Nucleoside-Triazole Conjugates | Anticancer | A fluorinated triazole-nucleoside conjugate showed significantly better inhibition of breast carcinoma cell proliferation (49% inhibition) than non-fluorinated versions.[1][2] |
Chapter 5: Conclusion and Future Outlook
The field of fluorinated triazoles continues to be a fertile ground for discovery in medicinal chemistry. The synthetic methodologies, spearheaded by the powerful and regiocomplementary CuAAC and RuAAC reactions, are mature and robust, allowing for the predictable and efficient generation of molecular diversity. The "fluorine advantage" is well-established, consistently imparting beneficial properties that translate to improved drug candidates.
Future research will likely focus on several key areas. The development of novel fluorinating reagents and the synthesis of more exotic fluorinated building blocks will expand the accessible chemical space. Furthermore, the application of late-stage fluorination techniques to complex triazole-containing molecules will provide a more direct path to novel analogs without the need for de novo synthesis. As our understanding of fluorine's subtle interactions within protein binding pockets deepens, we can expect the rational design of next-generation fluorinated triazoles to yield even more selective and potent therapeutics for a wide range of human diseases.
References
-
Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 926723. [Link]
-
Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. PubMed Central. [Link]
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Sibgatulin, D. A., et al. (2010). Novel Synthetic Approaches to (Trifluoromethyl)triazoles. Synthesis, 2010(07), 1075-1077. [Link]
-
Wang, Z., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1063781. [Link]
-
Li, P., et al. (2023). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 28(13), 5195. [Link]
-
Lu, C., et al. (2021). Several methods for the synthesis of 3‐trifluoromethyl‐1,2,4‐triazoles. ResearchGate. [Link]
-
Wang, Z., et al. (2023). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Organic Chemistry Frontiers. [Link]
-
Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. ResearchGate. [Link]
-
Ullah, I., et al. (2022). Representative examples of biologically important fluorinated 1,2,4-triazoles/analogs. ResearchGate. [Link]
-
Borman, S. (2016). Fluorinated azides click to make triazoles. Chemical & Engineering News. [Link]
-
Fallacara, A. L., et al. (2024). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Aguilar, J., et al. (2024). Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells. Current Organic Synthesis, 21(4). [Link]
-
Shavrina, O. M., et al. (2024). Recent Advancements in the Synthesis of α-fluoroalkylated Azine-derived Heterocycles through Direct Fluorination. Current Organic Synthesis, 21(8), 1053-1074. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
-
Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Blastik, Z. E., & Beier, P. (2016). Fluorinated azides click to make triazoles. IOCB Prague. [Link]
-
Lee, D., et al. (2020). Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. ResearchGate. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]
-
Atroshchenko, Y. M., et al. (2024). Bioactive fluorinated 1,2,4-triazole-based compounds. ResearchGate. [Link]
-
Alonso, F., et al. (2022). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 27(19), 6245. [Link]
-
Ullah, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. OUCI. [Link]
-
Aguilar, J., et al. (2024). Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry... Ingenta Connect. [Link]
-
Gemoets, H. P. L., et al. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 120(5), 2753-2817. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Sivakumar, K., et al. (2009). Fluorogenic Copper(I)-Catalyzed Azide-Alkyne Cycloaddition Reactions and their Applications in Bioconjugation. Click Chemistry for Biotechnology and Materials Science. [Link]
-
Zhang, L., et al. (2017). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 8565-8614. [Link]
-
Ackermann, L. (2016). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chalmers Research. [Link]
-
Hein, C. D., et al. (2011). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate. [Link]
-
Chen, C. H., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 78(23), 11891-11899. [Link]
-
da Silva, F. C., et al. (2020). Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. Journal of the Brazilian Chemical Society, 31(12), 2533-2543. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Chen, C. H., et al. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PubMed Central. [Link]
-
Díez-González, S., et al. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 34(11), 2247-2263. [Link]
-
Wang, Y., et al. (2021). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications, 57(78), 9992-9995. [Link]
-
Various Authors. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry Africa. [Link]
-
Kalita, A., et al. (2020). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry, 44(2), 522-534. [Link]
-
Piaz, F. D., et al. (2011). Regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles 110 by Cu-catalyzed 1,3-DC. ResearchGate. [Link]
-
Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. [Link]
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
-
Qin, H. L., et al. (2019). Substrates scope of (CuAAC) click chemistry of ASF with terminal alkynesa. ResearchGate. [Link]
Sources
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. books-library.website [books-library.website]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 16. research.chalmers.se [research.chalmers.se]
- 17. Fluorinated azides click to make triazoles [uochb.cz]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
Methodological & Application
Application Note & Protocol: A Validated Method for the Synthesis of 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Schiff Bases
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel Schiff bases derived from 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole nucleus and its derivatives are cornerstones in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The formation of Schiff bases (azomethines) from the 4-amino group of the triazole core is a well-established strategy to generate structurally diverse compounds with potentially enhanced pharmacological profiles.[3][4] This protocol details a robust, two-stage synthetic pathway, provides in-depth explanations for experimental choices, and outlines rigorous characterization methods to ensure the identity and purity of the synthesized compounds.
Introduction: The Rationale for Triazole Schiff Bases
The 1,2,4-triazole heterocyclic system is a privileged scaffold in drug discovery, present in numerous approved drugs such as the antiviral Ribavirin and the antifungal Fluconazole.[1] The incorporation of a thiol group at the 3-position and an amino group at the 4-position creates a versatile intermediate ripe for further functionalization. The reaction of the primary amino group with various aldehydes yields Schiff bases, compounds containing an imine or azomethine (-C=N-) group, which is known to be critical for bioactivity.[5]
The specific target, this compound, incorporates a fluorophenyl moiety. The inclusion of fluorine in drug candidates is a common tactic in medicinal chemistry to modulate electronic properties, improve metabolic stability, and enhance membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a self-validating methodology, from initial synthesis to final characterization, enabling researchers to confidently produce and identify these high-potential compounds.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages:
-
Stage 1: Synthesis of the Core Intermediate. Formation of this compound from 4-fluorobenzoic acid.
-
Stage 2: Synthesis of the Target Schiff Bases. Condensation of the triazole intermediate with various substituted aromatic aldehydes.
Stage 1 Protocol: Synthesis of this compound
This stage involves the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate to yield the triazole ring.[1][6]
Rationale & Mechanistic Insight
The synthesis begins with the activation of 4-fluorobenzoic acid. Potassium hydroxide in ethanol serves both as a base to form the potassium 4-fluorobenzoate salt and as the reaction solvent. Carbon disulfide (CS₂), a highly reactive thiocarbonyl compound, is then added. The alkoxide attacks the electrophilic carbon of CS₂, which then reacts with hydrazine hydrate to form a dithiocarbazinate intermediate. This intermediate is not typically isolated. Subsequent heating with an excess of hydrazine hydrate induces an intramolecular cyclization via dehydration, leading to the formation of the stable 1,2,4-triazole ring. Acidification of the cooled reaction mixture protonates the thiol, causing the final product to precipitate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorobenzoic Acid | ≥98% | Commercial | Starting Material |
| Potassium Hydroxide (KOH) | ACS Reagent | Commercial | Base |
| Carbon Disulfide (CS₂) | ≥99% | Commercial | Caution: Highly flammable, volatile, and toxic. |
| Hydrazine Hydrate | 80-99% solution | Commercial | Caution: Highly toxic and corrosive. |
| Ethanol (Absolute) | Anhydrous | Commercial | Solvent |
| Diethyl Ether | Anhydrous | Commercial | Washing Solvent |
| Hydrochloric Acid (HCl) | Concentrated | Commercial | For acidification |
| Magnetic Stirrer with Hotplate | - | - | - |
| Round-bottom Flask (250 mL) | - | - | - |
| Reflux Condenser | - | - | - |
| Ice Bath | - | - | - |
| Büchner Funnel & Flask | - | - | - |
Step-by-Step Procedure
-
Salt Formation: Dissolve 0.01 mol of 4-fluorobenzoic acid and 0.015 mol of solid potassium hydroxide in 30 mL of anhydrous ethanol in a 250 mL round-bottom flask. Place the flask on a magnetic stirrer in an ice bath and cool the solution to 0–5 °C.[1]
-
Causality: Cooling is critical to control the highly exothermic reaction that occurs upon addition of carbon disulfide.
-
-
Dithiocarbazinate Formation: While maintaining the low temperature and stirring vigorously, add 0.01 mol (approx. 0.76 mL) of carbon disulfide dropwise over 10-15 minutes. A precipitate of the potassium salt will form. Continue stirring the mixture in the ice bath for an additional 1 hour, followed by 2 hours at room temperature.
-
Filtration: Filter the resulting precipitate (potassium dithiocarbazinate salt) using a Büchner funnel, wash it with a small amount of cold diethyl ether to remove any unreacted starting materials, and air dry.[1]
-
Cyclization: Transfer the dried potassium salt into a clean round-bottom flask. Add 15 mL of 80% hydrazine hydrate.[1]
-
Causality: Hydrazine hydrate acts as the nitrogen source for the triazole ring and facilitates the ring-closing condensation reaction.
-
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for 4-5 hours. The color of the solution will typically change. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After reflux, cool the reaction mixture to room temperature. Pour the cooled solution into a beaker containing ~100 mL of ice-cold water.
-
Acidification: Carefully acidify the aqueous solution by adding concentrated HCl dropwise with constant stirring until the pH is approximately 5-6. A solid precipitate of the triazole-thiol will form.
-
Causality: Acidification protonates the thiolate anion, rendering the product neutral and insoluble in the aqueous medium, thus causing it to precipitate.
-
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry it in a vacuum oven at 60 °C. The typical yield for this step is around 80%.[1]
Stage 2 Protocol: Synthesis of Schiff Bases
This stage involves the acid-catalyzed condensation of the synthesized triazole-thiol with various aromatic aldehydes.
Rationale & Mechanistic Insight
The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine (-NH₂) on the triazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This reaction is often catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the initial nucleophilic attack. The resulting carbinolamine intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N double bond of the azomethine group.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | Synthesized in Stage 1 | Starting Material |
| Substituted Benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.) | ≥98% | Reactant |
| Ethanol (Absolute) | Anhydrous | Solvent |
| Glacial Acetic Acid | ACS Reagent | Catalyst |
| Magnetic Stirrer with Hotplate, Reflux Condenser, etc. | - | Standard glassware |
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, dissolve 0.005 mol of the this compound (synthesized in Stage 1) in 25 mL of absolute ethanol.
-
Aldehyde Addition: To this solution, add an equimolar amount (0.005 mol) of the desired substituted aromatic aldehyde.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Causality: The acid catalyst is crucial for protonating the aldehyde's carbonyl group, thereby activating it for nucleophilic attack by the weakly basic amino group of the triazole.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The formation of the product can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the flask to room temperature. In many cases, the product will precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the solution can be poured into ice-cold water to induce precipitation.
-
Purification: Collect the solid product by filtration. Wash the crude product with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain a crystalline solid.
-
Drying: Dry the purified Schiff base in a vacuum oven.
Example Data for Synthesized Schiff Bases
| Aldehyde Used | Product Name | Yield (%) | M.P. (°C) |
| Benzaldehyde | 4-(Benzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 85-95 | 200-202 |
| 4-Chlorobenzaldehyde | 4-((4-Chlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 88-96 | 225-227 |
| 4-Methoxybenzaldehyde | 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 90-97 | 210-212 |
| (Note: Yields and melting points are representative and may vary based on experimental conditions and purity.) |
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the successful synthesis of the target molecules.
Key Spectral Data
| Technique | Intermediate (Triazole-Thiol) | Schiff Base Product | Rationale for Change |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H str, amine), ~2550 (S-H str), ~1620 (C=N, triazole) | ~3100 (N-H str, triazole), ~2550 (S-H str), ~1600-1625 (C=N, azomethine), ~1580 (C=N, triazole) | Disappearance/weakening of primary N-H stretches and appearance of the characteristic azomethine C=N stretch confirm Schiff base formation.[6][7] |
| ¹H NMR (δ, ppm) | ~5.5 (s, 2H, -NH₂), ~7.2-8.0 (m, 4H, Ar-H), ~14.0 (s, 1H, SH) | ~9.5-10.0 (s, 1H, -N=CH-), ~7.0-8.5 (m, 8H+, Ar-H), ~14.3 (s, 1H, SH) | The key diagnostic signal is the appearance of a singlet in the 9.5-10.0 ppm range, corresponding to the azomethine proton (-N=CH-), and the disappearance of the -NH₂ signal.[1][8] |
| ¹³C NMR (δ, ppm) | ~165 (C=S), ~150 (C-Ar) | ~160-165 (C=S & C=N azomethine), ~150 (C-Ar) | Appearance of a new signal for the azomethine carbon atom. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps involving carbon disulfide, hydrazine hydrate, and concentrated acids MUST be performed in a well-ventilated chemical fume hood.
-
Carbon Disulfide (CS₂): Extremely flammable with a low autoignition temperature. It is also highly toxic via inhalation and skin contact. Ensure there are no ignition sources nearby.
-
Hydrazine Hydrate: A suspected carcinogen, highly toxic, and corrosive. Avoid all contact with skin and eyes and prevent inhalation of vapors.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Al-Nahrain Journal of Science.
-
Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. (2005). Molecules. [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). Molecules. [Link]
-
Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (2006). Journal of the Serbian Chemical Society. [Link]
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (2021). Journal of International Medical Research. [Link]
-
Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. (2021). Current Microwave Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2006). Molecules. [Link]
-
Synthesis of Schiff bases of 1,2,4-triazole-3-thione derivatives. (2024). ResearchGate. [Link]
-
Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. (2018). ResearchGate. [Link]
-
NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (2022). DergiPark. [Link]
-
Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. (2020). Nepal Journals Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nepjol.info [nepjol.info]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for In Vitro Antibacterial Activity Testing of Novel Triazole Derivatives
Introduction: The Rationale for a Standardized Approach
The escalating threat of antimicrobial resistance necessitates a robust and standardized pipeline for the discovery and evaluation of new antibacterial agents. Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1][2] Their structural versatility allows for the modulation of antibacterial properties, making them a focal point in medicinal chemistry.[3] However, the reliable assessment of their antibacterial efficacy hinges on the application of rigorous and reproducible in vitro testing protocols.
This application note provides a comprehensive guide to the in vitro antibacterial activity testing of novel triazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the causality behind experimental choices, grounding each protocol in the established standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] By integrating insights into the potential mechanisms of action of triazole compounds, this guide aims to equip researchers with the knowledge to not only execute these assays but also to interpret the results with a high degree of confidence.
The protocols detailed herein are designed as self-validating systems, incorporating essential quality control measures to ensure the integrity and reproducibility of the data generated. This is paramount for the accurate determination of key parameters such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and for understanding the kinetic profile of bacterial killing.
Part 1: Foundational Assays for Antibacterial Susceptibility Testing
The initial assessment of a novel triazole derivative's antibacterial activity typically involves determining its ability to inhibit bacterial growth. The two most widely accepted methods for this are the disk diffusion and broth microdilution assays.
Kirby-Bauer Disk Diffusion Method: A Qualitative Screening Tool
The disk diffusion method, also known as the Kirby-Bauer test, is a valuable initial screening tool due to its simplicity and cost-effectiveness.[6] It provides a qualitative assessment of a compound's ability to inhibit the growth of a specific bacterium, categorizing it as susceptible, intermediate, or resistant based on the diameter of the zone of inhibition.
The Underlying Principle: A paper disk impregnated with a known concentration of the triazole derivative is placed on an agar plate uniformly inoculated with a standardized bacterial suspension. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth will form around the disk. The size of this zone is inversely proportional to the minimum concentration of the compound required to inhibit bacterial growth.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Time-Kill Kinetics Assay.
Detailed Protocol for Time-Kill Kinetics Assay:
-
Inoculum Preparation: Prepare a bacterial culture in CAMHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Exposure: Add the triazole derivative at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC to flasks containing the standardized bacterial inoculum. Include a growth control flask without the compound.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. Perform serial tenfold dilutions in sterile saline or PBS.
-
Enumeration: Plate a defined volume of the appropriate dilutions onto MHA plates. Incubate the plates at 35-37°C for 18-24 hours.
-
Data Analysis: Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration.
Part 3: Scientific Integrity and Self-Validation
The trustworthiness of antibacterial susceptibility data relies on a robust system of quality control. This ensures that the results are accurate and reproducible.
3.1. Quality Control Strains:
Reference bacterial strains with known susceptibility profiles must be included in each assay. Commonly used quality control strains include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
The MIC values or zone diameters for these strains must fall within the acceptable ranges specified in the current CLSI M100 document.
[4]3.2. Media and Reagent Quality:
-
Mueller-Hinton Agar/Broth: The composition of the media, including the concentration of divalent cations (Ca²⁺ and Mg²⁺), can significantly affect the activity of some antimicrobial agents. U[7]se media from a reputable commercial source and prepare it according to the manufacturer's instructions. *[8] Triazole Derivative Stability: The stability of the triazole derivative in the chosen solvent and testing medium should be confirmed.
3.3. Inoculum Density:
The density of the bacterial inoculum is a critical variable. An inoculum that is too heavy can lead to falsely resistant results, while an inoculum that is too light can result in falsely susceptible results. The use of a 0.5 McFarland standard for turbidity adjustment is essential for standardization.
3.4. Data Interpretation:
For novel triazole derivatives, there will be no pre-established clinical breakpoints. Therefore, the interpretation of results should focus on:
-
MIC₅₀ and MIC₉₀: The concentrations that inhibit 50% and 90% of the tested isolates, respectively.
-
Comparison to Control Antibiotics: The activity of the triazole derivative should be compared to that of standard antibiotics with known mechanisms of action.
-
Structure-Activity Relationships (SAR): Correlating changes in the chemical structure of the triazole derivatives with their antibacterial activity.
Part 4: Mechanistic Insights for Triazole Derivatives
Understanding the potential mechanisms of action of triazole derivatives can provide a rationale for the observed antibacterial activity and guide further development. While primarily known for their antifungal activity through inhibition of lanosterol 14α-demethylase, antibacterial triazoles may exert their effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting essential bacterial enzymes involved in processes such as DNA replication (e.g., DNA gyrase) or cell wall synthesis. *[9] Disruption of Cell Membrane Integrity: Some triazole hybrids have been shown to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death. *[3] Inhibition of Biofilm Formation: Triazole derivatives may interfere with the ability of bacteria to form biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to antibiotics.
[3]The observed spectrum of activity (e.g., greater potency against Gram-positive versus Gram-negative bacteria) can offer clues to the mechanism. For instance, compounds that are highly effective against Gram-positive bacteria but less so against Gram-negative bacteria may have difficulty penetrating the outer membrane of the latter.
The protocol outlined in this application note provides a standardized and validated framework for the in vitro antibacterial activity testing of novel triazole derivatives. By adhering to the principles and procedures detailed by CLSI and EUCAST, researchers can generate high-quality, reproducible data that will be crucial for the advancement of these promising compounds through the drug discovery and development pipeline. A thorough understanding of the methodologies, coupled with a commitment to rigorous quality control, will ensure that the antibacterial potential of new triazole derivatives is accurately and reliably assessed.
References
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
-
Clinical Breakpoint Tables. (2021, December 1). EUCAST. Retrieved January 15, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). Retrieved January 15, 2026, from [Link]
-
Preparation of Mueller Hinton Agar. (2024, April 2). YouTube. Retrieved January 15, 2026, from [Link]
-
Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation. (2019, November 20). LabMal. Retrieved January 15, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). National Institute for Communicable Diseases (NICD). Retrieved January 15, 2026, from [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. Retrieved January 15, 2026, from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 15, 2026, from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved January 15, 2026, from [Link]
-
Clinical breakpoint table. (n.d.). EUCAST. Retrieved January 15, 2026, from [Link]
-
EUCAST: EUCAST - Home. (n.d.). Retrieved January 15, 2026, from [Link]
-
Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories | Request PDF. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved January 15, 2026, from [Link]
-
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved January 15, 2026, from [Link]
-
180: CLSI M100-Ed35: updates and more. (2025, March 20). YouTube. Retrieved January 15, 2026, from [Link]
-
Mueller Hinton Media. (n.d.). Hardy Diagnostics. Retrieved January 15, 2026, from [Link]
-
What are the current best practices and challenges in antimicrobial susceptibility testing using the disc diffusion method? (2023, September 3). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 15, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). Retrieved January 15, 2026, from [Link]
-
Mueller Hinton Broth. (n.d.). Retrieved January 15, 2026, from [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. Retrieved January 15, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved January 15, 2026, from [Link]
-
Time kill assays for Streptococcus agalactiae and synergy testing. (2015, December 27). Protocols.io. Retrieved January 15, 2026, from [Link]
-
CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015, January 1). Standards | GlobalSpec. Retrieved January 15, 2026, from [Link]
-
M07-A8. (n.d.). Regulations.gov. Retrieved January 15, 2026, from [Link]
-
CLSI M100™. (n.d.). Pediatric infectious diseases electronic library. Retrieved January 15, 2026, from [Link]
-
Breakpoint tables and dosages v 12.0 (2022) published. (2021, December 28). EUCAST. Retrieved January 15, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org. Retrieved January 15, 2026, from [Link]
-
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2025, March 17). NIH. Retrieved January 15, 2026, from [Link]
-
1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023, August 9). Frontiers. Retrieved January 15, 2026, from [Link]
-
Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved January 15, 2026, from [Link]
-
Susceptibility Testing Issues (Web) | PDF | Microbiology | Clinical Pathology. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Antibiotic Susceptibility Testing. (2020, December 18). Retrieved January 15, 2026, from [Link]
-
(PDF) 1,2,4-Triazoles as Important Antibacterial Agents. (2021, March 1). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024, May 26). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. labmal.com [labmal.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
Application Notes & Protocols: 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor
An in-depth guide to the application and evaluation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor is provided below. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, represents a significant global challenge, with estimated costs amounting to trillions of dollars annually. The use of organic corrosion inhibitors is a primary strategy to combat this issue, particularly in acidic environments encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration.
Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy. Triazole derivatives, in particular, are recognized for their robust performance. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. The molecule at the center of this guide, this compound, is a promising candidate. Its structure combines the proven inhibitory properties of the triazole ring with the electronic effects of a fluorophenyl group, suggesting enhanced adsorption and protective capabilities.
The Science of Inhibition: Mechanism of Action
The efficacy of this compound as a corrosion inhibitor is rooted in its molecular structure. The presence of multiple heteroatoms (four nitrogen atoms and one sulfur atom) with lone pairs of electrons, along with the π-electrons of the triazole and phenyl rings, facilitates its adsorption onto the metal surface.[1][2]
The inhibition mechanism can be described as follows:
-
Adsorption: In an acidic solution, the metal surface is positively charged. The inhibitor molecules can adsorb onto the metal surface through several modes:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the charged metal surface.
-
Chemisorption: The sharing of lone pair electrons from the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. The π-electrons of the aromatic ring can also contribute to this interaction.[2][3]
-
-
Protective Film Formation: The adsorbed inhibitor molecules form a thin, stable, and protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites for corrosion.
-
Mixed Inhibition: Triazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4][5][6]
The fluorine atom in the para position of the phenyl ring is an electron-withdrawing group. This can influence the electron density distribution in the molecule, potentially enhancing its adsorption characteristics and, consequently, its inhibition efficiency.
Caption: Proposed Corrosion Inhibition Mechanism.
Synthesis of the Inhibitor
The synthesis of this compound can be achieved through a multi-step process, which is a common route for this class of compounds.[7][8][9][10]
Caption: General Synthesis Workflow.
A representative protocol is as follows:
-
Synthesis of 4-Fluorobenzohydrazide:
-
A mixture of methyl 4-fluorobenzoate and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.
-
The reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield 4-fluorobenzohydrazide.
-
-
Synthesis of Potassium Dithiocarbazinate Salt:
-
4-Fluorobenzohydrazide is added to a solution of potassium hydroxide in absolute ethanol.
-
Carbon disulfide is added dropwise while stirring and maintaining a low temperature.
-
The mixture is stirred for an extended period (e.g., 12-18 hours) at room temperature. The precipitated salt is filtered, washed with a non-polar solvent like ether, and dried.
-
-
Synthesis of this compound:
-
The potassium dithiocarbazinate salt is refluxed with an excess of hydrazine hydrate in water for several hours.
-
The reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Experimental Evaluation of Inhibition Performance
To ascertain the efficacy of the synthesized inhibitor, a series of standardized experimental protocols should be followed.
Caption: Inhibitor Evaluation Workflow.
This is a fundamental and direct method for determining the corrosion rate.[11][12][13][14]
Protocol:
-
Specimen Preparation:
-
Prepare rectangular metal coupons (e.g., mild steel) of known dimensions.
-
Mechanically polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.
-
-
Post-Immersion:
-
Remove the coupons from the solutions.
-
Clean them with a suitable cleaning solution (e.g., containing sodium hydroxide and zinc dust) to remove corrosion products, wash with deionized water, dry, and reweigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/y) = (87.6 * ΔW) / (A * T * ρ) where ΔW is the weight loss (mg), A is the surface area (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100
-
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.[15][16][17][18][19]
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: the metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
-
Procedure:
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100
-
EIS is a non-destructive technique used to study the properties of the inhibitor film at the metal-solution interface.[20][21][22][23][24]
Protocol:
-
Cell Setup: Use the same three-electrode cell as in the PDP measurements.
-
Procedure:
-
After the OCP has stabilized, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is often presented as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit. A simple Randles circuit is often a starting point.
-
The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
-
Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
-
Data Presentation and Interpretation
Organizing the quantitative results in tables allows for clear comparison and analysis.
Table 1: Weight Loss Data
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/y) | IE (%) |
| 0 (Blank) | - | ||
| 1x10⁻⁵ | |||
| 5x10⁻⁵ | |||
| 1x10⁻⁴ | |||
| 5x10⁻⁴ |
Table 2: Potentiodynamic Polarization Data
| Inhibitor Conc. (M) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | β_a (mV/dec) | β_c (mV/dec) | IE (%) |
| 0 (Blank) | - | ||||
| 1x10⁻⁵ | |||||
| 5x10⁻⁵ | |||||
| 1x10⁻⁴ | |||||
| 5x10⁻⁴ |
Table 3: Electrochemical Impedance Spectroscopy Data
| Inhibitor Conc. (M) | R_ct (Ω cm²) | C_dl (µF/cm²) | IE (%) |
| 0 (Blank) | - | ||
| 1x10⁻⁵ | |||
| 5x10⁻⁵ | |||
| 1x10⁻⁴ | |||
| 5x10⁻⁴ |
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherm models, such as Langmuir, Temkin, or Frumkin.[25][26][27][28][29] The Langmuir isotherm, for example, is described by:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (approximated as IE%/100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir model.
Theoretical Validation: Quantum Chemical Insights
Quantum chemical calculations, often using Density Functional Theory (DFT), can provide theoretical support for the experimental findings by correlating the molecular structure of the inhibitor with its performance.[30][31][32][33][34]
Table 4: Key Quantum Chemical Parameters
| Parameter | Description | Implication for High IE |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher value indicates a greater tendency to donate electrons. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates a greater ability to accept electrons. |
| ΔE (E_LUMO - E_HOMO) | Energy Gap | A smaller value suggests higher reactivity and better inhibition. |
| Dipole Moment (µ) | Measure of the polarity of the molecule | A higher value can favor accumulation on the metal surface. |
These calculations can help elucidate the active sites in the molecule responsible for adsorption and provide a rational basis for designing even more effective inhibitors.
References
-
Corrosionpedia. Potentiodynamic. [Link]
-
Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]
-
MDPI. (2022). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 15(15), 5427. [Link]
-
Springer. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Journal of Coatings Technology and Research, 19, 1375-1387. [Link]
-
NACE International. Potentiodynamic polarization methods. [Link]
-
Fouda, A. S., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 25(22), 5483. [Link]
-
Bentiss, F., et al. (2002). Inhibitor effects of triazole derivatives on corrosion of mild steel in acidic media. British Corrosion Journal, 37(4), 287-293. [Link]
-
AIP Publishing. (2015). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1653, 020033. [Link]
-
El-Haddad, M. N. (2019). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 9(45), 26035-26048. [Link]
-
Belal, K., El-Askalany, A. H., & Molouk, S. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 13(1), 22216. [Link]
-
Belal, K., El-Askalany, A. H., & Molouk, S. (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 13(1), 22216. [Link]
-
LabTwin. Potentiodynamic Polarization: Significance and symbolism. [Link]
-
NACE International. (1985). Application of the Rapid-Scan Potentiodynamic Polarization Technique for Corrosion Studies. NACE International Annual Conference. [Link]
-
Corrosionpedia. Weight Loss Analysis. [Link]
-
ResearchGate. (2014). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. [Link]
-
Giatec Scientific Inc. (2013). The application of electrochemical impedance spectroscopy to determine the long-term effectiveness of corrosion inhibitors for steel in concrete. Medium. [Link]
-
ResearchGate. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. [Link]
-
ResearchGate. (2020). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. [Link]
-
ACS Publications. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. [Link]
-
ACS Publications. (2023). A Quantum Computational Method for Corrosion Inhibition. Journal of Chemical Theory and Computation. [Link]
-
Journal of Visualized Experiments. (2016). Potentiodynamic Corrosion Testing. JoVE, (115), e54497. [Link]
-
Royal Society of Chemistry. (2022). Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. RSC Advances, 12(6), 3353-3367. [Link]
-
ResearchGate. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. [Link]
-
ResearchGate. (2023). Weight loss method of corrosion assessment. [Link]
-
Chemical Science Review and Letters. (2017). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chem Sci Rev Lett, 6(23), 1735-1743. [Link]
-
VLCI. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]
-
OHIO Open Library. (2018). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. [Link]
-
ASTM International. (2024). Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). [Link]
-
NACE International. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. NACE International Annual Conference. [Link]
-
ResearchGate. (2016). WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. [Link]
-
Istanbul Journal of Pharmacy. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul J Pharm, 53(3), 294-301. [Link]
-
National Institutes of Health. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Poloniae Pharmaceutica - Drug Research, 67(3), 239-244. [Link]
-
National Institutes of Health. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205. [Link]
-
ResearchGate. (2016). (A) Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Semantic Scholar. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. BMC Chemistry. [Link]
-
ResearchGate. (2025). (PDF) 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
PubMed. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. BMC Chemistry, 19(1), 205. [Link]
-
ResearchGate. (2022). Electrochemical, ToF-SIMS and computational studies of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol as a novel corrosion inhibitor for copper in 3.5% NaCl. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
Springer. (2024). Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)- 7-methyl-5H-[20][25] triazolo [3,4-b][20][30]thiadiazin-6(7H). Journal of the Indian Chemical Society, 101(6), 101416. [Link]
-
ResearchGate. (2023). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[15][20][25] triazole-3-thiol derivatives and Antifungal activity. [Link]
-
Zaporozhye State Medical University. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Current issues in pharmacy and medicine: science and practice, 11(3), 153-157. [Link]
Sources
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. corrosionpedia.com [corrosionpedia.com]
- 12. researchgate.net [researchgate.net]
- 13. chesci.com [chesci.com]
- 14. store.astm.org [store.astm.org]
- 15. corrosionpedia.com [corrosionpedia.com]
- 16. Potentiodynamic polarization [corrosion-doctors.org]
- 17. Potentiodynamic Polarization: Significance and symbolism [wisdomlib.org]
- 18. content.ampp.org [content.ampp.org]
- 19. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijcsi.pro [ijcsi.pro]
- 21. pubs.aip.org [pubs.aip.org]
- 22. medium.com [medium.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 25. journalcsij.com [journalcsij.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 29. content.ampp.org [content.ampp.org]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07983B [pubs.rsc.org]
Application Notes and Protocols for the Purity Analysis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for determining the purity of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This triazole derivative is a key heterocyclic compound with significant potential in medicinal chemistry. Ensuring its purity is paramount for the reliability of research data and the safety and efficacy of potential therapeutic applications. This guide moves beyond a simple listing of procedures, offering in-depth explanations of the underlying principles, detailed experimental protocols, and insights into data interpretation. The methodologies described herein are designed to form a self-validating system for robust and reliable purity assessment.
Introduction: The Criticality of Purity in Drug Discovery
The compound this compound belongs to the family of nitrogen- and sulfur-containing heterocycles, a class of molecules renowned for their diverse biological activities.[1][2] Triazole derivatives, in particular, are integral components of numerous therapeutic agents.[3] The introduction of a fluorophenyl group can further modulate the compound's physicochemical properties and biological activity.[4]
In the context of drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality control metric; it is a fundamental determinant of its safety and efficacy.[5][6] Impurities, which can arise from starting materials, intermediates, or degradation products, can have unintended pharmacological or toxicological effects. Therefore, rigorous analytical characterization is essential at every stage of the research and development process.
This application note details a multi-faceted approach to the purity analysis of this compound, leveraging a suite of orthogonal analytical techniques to provide a comprehensive purity profile.
Foundational Analytical Strategy: A Multi-Detector Approach
No single analytical technique can definitively establish the purity of a compound. A robust purity assessment relies on the convergence of data from multiple, independent methods. This orthogonal approach ensures that a wide range of potential impurities, with varying chemical and physical properties, are detected and quantified.
Our recommended workflow for the purity analysis of this compound is outlined below:
Caption: Workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for assessing the purity of non-volatile organic compounds.[7] Its high resolving power allows for the separation of the main compound from closely related impurities. A validated HPLC method is a cornerstone of quality control in the pharmaceutical industry.[5][6][8]
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like our target molecule. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Protocol: RP-HPLC Method for this compound
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for triazole derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient Elution | 5% to 95% B over 20 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Based on the UV absorbance maximum of the triazole chromophore. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A comprehensive method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
-
Accuracy: The closeness of test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Structural Confirmation and Impurity Identification
While HPLC-UV provides quantitative information about purity, it does not offer structural information about the detected peaks. LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, making it an indispensable tool for confirming the identity of the main peak and identifying unknown impurities.[10]
Principle of Operation
After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound. The ionized molecules are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).
Protocol: LC-MS Analysis
Instrumentation:
-
LC-MS system with an ESI source.
LC Conditions:
-
The same HPLC method described in section 3.2 can be used.
MS Conditions:
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Positive ESI | The amino group is readily protonated. |
| Capillary Voltage | 3.5 kV | |
| Drying Gas Flow | 10 L/min | |
| Drying Gas Temperature | 350 °C | |
| Mass Range | 50 - 500 m/z | Covers the expected mass of the parent compound and potential impurities. |
Data Interpretation:
-
Confirmation of the Main Peak: The mass spectrum of the main chromatographic peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 211.05).
-
Impurity Identification: The mass spectra of the impurity peaks can provide crucial information about their molecular weights. This data, combined with knowledge of the synthetic route, can help in proposing the structures of the impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[12] Both ¹H and ¹³C NMR are essential for confirming the structure of this compound and for detecting and characterizing impurities that may not be visible by HPLC-UV.
Principle of NMR
NMR spectroscopy is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectrum that serves as a molecular fingerprint.
Protocol: ¹H and ¹³C NMR Analysis
Instrumentation:
-
NMR spectrometer (300 MHz or higher for better resolution).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Expected Spectral Features for this compound:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~13.5 - 14.0 | broad singlet | 1H | SH (thiol) |
| ~7.6 - 7.8 | multiplet | 2H | Aromatic CH | |
| ~7.2 - 7.4 | multiplet | 2H | Aromatic CH | |
| ~5.8 | singlet | 2H | NH₂ (amino) | |
| ¹³C NMR | ~165 | C=S (thiol) | ||
| ~160 (¹JCF ≈ 245 Hz) | C-F (aromatic) | |||
| ~150 | C-5 (triazole) | |||
| ~130 (³JCF ≈ 8 Hz) | Aromatic CH | |||
| ~128 | Aromatic C | |||
| ~116 (²JCF ≈ 22 Hz) | Aromatic CH |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Purity Assessment by NMR: Quantitative NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard. However, for routine purity checks, the absence of significant impurity signals in the ¹H NMR spectrum is often a good indicator of high purity.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm that the empirical formula of the synthesized compound is consistent with its proposed structure.
Protocol: CHNS Analysis
Instrumentation:
-
CHNS elemental analyzer.
Sample Preparation:
-
Accurately weigh 1-2 mg of the dry sample.
Data Interpretation: The experimentally determined percentages of C, H, N, and S should be within ±0.4% of the theoretical values calculated for the molecular formula C₈H₇FN₄S.
Theoretical Composition for C₈H₇FN₄S:
-
C: 45.70%
-
H: 3.36%
-
N: 26.65%
-
S: 15.25%
Conclusion: A Holistic Approach to Purity Assurance
The purity of this compound is a critical parameter that underpins the reliability of scientific research and the potential for its development as a therapeutic agent. The integrated analytical strategy presented in this application note, combining HPLC, LC-MS, NMR, and elemental analysis, provides a robust framework for a comprehensive purity assessment. By understanding the principles behind each technique and adhering to the detailed protocols, researchers can confidently establish the purity of their compound and ensure the integrity of their work.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 15, 2026.
- International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
- Emery Pharma. (2023).
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- A. A. K. (n.d.).
- SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- SciSpace. (2020).
- ChemicalBook. (n.d.). 4-Amino-4H-1,2,4-triazole(584-13-4) 1H NMR.
- National Institutes of Health. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
- ResearchGate. (2020).
- Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
- TÜBİTAK Academic Journals. (2008).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- KTU AVES. (n.d.).
- Zaporozhye State Medical University. (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)
- PubMed. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum.
- EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
- AIP Publishing. (n.d.).
- MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
-
Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][7][8]-triazole-3-thiol derivatives as antimicrobial agents.
- ResearchGate. (n.d.). Mass spectra of 4-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)butanenitrile (2.3).
- Istanbul University Press. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents.
- ResearchGate. (2014).
- ResearchGate. (2025).
- Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
- Perfumer & Flavorist. (n.d.). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals.
- National Institutes of Health. (2022).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles.
- A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020).
- ResearchGate. (n.d.). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)
- BenchChem. (2025). Spectroscopic Analysis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
- Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
- National Institutes of Health. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
- ResearchGate. (2024).
- ResearchGate. (2025). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles.
Sources
- 1. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 4. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. upm-inc.com [upm-inc.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scielo.br [scielo.br]
- 8. pharmaerudition.org [pharmaerudition.org]
- 9. wjarr.com [wjarr.com]
- 10. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Protocol for Testing the Antitubercular Activity of Triazole Derivatives
Introduction: The Imperative for Novel Antitubercular Agents
Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for the discovery and development of new antitubercular agents with novel mechanisms of action.[1] Triazole derivatives have emerged as a promising class of heterocyclic compounds, with several studies demonstrating their potential as potent inhibitors of Mtb.[2][3][4][5][6]
This comprehensive guide provides a detailed framework for the in vitro evaluation of triazole derivatives for their antitubercular activity. The protocols outlined herein are designed to establish a robust preclinical data package, encompassing primary screening for antimycobacterial effects, determination of potency, and assessment of selectivity.
Guiding Principles of the Screening Cascade
A successful antitubercular drug discovery program relies on a tiered screening approach. This cascade is designed to efficiently identify compounds with the highest potential for further development while eliminating those with undesirable properties early in the process.
The fundamental logic of this workflow is to progress from high-throughput primary screens that identify basic activity to more complex, lower-throughput secondary assays that characterize potency and selectivity. This ensures that resources are focused on the most promising candidates.
Caption: Antitubercular Drug Discovery Screening Cascade.
Part 1: Primary Screening for Antitubercular Activity
The initial step involves screening the triazole derivatives for their ability to inhibit the growth of M. tuberculosis. Two widely accepted and robust methods for primary screening are the Microplate Alamar Blue Assay (MABA) and the Luciferase Reporter Phage (LRP) Assay.
Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay that provides a simple, rapid, and cost-effective method for determining the susceptibility of Mtb to antimicrobial agents.[1][7][8][9][10]
Principle: The assay utilizes the redox indicator Alamar blue (resazurin). In the presence of metabolically active mycobacteria, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin.[1] A blue color indicates bacterial inhibition, while a pink color signifies bacterial growth. This color change allows for the visual or spectrophotometric determination of microbial viability.[7][9]
Experimental Protocol: MABA
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) to the mid-log phase (OD₆₀₀ of 0.4-0.8).[11]
-
Adjust the turbidity of the culture to a 1.0 McFarland standard using sterile 7H9 broth.[1]
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve the final inoculum density.[11]
-
-
Plate Setup:
-
In a sterile 96-well flat-bottom plate, add 100 µL of sterile deionized water to the perimeter wells to minimize evaporation.[11]
-
Add 100 µL of supplemented 7H9 broth to all inner wells.[1]
-
Prepare a stock solution of the triazole derivatives in a suitable solvent (e.g., DMSO). The final solvent concentration should not exceed 1% in any well.[1]
-
Add 100 µL of the highest concentration of the test compounds to the first column of the experimental wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the subsequent columns.[1]
-
Include a drug-free control (inoculum only) and a positive control drug (e.g., Isoniazid or Rifampicin).[1][12]
-
-
Inoculation and Incubation:
-
Addition of Alamar Blue and Final Incubation:
-
Result Interpretation:
-
Visually observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[1]
-
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and highly sensitive method for assessing the viability of mycobacteria.[13] It is particularly useful for high-throughput screening.
Principle: This assay utilizes mycobacteriophages that have been genetically engineered to express the firefly luciferase gene.[13][14] These reporter phages infect viable Mtb cells, and upon infection, the luciferase gene is expressed. In the presence of the substrate luciferin and cellular ATP, luciferase produces a measurable light signal.[13][14] The amount of light produced is directly proportional to the number of viable mycobacteria.
Experimental Protocol: LRP Assay
-
Preparation of Mycobacterial Culture:
-
Grow M. tuberculosis H37Rv to the mid-log phase as described for the MABA protocol.
-
-
Compound Treatment:
-
In a 96-well plate, expose the mycobacterial culture to various concentrations of the triazole derivatives for a predetermined period (e.g., 24-48 hours) at 37°C.
-
-
Phage Infection:
-
Add the luciferase reporter phage suspension to each well.
-
Incubate the plate for a period sufficient for phage infection and luciferase expression (typically 4 hours).[15]
-
-
Luminometry:
-
Add the luciferin substrate to each well.
-
Measure the light emission (Relative Light Units, RLU) using a luminometer.[13]
-
-
Result Interpretation:
-
A reduction in RLU in the presence of the test compound compared to the untreated control indicates inhibition of mycobacterial viability.
-
The percentage of inhibition can be calculated, and active compounds can be selected for further analysis.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitubercular assessment of 1, 2, 3-triazole incorporated thiazolylcarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bbrc.in [bbrc.in]
- 14. Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triazole Compounds in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole fungicides represent a cornerstone in modern agriculture, providing broad-spectrum control against a wide array of fungal pathogens that threaten crop yield and quality.[1] Since their introduction, these systemic compounds have been instrumental in managing diseases in cereals, fruits, vegetables, and other economically important crops.[2][3] Their primary mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity of fungal cell membranes.[4][5] Specifically, triazoles target the enzyme C14-demethylase (also known as CYP51), which is essential for the production of ergosterol, the main sterol in fungi.[5][6] This targeted action disrupts membrane function, ultimately leading to the inhibition of fungal growth.[5]
The development of novel triazole fungicides is a continuous and dynamic process driven by the need to overcome challenges such as the emergence of resistant fungal strains and the demand for compounds with improved efficacy, broader spectrum of activity, and enhanced crop safety.[6][7] This guide provides a comprehensive overview of the key principles and methodologies involved in the development of triazole-based agricultural fungicides, from initial screening and synthesis to in-depth in vitro and in vivo evaluations. It is designed to serve as a practical resource for researchers and scientists in the field, offering detailed protocols and insights into the causality behind experimental choices.
Section 1: The Triazole Fungicide Development Pipeline
The journey from a promising triazole scaffold to a commercially viable agricultural fungicide is a multi-stage process that integrates chemistry, biology, and toxicology. This pipeline is designed to identify compounds with high antifungal activity, favorable safety profiles, and practical utility in agricultural settings.
Lead Discovery and Optimization
The initial phase focuses on identifying novel triazole structures with potential fungicidal properties. This can be achieved through various strategies:
-
High-Throughput Screening (HTS): Large libraries of diverse triazole compounds are rapidly screened against a panel of economically important fungal pathogens.[8] HTS assays are typically performed in multi-well plates and are designed for speed and efficiency, allowing for the rapid identification of "hit" compounds.
-
Rational Design and Molecular Modeling: Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the antifungal activity of virtual compounds.[9][10][11] By analyzing the relationship between the chemical structure of triazole derivatives and their biological activity, researchers can design new molecules with enhanced potency and target specificity.[12][13] Molecular docking simulations can further predict the binding affinity of designed compounds to the target enzyme, CYP51.[6][14]
-
Substructure Splicing: This strategy involves combining the core triazole pharmacophore with other known active substructures, such as carboxamide fragments, to create novel hybrid molecules with potentially broader fungicidal spectra.[6][14]
Once initial hits are identified, a process of lead optimization begins. This involves the synthesis of a series of analogs to improve key properties such as:
-
Antifungal Potency: Increasing the intrinsic activity against target pathogens.
-
Spectrum of Activity: Broadening the range of fungi the compound is effective against.
-
Physicochemical Properties: Optimizing solubility, stability, and other properties that influence bioavailability and formulation.
-
Safety Profile: Reducing potential toxicity to non-target organisms and the environment.
Synthesis of Triazole Compounds
The synthesis of 1,2,4-triazole fungicides can be achieved through various chemical reactions.[2][15] A common method involves the reaction of a substituted oxirane with 1,2,4-triazole in the presence of a base. Another approach is the Pellizzari reaction, which involves the dehydration of a mixture of amides and hydrazides.[16] The Einhorn-Brunner reaction, a regioselective alternative, utilizes imides and alkyl hydrazines.[16] The specific synthetic route chosen will depend on the desired final structure and the availability of starting materials.[17]
Diagram: Triazole Fungicide Development Workflow
Caption: A streamlined workflow for the development of novel triazole fungicides.
Section 2: In-Vitro Evaluation Protocols
In-vitro assays are the first critical step in evaluating the biological activity of newly synthesized triazole compounds. These assays provide quantitative data on the potency and spectrum of activity against target fungal pathogens.
Mycelial Growth Inhibition Assay
This is a fundamental assay to determine the direct effect of a compound on fungal growth.
Protocol:
-
Prepare Fungal Cultures: Grow the target fungal pathogens on a suitable solid medium, such as Potato Dextrose Agar (PDA), until they are actively growing.
-
Prepare Test Compound Solutions: Dissolve the triazole compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to test a range of concentrations.
-
Poisoned Food Technique: Incorporate the different concentrations of the test compounds into molten PDA.[18] Pour the amended agar into Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other suitable statistical methods.
Spore Germination Assay
This assay assesses the ability of a compound to inhibit the germination of fungal spores, a crucial stage in the infection process.
Protocol:
-
Spore Suspension Preparation: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer.
-
Prepare Test Compound Solutions: As described in the mycelial growth inhibition assay.
-
Incubation: Mix the spore suspension with the different concentrations of the test compound in a multi-well plate or on a microscope slide.
-
Incubation: Incubate the plates or slides in a humid chamber at the optimal temperature for spore germination.
-
Data Collection: After a set incubation period (e.g., 12-24 hours), observe the spores under a microscope and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Data Analysis: Calculate the percentage of spore germination inhibition for each concentration and determine the EC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.[19]
Protocol:
-
Prepare Inoculum: Prepare a standardized fungal inoculum in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Prepare Serial Dilutions: Perform serial dilutions of the test compound in the liquid medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature with shaking.
-
Data Collection: After incubation, visually assess the wells for turbidity (growth). The MIC is the lowest concentration where no visible growth is observed.
Table 1: Example In-Vitro Activity Data for Novel Triazole Compounds
| Compound ID | Target Pathogen | Mycelial Growth EC50 (µg/mL) | Spore Germination EC50 (µg/mL) | MIC (µg/mL) |
| TRZ-001 | Fusarium graminearum | 0.52 | 1.25 | 1.0 |
| TRZ-002 | Fusarium graminearum | 0.89 | 2.10 | 2.5 |
| TRZ-003 | Septoria tritici | 0.35 | 0.98 | 0.5 |
| Tebuconazole (Standard) | Fusarium graminearum | 0.65 | 1.50 | 1.2 |
| Tebuconazole (Standard) | Septoria tritici | 0.40 | 1.10 | 0.6 |
Section 3: In-Vivo Evaluation Protocols
In-vivo assays are essential for evaluating the efficacy of triazole compounds under more realistic conditions, using whole plants. These assays provide information on the protective, curative, and systemic properties of the compounds.
Protective Activity Assay
This assay determines the ability of a compound to prevent fungal infection when applied before the plant is exposed to the pathogen.
Protocol:
-
Plant Growth: Grow susceptible host plants (e.g., wheat for rust, tomato for early blight) in a greenhouse or growth chamber until they reach a suitable growth stage.
-
Compound Application: Spray the plants with a solution of the test compound at various concentrations. Include a control group sprayed only with the solvent.
-
Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target pathogen.
-
Incubation: Place the plants in a high-humidity environment for a period sufficient for infection to occur.
-
Disease Assessment: After an appropriate incubation period, assess the disease severity on the plants using a standardized rating scale.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
Curative Activity Assay
This assay evaluates the ability of a compound to inhibit fungal growth after the plant has already been infected.
Protocol:
-
Plant Growth and Inoculation: Grow and inoculate susceptible host plants as described in the protective activity assay.
-
Compound Application: Apply the test compound to the infected plants at different time points after inoculation (e.g., 24, 48, 72 hours).
-
Incubation and Disease Assessment: Continue to incubate the plants and assess disease severity as in the protective activity assay.
-
Data Analysis: Calculate the percentage of disease control to determine the curative window of the compound.
Systemic Activity (Root Uptake) Assay
This assay assesses the ability of the compound to be absorbed by the roots and translocated throughout the plant to protect against foliar pathogens.
Protocol:
-
Plant Growth: Grow susceptible host plants in a hydroponic system or in soil.
-
Compound Application: Apply the test compound to the nutrient solution or as a soil drench.
-
Inoculation: After a set period for uptake and translocation, inoculate the foliage of the plants with the target pathogen.
-
Incubation and Disease Assessment: Incubate the plants and assess disease severity.
-
Data Analysis: Calculate the percentage of disease control to evaluate the systemic activity.
Section 4: Mechanism of Action and Resistance
Ergosterol Biosynthesis Inhibition
The primary mode of action of triazole fungicides is the inhibition of the C14-demethylase enzyme (CYP51) in the ergosterol biosynthesis pathway.[5][6] This enzyme is a member of the cytochrome P450 family and is crucial for the demethylation of lanosterol or eburicol, precursors to ergosterol.
Diagram: Triazole Inhibition of Ergosterol Biosynthesis
Caption: Triazoles block the C14-demethylase enzyme, disrupting ergosterol production.
Fungicide Resistance
The widespread use of triazole fungicides has led to the development of resistance in some fungal populations.[20][21] Resistance can arise through several mechanisms, including:
-
Target Site Modification: Mutations in the CYP51 gene can reduce the binding affinity of triazole fungicides to the enzyme.
-
Overexpression of the Target Enzyme: Increased production of CYP51 can overcome the inhibitory effect of the fungicide.
-
Increased Efflux: Fungal cells can actively pump the fungicide out through efflux transporters.
Monitoring for fungicide resistance is crucial for effective disease management. This can be done through in-vitro sensitivity testing of fungal isolates from the field and molecular techniques to detect specific resistance mutations.
Section 5: Formulation and Field Trials
Formulation Development
The formulation of a fungicide is critical for its performance in the field.[22] The goal is to create a product that is stable, easy to handle and apply, and delivers the active ingredient to the target in an effective manner. Common formulations for triazole fungicides include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier.
-
Suspension Concentrates (SC): The solid active ingredient is dispersed in a liquid.
-
Wettable Powders (WP): The active ingredient is mixed with a carrier and wetting agents.
-
Water-Dispersible Granules (WG): Similar to wettable powders but in a granular form for easier handling.
Field Trials
Field trials are the final stage of fungicide development before registration and commercialization.[23][24] These trials are conducted under real-world agricultural conditions to evaluate the efficacy and crop safety of the formulated product.
Key aspects of field trials include:
-
Plot Design: Randomized complete block designs are typically used to minimize the effects of field variability.
-
Application: The fungicide is applied using standard agricultural equipment at different rates and timings.[25]
-
Disease Assessment: Disease severity and incidence are regularly monitored throughout the growing season.
-
Yield and Quality Assessment: Crop yield and quality parameters are measured at harvest.
-
Phytotoxicity Assessment: The crop is monitored for any signs of damage caused by the fungicide.
The data from field trials are used to establish the optimal use rates and application schedules for the new fungicide and to support its registration with regulatory agencies.
Conclusion
The development of new triazole fungicides is a complex but essential endeavor for ensuring global food security. A thorough understanding of the principles and protocols outlined in this guide is crucial for researchers and scientists working to bring the next generation of effective and sustainable fungal disease management solutions to agriculture. The continuous innovation in this field, driven by a deep understanding of fungal biology and chemistry, will be vital in addressing the evolving challenges of crop protection.
References
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. (n.d.). Symbiosis Online Publishing. Retrieved January 15, 2026, from [Link]
- A process for preparation of fungicidally active triazole compounds. (n.d.). Google Patents.
-
El-Sayed, Y. S., & El-Sayed, M. T. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Toxins, 13(3), 224. [Link]
-
Hof, H. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Agronomy, 11(9), 1845. [Link]
-
Triazole fungicides for agriculture. (n.d.). News - 湘硕化工. Retrieved January 15, 2026, from [Link]
-
The effect of triazole fungicide. (2022, May 15). Knowledge - Natursim Science Co., Ltd. Retrieved January 15, 2026, from [Link]
-
González-Díaz, H., et al. (2014). QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors. Journal of Chemical Information and Modeling, 54(2), 484-495. [Link]
-
García-García, E., et al. (2020). Molecular Topology QSAR Strategy for Crop Protection: New Natural Fungicides with Chitin Inhibitory Activity. ACS Omega, 5(26), 16215-16223. [Link]
-
Khan, S., et al. (2024). Understanding the impact of triazoles on female fertility and embryo development. Journal of Applied Toxicology. [Link]
-
Li, Y., et al. (2024). Triazole fungicides disrupt embryonic stem cell differentiation: Potential modulatory role of the retinoic acid signaling pathway. Ecotoxicology and Environmental Safety, 283, 116859. [Link]
-
Analysis of triazole fungicides and their intermediates. (2023, February 16). News - 湘硕化工. Retrieved January 15, 2026, from [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 899. [Link]
-
Kim, J. H., et al. (2008). Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast. Bioorganic & Medicinal Chemistry Letters, 18(6), 2133-2142. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]
-
Li, J., et al. (2018). Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. Molecules, 23(3), 701. [Link]
-
Spriet, S., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(11), 939. [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Pharmaceuticals, 15(10), 1261. [Link]
-
In vitro and in vivo fungicide sensitivity assays of Botrytis cinerea... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Ez-Zaher, L., et al. (2020). Triazole fungicides induce hepatic lesions and metabolic disorders in rats. GSC Biological and Pharmaceutical Sciences, 10(2), 040-047. [Link]
-
Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. (2025, March 25). Beyond Pesticides Daily News Blog. Retrieved January 15, 2026, from [Link]
-
In vitro and Quantitative and Structure Activity Relationship (QSAR) evaluation of the antifungal activity of terpenoid constituents of essential oils against Alternaria alternata and Fusarium oxysporum. (2023). Heliyon, 9(8), e18683. [Link]
-
Spadaro, D., & Gilardi, G. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 209. [Link]
-
In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (n.d.). Agro-Know. Retrieved January 15, 2026, from [Link]
-
Progress and challenges in the development of triazole antimicrobials. (2024). Future Medicinal Chemistry. [Link]
-
Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (2020). International Journal of Molecular Sciences, 22(1), 183. [Link]
-
Application guide of triazole fungicides. (2020, April 2). Knowledge - Zhengzhou Delong Chemical Co., Ltd. Retrieved January 15, 2026, from [Link]
-
FUNGICIDE FORMULATION: RELATIONSHIP TO BIOLOGICAL ACTIVITY. (1979). Annual Review of Phytopathology, 17, 223-241. [Link]
-
Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (2009). Journal of Agricultural and Food Chemistry, 57(15), 6997-7003. [Link]
-
In vitro and in vivo evaluation of fungicides against F. udum f. sp. crotalariae in Sunhemp. (2024). International Journal of Advanced Biochemistry Research, 8(9), 149-154. [Link]
-
In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). (2023). Agriculture, 13(10), 1989. [Link]
-
The trouble with triazole fungicides. (2024, December 27). Farm Progress. Retrieved January 15, 2026, from [Link]
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026, January 5). Journal of Agricultural and Food Chemistry. [Link]
-
Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (2025, August 6). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Integrating adverse effects of triazole fungicides on reproduction and physiology of farmland birds. (2025, November 16). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Fungicide formulations used in the trials. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
How to Submit Fungicide Testing Protocols. (n.d.). Turfgrass Diagnostic Lab. Retrieved January 15, 2026, from [Link]
-
Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. (2008). Plant Health Progress. [Link]
-
Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023). Plants, 12(10), 1999. [Link]
-
Triazole. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides. (n.d.). AHDB. Retrieved January 15, 2026, from [Link]
-
Trends in Agricultural Triazole Fungicide Use in the United States, 1992–2016 and Possible Implications for Antifungal-Resistant Fungi in Human Disease. (2021). Environmental Health Perspectives, 129(5), 057003. [Link]
-
Fungicides for crops: worrying link to fungal drug resistance warn scientists. (2014, July 15). The University of Manchester. Retrieved January 15, 2026, from [Link]
-
Fungicide Use in Field Crops Web Book. (n.d.). Crop Protection Network. Retrieved January 15, 2026, from [Link]
-
Fungicide Efficacy Evaluation. (n.d.). CABI Digital Library. Retrieved January 15, 2026, from [Link]
Sources
- 1. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 2. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]
- 3. Application guide of triazole fungicides - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 4. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Progress and challenges in the development of triazole antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Quantitative structural-activity relationship (QSAR) study for fungicidal activities of thiazoline derivatives against rice blast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and Quantitative and Structure Activity Relationship (QSAR) evaluation of the antifungal activity of terpenoid constituents of essential oils against Alternaria alternata and Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triazole - Wikipedia [en.wikipedia.org]
- 17. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biochemjournal.com [biochemjournal.com]
- 19. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. Fungicides for crops: worrying link to fungal drug resistance warn scientists [manchester.ac.uk]
- 22. annualreviews.org [annualreviews.org]
- 23. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides | AHDB [ahdb.org.uk]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
- 25. How to Submit Fungicide Testing Protocols | Turfgrass Diagnostic Lab [tdl.wisc.edu]
methodology for assessing the antioxidant properties of triazole thiols
Application Note & Protocol Guide
Topic: Methodology for Assessing the Antioxidant Properties of Triazole Thiols Audience: Researchers, scientists, and drug development professionals.
Abstract
Triazole derivatives, a prominent class of heterocyclic compounds, are integral to medicinal chemistry due to their extensive pharmacological applications.[1][2] The incorporation of a thiol (-SH) group into the triazole scaffold often enhances their biological activity, particularly their capacity to function as antioxidants.[3][4][5] This document provides a comprehensive guide for researchers to reliably assess the antioxidant potential of novel triazole thiol derivatives. We delve into the core chemical principles, provide detailed, self-validating protocols for the most common spectrophotometric assays (DPPH, ABTS, and FRAP), and discuss complementary methods for a holistic evaluation. The focus is on explaining the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Antioxidant Assessment
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to neutralize these reactive intermediates, is implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders, and inflammation.[2][4] Antioxidants mitigate this damage by neutralizing free radicals, highly unstable molecules with unpaired electrons that can damage cells and DNA.[1]
Triazole thiols are of particular interest as synthetic antioxidants. Their heterocyclic structure, combined with the hydrogen-donating ability of the thiol and other functional groups (e.g., -NH, -NH2), makes them potent free radical scavengers.[1][6] Therefore, a robust and systematic methodology to quantify their antioxidant activity is a critical step in the drug discovery and development pipeline.
Core Mechanisms of Radical Scavenging
The antioxidant activity of triazole thiols is primarily governed by two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7] Understanding these pathways is crucial for selecting appropriate assays and interpreting results.
-
Hydrogen Atom Transfer (HAT): The antioxidant (A-H) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). The reaction is: A-H + R• → A• + R-H. The efficacy in the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the H-donating group; a lower BDE indicates higher activity.[1][6]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming an antioxidant radical cation (A-H•+) and an anion of the radical (R:-). This is often followed by proton loss. The reaction is: A-H + R• → A-H•+ + R:-. The SET potential of the antioxidant is the key determinant of this pathway.[7]
Most assays operate via one predominant mechanism, but often a combination of both is at play. Therefore, employing multiple assays with different mechanisms is essential for a comprehensive assessment.[7][8]
Caption: Core antioxidant mechanisms of triazole thiols.
Spectrophotometric Assays: The Workhorse of Antioxidant Screening
Spectrophotometric assays are widely used due to their simplicity, speed, and cost-effectiveness.[3][9] They rely on a color change that occurs when a radical species is neutralized by the antioxidant, which can be quantified using a spectrophotometer or microplate reader.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH• free radical.[9][10] DPPH• is a deep violet-colored radical that absorbs strongly at ~517 nm.[6][9] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to pale yellow.[6][9] This decolorization is proportional to the scavenging activity of the compound. The reaction is predominantly governed by the SET mechanism.[7]
-
Causality & Self-Validation: This assay is a foundational screening tool.[9] A positive control, such as Ascorbic Acid, Butylated Hydroxytoluene (BHT), or Trolox, is essential to validate the assay's performance. A solvent blank (containing only the solvent and DPPH• solution) serves as the 0% inhibition reference. The stability of the DPPH• radical is a key advantage, but its steric hindrance may prevent it from reacting with larger antioxidant molecules.
Caption: A generalized workflow for antioxidant capacity assays.
-
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH• Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in foil.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the triazole thiol derivative in a suitable solvent (e.g., DMSO, Methanol).
-
Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox.
-
-
Experimental Setup (96-well plate):
-
Prepare serial dilutions of the test compounds and positive control in the solvent (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Test Wells: Add 100 µL of each sample dilution.
-
Control Wells: Add 100 µL of the positive control dilutions.
-
Blank Well: Add 100 µL of the solvent (e.g., Methanol).
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100[10]
-
Plot the % Inhibition against the concentration of the sample.
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals) from the graph using linear regression. A lower IC50 value indicates higher antioxidant activity.[1]
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay evaluates the ability of an antioxidant to scavenge the ABTS•+ radical cation. The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[1][6] This reaction produces a stable, blue-green colored radical cation that absorbs at ~734 nm.[6][11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[6] The degree of color loss is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds and is effective over a wide pH range.
-
Causality & Self-Validation: The ABTS radical is not sterically hindered, allowing it to react with a broader range of antioxidant compounds compared to DPPH. The use of Trolox, a water-soluble analog of vitamin E, as a standard allows for the expression of results in terms of Trolox Equivalent Antioxidant Capacity (TEAC), providing a standardized metric for comparison across different studies.
-
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of K2S2O8 in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12][13]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Experimental Setup (96-well plate):
-
Prepare serial dilutions of the test compounds and Trolox (positive standard).
-
Test Wells: Add 20 µL of each sample dilution.
-
Standard Wells: Add 20 µL of each Trolox dilution.
-
-
Reaction and Measurement:
-
To all wells, add 180 µL of the diluted ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the % Inhibition as described for the DPPH assay.
-
Determine the IC50 value for the test compound.
-
Alternatively, create a standard curve by plotting the % inhibition against Trolox concentration. The antioxidant capacity of the triazole thiol is then expressed as the TEAC value (µM Trolox equivalents per µM of the compound).
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the total antioxidant capacity by assessing the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺).[4] This reduction reaction, which occurs at low pH (3.6), results in the formation of an intense blue-colored ferrous-TPTZ complex with an absorbance maximum at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample. This is a classic SET-based method.
-
Causality & Self-Validation: Unlike DPPH and ABTS, FRAP does not measure radical scavenging but rather the electron-donating capacity (reducing power). This provides a different but complementary perspective on antioxidant action. It's important to note that this assay does not react with antioxidants that act by HAT, such as many thiols. However, it remains a valuable tool for assessing the overall reducing potential. A standard curve is typically generated using FeSO₄·7H₂O.
-
Detailed Protocol: FRAP Assay
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
-
Experimental Setup (96-well plate):
-
Prepare serial dilutions of the test compounds.
-
Generate a standard curve using freshly prepared aqueous solutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells.
-
-
Reaction and Measurement:
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 10-30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Calculate the FRAP value of the test compounds from the standard curve. Results are expressed as µM Fe(II) equivalents.
-
-
Data Presentation and Comparative Analysis
To ensure a comprehensive and easily interpretable assessment, results from multiple assays should be compiled. A single assay is insufficient to fully characterize the antioxidant profile of a novel compound.[8]
Table 1: Example of Comparative Antioxidant Activity Data
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II) Eq./µM) |
| Triazole Thiol A | 45.2 ± 3.1 | 22.8 ± 1.9 | 1.8 ± 0.2 |
| Triazole Thiol B | 110.5 ± 8.7 | 95.3 ± 7.4 | 0.9 ± 0.1 |
| Ascorbic Acid | 18.5 ± 1.5 | 10.1 ± 0.8 | 2.5 ± 0.3 |
| Trolox | 25.6 ± 2.0 | 15.4 ± 1.1 | 2.1 ± 0.2 |
Data are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher radical scavenging activity.
Advanced & Complementary Methods
For a more in-depth investigation, particularly in later stages of drug development, consider the following:
-
Electrochemical Methods: Techniques like cyclic voltammetry can provide valuable information about the redox properties of triazole thiols. They offer high sensitivity and the ability to perform real-time monitoring but can be susceptible to interference from other electroactive species in complex samples.[3][5][14]
-
Metal Chelating Assays: Some antioxidants function by chelating pro-oxidant transition metal ions like Fe²⁺ and Cu²⁺.[15] The ferrozine assay can be used to determine the Fe²⁺-chelating ability of the test compounds, providing another mechanistic insight into their antioxidant action.[15]
Conclusion
The assessment of antioxidant properties is a critical step in characterizing the therapeutic potential of novel triazole thiols. A multi-assay approach, beginning with foundational spectrophotometric methods like DPPH, ABTS, and FRAP, provides a robust and comprehensive profile of a compound's activity. By understanding the underlying chemical mechanisms of each assay and implementing rigorous protocols with appropriate controls and standards, researchers can generate reliable and comparable data. This systematic evaluation is essential for identifying promising antioxidant candidates for further development in the pharmaceutical and life sciences industries.
References
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). ACS Omega. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. Available at: [Link]
-
Antioxidant Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. Available at: [Link]
-
Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024). National Institutes of Health. Available at: [Link]
-
Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (2014). Molecules. Available at: [Link]
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. Available at: [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). PubMed. Available at: [Link]
-
Synthesis of New Triazole Compounds: Determination of Antiurease and Antioxidant Activities. (2025). ResearchGate. Available at: [Link]
-
Electrochemical Methods for Total Antioxidant Capacity and its Main Contributors Determination: A review. (2013). ResearchGate. Available at: [Link]
-
Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. (2018). MDPI. Available at: [Link]
-
A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. (2025). Eurasian Journal of Science and Engineering. Available at: [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). PMC. Available at: [Link]
-
Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). MDPI. Available at: [Link]
-
Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][3][11]triazole Derivatives. (2023). ChemRxiv. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. Available at: [Link]
-
DPPH and ABTS assay antioxidant activity of synthesized compounds. (2022). ResearchGate. Available at: [Link]
-
Determination of Antioxidants (DPPH, Glutathion). (N.d.). Ankara University. Available at: [Link]
-
Electrochemical Detection of Low-Molecular-Mass Thiols Based on the Cleavage of Disulfide Bond on Gold Electrode. (2014). International Journal of Electrochemical Science. Available at: [Link]
-
Electrochemical Characterization of the Antioxidant Properties of Medicinal Plants and Products: A Review. (2023). National Institutes of Health. Available at: [Link]
-
Preparation of Bioactive Thiazole Derivatives using 1,2,3-triazole-linked Thiosemicarbazone Derivatives and their Antioxidant Ac. (2023). Journal of University of Shanghai for Science and Technology. Available at: [Link]
-
Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. (2022). MDPI. Available at: [Link]
-
A triazole-thiol derivative possessing antioxidant activity. (N.d.). ResearchGate. Available at: [Link]
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). National Institutes of Health. Available at: [Link]
-
Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review. (2022). ResearchGate. Available at: [Link]
-
DPPH Antioxidant Assay. (N.d.). G-Biosciences. Available at: [Link]
-
Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. (2024). LinkedIn. Available at: [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. (N.d.). Amerigo Scientific. Available at: [Link]
-
Investigating the Antioxidant Capacity of Newly Synthesized Flavonoids via DPPH Assay. (2024). Bentham Science. Available at: [Link]
-
Microwave-Assisted Synthesis and Antioxidant Properties of Some New 1,2,4-Triazole Derivatives. (N.d.). University of Thi-Qar Journal. Available at: [Link]
-
Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. (2018). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jjc.yu.edu.jo [jjc.yu.edu.jo]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for the synthesis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to improve the yield and purity of this important heterocyclic compound.
Introduction
This compound is a key building block in medicinal chemistry, valued for its broad spectrum of biological activities. The synthesis, while well-established, can present challenges that affect both yield and purity. This guide provides a comprehensive resource to navigate these challenges, drawing on established literature and practical experience.
The primary synthetic route involves a two-step process: the formation of a potassium dithiocarbazinate salt from 4-fluorobenzohydrazide and carbon disulfide, followed by cyclization with hydrazine hydrate. An alternative one-pot method involves the direct reaction of 4-fluorobenzoic acid with thiocarbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic pathways to this compound?
There are two main, reliable methods for the synthesis of this compound:
-
Two-Step Synthesis: This is the most common method, which begins with the synthesis of 4-fluorobenzohydrazide. This intermediate is then reacted with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt, which is subsequently cyclized with hydrazine hydrate to yield the final product.[1][2][3]
-
One-Pot Synthesis: A more direct approach involves heating 4-fluorobenzoic acid with thiocarbohydrazide.[4] This method can be faster but may require more rigorous purification of the final product.
Q2: What is the function of carbon disulfide in this synthesis?
Carbon disulfide serves as the source of the C=S (thione) group and the adjacent sulfur atom in the triazole ring. It reacts with the hydrazide to form a dithiocarbazinate intermediate, which is essential for the subsequent cyclization.[1][3]
Q3: Why is hydrazine hydrate crucial for the cyclization step?
Hydrazine hydrate serves two purposes in the cyclization of the potassium dithiocarbazinate salt. First, it acts as a nucleophile, attacking the thiocarbonyl group. Second, it provides the nitrogen atom that forms the 4-amino group of the triazole ring.
Q4: What are the expected yields for this synthesis?
Yields can vary based on the purity of reagents, reaction conditions, and purification methods. Generally, yields for the two-step synthesis are reported to be in the range of 65-85%.
Q5: What are the critical safety precautions for this synthesis?
-
Carbon Disulfide: Highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Hydrazine Hydrate: Corrosive, toxic, and a suspected carcinogen. Protective gloves, safety glasses, and a lab coat are essential. Handle in a fume hood.
-
Hydrogen Sulfide: A toxic and flammable gas that is evolved during the cyclization step. The reaction must be performed in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-fluorobenzoic acid hydrazide
This initial step is critical as the purity of the hydrazide directly impacts the subsequent reactions.
Procedure:
-
To a solution of ethyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).[2]
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-fluorobenzoic acid hydrazide as a white solid.
Protocol 2: Synthesis of Potassium 4-fluorobenzoyldithiocarbazinate
Procedure:
-
Dissolve potassium hydroxide (1.5 equivalents) in absolute ethanol in a flask cooled in an ice bath.
-
Add 4-fluorobenzohydrazide (1 equivalent) to the cooled solution with stirring.
-
Slowly add carbon disulfide (1.9 equivalents) dropwise to the mixture, maintaining the temperature below 10°C.[2]
-
After the addition is complete, continue stirring the mixture at room temperature for 12-18 hours.
-
The precipitated potassium salt is then filtered, washed with cold anhydrous ether, and dried. This intermediate is typically used in the next step without further purification.[2]
Protocol 3: Cyclization to form this compound
Procedure:
-
Suspend the potassium 4-fluorobenzoyldithiocarbazinate (1 equivalent) in water.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.[1]
-
Reflux the mixture for 3-5 hours. The reaction mixture will turn green with the evolution of hydrogen sulfide gas (use lead acetate paper to monitor).[5]
-
Once the evolution of H₂S ceases, cool the reaction mixture to room temperature and dilute with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.[2][5]
Protocol 4: One-Pot Synthesis from 4-fluorobenzoic acid and Thiocarbohydrazide
Procedure:
-
A mixture of 4-fluorobenzoic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated in an oil bath at 160-170°C for 2 hours.[6]
-
The resulting fused mass is cooled and then treated with hot water to precipitate the crude triazole.
-
The solid is filtered and recrystallized from a suitable solvent like methanol or ethanol.[6]
Troubleshooting Guide
Starting Material & Reagent Issues
Q: My 4-fluorobenzoic acid hydrazide appears impure. How can I purify it?
A: Impurities in the starting hydrazide can significantly impact the yield of subsequent steps. Recrystallization from ethanol is an effective method for purification.[7] Dissolve the crude hydrazide in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
Q: The carbon disulfide has a noticeable yellow tint. Is it still suitable for use?
A: A slight yellow color in carbon disulfide is common due to the presence of dissolved sulfur and does not typically affect the reaction. However, a dark yellow or brown color may indicate significant impurities, and using a freshly opened or distilled bottle is recommended for optimal results.
Potassium Dithiocarbazinate Formation (Step 2)
Q: I'm experiencing a low yield of the potassium salt. What are the likely causes?
A: Low yield in this step is often due to:
-
Moisture: Ensure all glassware is dry and use absolute ethanol. Water can hydrolyze the dithiocarbazinate.
-
Temperature Control: The initial reaction is exothermic. Maintain a low temperature during the addition of carbon disulfide to prevent side reactions.
-
Inadequate Stirring: A homogenous mixture is crucial for the reaction to proceed to completion.
Q: The reaction mixture has become extremely thick and is difficult to stir. What should I do?
A: The precipitation of the potassium salt can cause the mixture to become thick. If stirring is impeded, you can add a small amount of additional absolute ethanol to improve fluidity. Ensure your stirring apparatus is robust enough to handle viscous mixtures.
Q: The color of my reaction mixture is not the expected yellow/orange. What might this suggest?
A: The formation of the potassium dithiocarbazinate salt typically results in a yellow to orange precipitate. A different color, such as brown or black, may indicate the presence of impurities or decomposition due to excessive heat.
Cyclization Reaction (Step 3)
Q: The evolution of hydrogen sulfide is slow or has stopped prematurely. What could be the issue?
A: This can be caused by:
-
Insufficient Hydrazine Hydrate: Ensure you are using the correct stoichiometric amount of hydrazine hydrate. An excess is often used to drive the reaction to completion.
-
Low Reflux Temperature: The reaction requires sufficient heat to proceed at a reasonable rate. Ensure the mixture is refluxing steadily.
-
Poor Quality of the Potassium Salt: Impurities in the intermediate salt can interfere with the cyclization process.
Q: My final product yield is low. How can I improve it?
A: Low yield of the final product can be attributed to several factors:
-
Incomplete Cyclization: As mentioned above, ensure complete evolution of hydrogen sulfide.
-
Loss during Workup: The product may have some solubility in water. Ensure the precipitation is done in an ice bath to minimize losses.
-
Impurities: The presence of the electron-withdrawing fluorine atom on the phenyl ring can sometimes lead to side reactions. Careful control of reaction parameters is key.
Q: My final product is discolored (e.g., pink, brown). What is the cause and how can it be purified?
A: Discoloration is often due to aerial oxidation or the presence of trace impurities. Recrystallization from ethanol is the primary method of purification.[2] If this is not sufficient, treatment with activated charcoal during the recrystallization process can help remove colored impurities.
Q: I'm observing the formation of significant side products. What are they and how can I minimize them?
A: A potential side product is the corresponding oxadiazole, formed if the cyclization is not carried out under strictly anaerobic conditions. To minimize this, ensure a steady reflux and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification Issues
Q: My product is proving difficult to recrystallize. What are some alternative purification strategies?
A: If recrystallization is challenging, consider the following:
-
Solvent System: Experiment with different solvent systems, such as ethanol-water or methanol.
-
Column Chromatography: If the product is highly impure, silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) can be effective.
Q: I'm observing multiple spots on the TLC of my final product, even after recrystallization. What are my options?
A: This indicates the presence of persistent impurities. A second recrystallization from a different solvent system may be necessary. If impurities persist, column chromatography is the recommended next step.
Data Interpretation
The following table summarizes the expected physicochemical and spectroscopic data for the final product.
| Property | Expected Value |
| Melting Point | Varies, typically in the range of 200-220°C |
| Appearance | White to off-white crystalline solid |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H), ~2600 (S-H), ~1620 (C=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.9 (s, 1H, SH), ~7.5-8.0 (m, 4H, Ar-H), ~5.8 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~162 (C-F), ~145-155 (Triazole C), ~115-135 (Aromatic C) |
| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ |
Visual Guides
Overall Synthesis Workflow
Caption: Overall workflow of the two-step synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Proposed Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis.
References
-
Khan, M., Fazal, Z., Alam, A., Ibrahim, M., Ali, T., Ali, M., & Khan, H. D. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024. [Link]
-
Khan, M., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. ResearchGate. Available at: [Link]
-
(2018). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 6(7). [Link]
-
Onkol, T., Dogruer, D. S., Uzun, L., & Sahin, M. F. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Il Farmaco, 57(2), 171–174. [Link]
-
Prachand, S. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19, 328-338. [Link]
-
Onkol, T., et al. (2002). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. ResearchGate. Available at: [Link]
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. Turkish Journal of Chemistry, 26(4), 531-539. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Sahoo, P. K., et al. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
-
Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(1), 48-52. [Link]
-
Gumrukcuoglu, N. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Sahoo, P. K., et al. (2023). Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][8][9]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Husseiny, E. M., et al. (2023). Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate. ResearchGate. Available at: [Link]
-
Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(4), 415-420. [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. RSC Advances, 11(42), 26233-26245. [Link]
-
Tozkoparan, B., et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 353-357. [Link]
-
Li, J., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(18), 6689. [Link]
- (1999). Process for reducing dithiocarbazinate buildup in the preparation of methyl dithiocarbazinate.
-
Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. NIH. [Link]
-
Gaponik, P. N., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(16), 4945. [Link]
-
El-Sharkawy, M. A., et al. (2023). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio. Preprints.org. [Link]
-
Metwally, M. A., & E. M. K. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(5), 1-23. [Link]
-
Dar'in, D., & Bakulina, O. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(24), 8049. [Link]
- (2009). Potassium organotrifluoroborate derivative and a production method therefor.
- (1990). Preparation of 3,4-difluorobenzotrifluoride.
-
(2023). How To Prepare Potassium Permanganate Solution? - Chemistry For Everyone. YouTube. [Link]
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to equip you with the technical knowledge and practical solutions to optimize your synthetic strategies and achieve your research objectives.
Introduction to 1,2,4-Triazole Synthesis
Part 1: Troubleshooting Common Synthesis Challenges
This section is dedicated to identifying and solving the most frequent issues encountered during the synthesis of 1,2,4-triazole derivatives. Each problem is presented in a question-and-answer format, detailing the probable causes and recommended solutions.
FAQ 1: Low or No Yield of the Desired 1,2,4-Triazole
Question: I am consistently obtaining low yields, or in some cases, no product at all in my 1,2,4-triazole synthesis. What are the likely causes and how can I improve my yield?
Answer: Low or no yield is a common frustration in organic synthesis and can stem from several factors in the context of 1,2,4-triazole formation.
Probable Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | Gradually increase the reaction temperature and monitor the progress closely using Thin Layer Chromatography (TLC).[7][9] Consider extending the reaction time. For thermally sensitive substrates, microwave-assisted synthesis can be an excellent alternative to shorten reaction times and potentially improve yields.[7] |
| Decomposition of Starting Materials or Product | High reaction temperatures, especially in classical methods like the Pellizzari reaction, can lead to decomposition.[7][10] If you suspect this, try running the reaction at a lower temperature for a longer duration.[7] |
| Purity of Starting Materials | The purity of your starting materials is critical. For instance, hydrazides can be hygroscopic.[7] Ensure all reactants are pure and thoroughly dried before use.[7] |
| Inefficient Water Removal | Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct. Inefficient removal of water can hinder the reaction equilibrium. If applicable to your method, use a Dean-Stark apparatus or other appropriate techniques to remove water as it forms. |
| Suboptimal Catalyst or Reaction System | The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, in copper-catalyzed syntheses from amidines, a system using O₂ as the oxidant and K₃PO₄ as the base has proven effective.[8][11] It is often beneficial to screen different catalysts and solvent systems to find the optimal conditions for your specific substrates.[8] |
FAQ 2: Formation of 1,3,4-Oxadiazole Side Products
Question: My reaction is yielding a significant amount of a 1,3,4-oxadiazole impurity alongside my target 1,2,4-triazole. How can I suppress this side reaction?
Answer: The formation of a 1,3,4-oxadiazole is a classic and frequently encountered side reaction, particularly when using acylhydrazides as starting materials.[7][12] This occurs due to a competing intramolecular cyclization pathway.
Causality and Prevention:
The acylhydrazide intermediate can either react intermolecularly with another component to form the 1,2,4-triazole or undergo an intramolecular cyclodehydration to form the thermodynamically stable 1,3,4-oxadiazole ring.
Strategies to Minimize 1,3,4-Oxadiazole Formation:
-
Strictly Anhydrous Conditions: Ensure your reaction is set up under rigorously dry conditions, as the presence of water can facilitate the competing cyclization.[7]
-
Temperature Control: Lowering the reaction temperature can often favor the kinetic product (1,2,4-triazole) over the thermodynamic product (1,3,4-oxadiazole).[7]
-
Choice of Reagents: The nature of your acylating or activating agent can influence the reaction pathway. Experimenting with different reagents may help to favor the desired triazole formation.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes minimize the formation of side products by rapidly heating the reaction mixture to the target temperature, reducing the overall reaction time and the opportunity for side reactions to occur.[13][14][15]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways leading to the desired 1,2,4-triazole or the 1,3,4-oxadiazole side product.
FAQ 3: Lack of Regioselectivity and Formation of Isomeric Mixtures
Question: My synthesis is producing a mixture of regioisomers (e.g., 1,3- vs. 1,5-disubstituted or N-1 vs. N-4 alkylation). How can I control the regioselectivity?
Answer: Achieving high regioselectivity is a significant challenge in 1,2,4-triazole synthesis, particularly with unsymmetrical starting materials. The formation of isomeric mixtures complicates purification and reduces the yield of the desired product.
Controlling Regioselectivity:
The approach to controlling regioselectivity is highly dependent on the synthetic method employed.
-
Einhorn-Brunner Reaction: In this reaction, which condenses imides with alkyl hydrazines, the regioselectivity is influenced by the electronic properties of the imide's acyl groups.[1][16] The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[12][16] Therefore, careful selection of the diacylamine starting material is crucial for directing the synthesis towards a specific isomer.[8]
-
Catalyst-Controlled Synthesis: Modern synthetic methods offer powerful control over regioselectivity through the choice of catalyst. A prime example is the [3+2] cycloaddition of isocyanides with diazonium salts.[17]
Visualizing Catalyst-Controlled Regioselectivity:
Caption: Catalyst-directed synthesis of 1,2,4-triazole regioisomers.
FAQ 4: Purification Challenges
Question: I am struggling to purify my 1,2,4-triazole derivative. What are the best practices for purification?
Answer: Purification of 1,2,4-triazoles can be challenging due to their polarity and potential for contamination with unreacted starting materials, regioisomers, or residual catalysts.[18]
Purification Strategies:
| Challenge | Recommended Purification Technique(s) |
| Highly Polar Product | Standard silica gel chromatography may result in poor separation.[18] Consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC).[18] For silica gel chromatography, adding a small amount of a polar modifier like methanol or a base like triethylamine to the eluent can improve peak shape. |
| Residual Metal Catalyst (e.g., Copper) | If a metal catalyst was used, wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA to sequester and remove metal ions.[18] |
| Product "Oiling Out" Instead of Crystallizing | This is often due to the presence of impurities that depress the melting point.[18] Try re-dissolving the oil in a minimal amount of a good solvent and adding a poor solvent dropwise to induce crystallization. Scratching the inside of the flask with a glass rod can also promote nucleation. |
| Close-Running Impurities on TLC | If impurities have similar Rf values to your product, consider derivatization to alter the polarity of your product for easier separation, followed by removal of the protecting group. Alternatively, preparative HPLC may be necessary for difficult separations. |
Part 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common and effective 1,2,4-triazole syntheses.
Protocol 1: Pellizzari Reaction for 3,5-Diphenyl-1,2,4-triazole
The Pellizzari reaction is a classical method involving the condensation of an amide and an acylhydrazide at high temperatures.[2][19][20]
Reaction Scheme:
Benzamide + Benzoylhydrazide --(Heat)--> 3,5-Diphenyl-1,2,4-triazole + 2 H₂O
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol or Acetic Acid (for recrystallization)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[10][21]
-
Heat the reaction mixture to 220-250°C under an inert nitrogen atmosphere with constant stirring.[10][21]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will solidify.
-
Triturate the solid product with ethanol to remove impurities.[10][21]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[10][21]
Troubleshooting Workflow for Pellizzari Reaction:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review | Semantic Scholar [semanticscholar.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 17. isres.org [isres.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. scispace.com [scispace.com]
- 20. grokipedia.com [grokipedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole-3-thiol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. 1,2,4-triazoles and their thiol derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
However, their synthesis can present challenges, from low yields to the formation of persistent impurities. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 1,2,4-triazole-3-thiols.
Q1: What are the principal synthetic routes for preparing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols?
A1: There are two predominant and reliable approaches for synthesizing the 1,2,4-triazole-3-thiol core structure.[3][4]
-
Acylation of Thiosemicarbazides followed by Cyclization: This is arguably the most versatile and widely used method.[4] It involves two key steps:
-
Acylation: A substituted thiosemicarbazide is acylated using a carboxylic acid (often activated) or its derivative (e.g., acid chloride).
-
Cyclodehydration: The resulting acylthiosemicarbazide intermediate is then cyclized, typically under alkaline conditions (e.g., refluxing in aqueous NaOH or KOH), to yield the desired triazole-thiol.[1][5]
-
-
Reaction of Hydrazides with Isothiocyanates: This alternative route involves reacting a carboxylic acid hydrazide with an isothiocyanate.[4][6] The intermediate thiocarbohydrazide is then cyclized under basic conditions to form the triazole ring. This method is also highly effective and serves as the basis for the synthesis of many derivatives.[4]
Q2: What is the general reaction mechanism I should be aware of?
A2: Understanding the mechanism is crucial for troubleshooting. For the common acylation-cyclization route, the process is as follows: The more nucleophilic terminal nitrogen of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the acylating agent. This forms an N-acylthiosemicarbazide intermediate. Under basic conditions, this intermediate undergoes an intramolecular cyclodehydration. The base abstracts a proton, facilitating the cyclization and subsequent elimination of a water molecule to form the stable 1,2,4-triazole ring.[3][7] A critical competing pathway is the formation of a 1,3,4-thiadiazole isomer, which will be discussed in the troubleshooting section.
Q3: How do I select the appropriate base and solvent for the cyclization step?
A3: The choice of base and solvent is critical for driving the reaction to completion and maximizing yield.
-
Base: Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2M solution) are most commonly employed.[1] The base acts as a catalyst for the cyclodehydration of the acylthiosemicarbazide intermediate.
-
Solvent: For the base-catalyzed cyclization, water is often the solvent of choice when using aqueous bases.[1] For reactions involving intermediates that are not water-soluble, ethanol is a common and effective solvent.[2] The key is to ensure the intermediate has sufficient solubility at the reaction temperature to cyclize efficiently.
Q4: What are the primary safety considerations when synthesizing triazole-thiols?
A4: Standard laboratory safety protocols should be strictly followed.
-
Reagents: Hydrazine derivatives can be toxic and should be handled with care in a well-ventilated fume hood. Isothiocyanates are lachrymators and irritants. Strong acids and bases used in the reaction and workup are corrosive.
-
Thiol Products: Many thiol-containing compounds have strong, unpleasant odors. All manipulations should be performed in a fume hood, and appropriate waste disposal procedures must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | A. Impure Starting Materials: Purity of the thiosemicarbazide or acylating agent is critical. Contaminants can lead to side reactions.[8] B. Incomplete Cyclization: The reaction may not have gone to completion. This can be due to insufficient heating, incorrect base concentration, or short reaction time.[1] C. Intermediate Insolubility: The acylthiosemicarbazide intermediate may have poor solubility in the reaction solvent, causing it to precipitate before it can cyclize.[3] | A. Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis before starting the reaction. Use freshly purified materials if necessary.[8] B. Optimize Conditions: Ensure the reaction is refluxed for an adequate time (typically 4-6 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared. Consider increasing the base concentration or temperature if the reaction is sluggish. C. Modify Solvent System: If solubility is an issue, consider switching to a different solvent or using a co-solvent system (e.g., ethanol/water) to improve the solubility of the intermediate at reflux temperature. |
| 2. Formation of Side Products (Multiple Spots on TLC) | A. Isomeric 1,3,4-Thiadiazole Formation: This is the most common side product. Its formation is a competing reaction pathway to the desired 1,2,4-triazole.[3][5] The reaction conditions can influence the ratio of these two isomers. B. Decomposition: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the decomposition of starting materials or the product.[9] | A. Exploit Solubility Differences: A key advantage of the two-step synthesis (acylation followed by basic cyclization) is that the 1,3,4-thiadiazole byproduct is often insoluble in the aqueous alkaline medium used for cyclization.[3][4] This allows it to be filtered off before the desired triazole-thiol is precipitated by acidification of the filtrate. B. Milder Conditions: If decomposition is suspected, reduce the reaction temperature or reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed, preventing further degradation.[10] |
| 3. Difficult Product Purification | A. Co-precipitation of Impurities: The desired product may precipitate along with unreacted starting materials or side products during workup. B. Oily Product: The product may separate as an oil instead of a crystalline solid, making isolation by filtration difficult. | A. Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallizing 1,2,4-triazole-3-thiols.[1][11] B. Acid-Base Extraction: Since the triazole-thiol is weakly acidic, you can dissolve the crude product in an organic solvent, extract it into an aqueous base (e.g., 1M NaOH), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-precipitate the pure product by acidifying the aqueous layer with an acid like HCl.[11] C. Salt Formation: For particularly challenging purifications, consider forming an alkali metal salt of the triazole, which can be isolated and washed as a solid before being neutralized to recover the pure product.[12] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common issues in triazole-thiol synthesis.
Caption: A flowchart for troubleshooting common synthesis issues.
Section 3: Standard Experimental Protocol
This section provides a representative, step-by-step methodology for the synthesis of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol via the acylation-cyclization route.
Objective: Synthesize 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol.
Part A: Synthesis of 1-butyryl-4-ethyl-thiosemicarbazide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethyl-3-thiosemicarbazide (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or THF).
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add butyryl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting thiosemicarbazide is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or organic extracts with dilute acid (e.g., 1M HCl) followed by water to remove any remaining pyridine. Dry the solid or organic layer (over Na₂SO₄) and evaporate the solvent to yield the crude 1-butyryl-4-ethyl-thiosemicarbazide. Recrystallize from a suitable solvent like ethanol if necessary.[1]
Part B: Synthesis of 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol (Final Product)
-
Reaction Setup: Suspend the synthesized 1-butyryl-4-ethyl-thiosemicarbazide (1.0 eq) in an aqueous solution of 8% sodium hydroxide in a round-bottom flask fitted with a reflux condenser.[1]
-
Reaction Conditions: Heat the suspension to reflux with vigorous stirring. Continue refluxing for 4-6 hours. The suspension should gradually become a clear solution as the reaction proceeds.[1]
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If any solid (potential thiadiazole byproduct) is present, filter it off.[3]
-
Isolation: Cool the clear filtrate in an ice bath and carefully acidify it with concentrated HCl or 2M HCl until the pH is ~5-6.
-
Purification: A white precipitate of the desired 4-ethyl-5-propyl-4H-1,2,4-triazole-3-thiol should form. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The product can be further purified by recrystallization from ethanol.[11]
Reaction Mechanism and Side Reaction Pathway
Caption: The synthetic pathway to 1,2,4-triazole-3-thiols and the competing side reaction.
Section 4: Summary of Reaction Conditions
The following table summarizes key reaction parameters and their impact on the synthesis.
| Parameter | Condition | Expected Outcome / Rationale | Reference(s) |
| Acylating Agent | Carboxylic Acid + PPE | Good for direct reaction. Polyphosphate ester (PPE) acts as a condensing and dehydrating agent. | [3][4][5] |
| Acid Chloride | Highly reactive, often used for faster acylation at lower temperatures. May require a non-nucleophilic base (e.g., pyridine) to scavenge HCl. | [4] | |
| Cyclization Base | Aqueous NaOH/KOH (2M) | Standard, effective, and economical. The aqueous medium helps in separating the often-insoluble thiadiazole byproduct. | [1][2] |
| Cyclization Temp. | Reflux | Provides the necessary activation energy for the intramolecular cyclodehydration. Typical duration is 4-6 hours. | [1] |
| Purification | Recrystallization (Ethanol) | Standard method for obtaining high-purity crystalline product. | [1][11] |
| Acid-Base Extraction | Excellent for removing neutral or basic impurities from the weakly acidic triazole-thiol product. | [11] |
Section 5: References
-
Bekkali, N., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
-
MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]
-
ResearchGate. (n.d.). Mechanism for the formation of 1,2,4-triazole-3-thiol and thioacetic acid derivatives from 2-cyanopyridine and N-phenylthiosemicarbazide. ResearchGate. [Link]
-
Li, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Scientific Reports. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. SciELO. [Link]
-
Khandelwal, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic & Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]
-
Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers Media. [Link]
-
Yurttaş, L., et al. (2013). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class. Molecules. [Link]
-
Bekkali, N., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. [Link]
-
Google Patents. (n.d.). US4269987A - Purification of triazoles. Google Patents.
-
Semantic Scholar. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Semantic Scholar. [Link]
-
Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]
-
Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
-
Yurttaş, L., et al. (2013). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-triazole-3(5)-one class. PubMed. [Link]
-
MDPI. (n.d.). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. med.minia.edu.eg [med.minia.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Welcome to the technical support guide for the purification of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives?
The three most effective and commonly employed purification techniques for this class of compounds are Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. The choice depends on the scale of the reaction, the nature of the impurities, and the physicochemical properties (e.g., polarity, solubility) of the specific derivative.
Q2: What are the typical impurities I might encounter after synthesizing these triazole derivatives?
Impurities largely depend on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as substituted benzoic acid hydrazides, hydrazine hydrate, or thiocarbohydrazide.[1]
-
Intermediates: Incomplete cyclization can leave potassium dithiocarbazinate salts or acylthiosemicarbazide intermediates in the crude product.[2][3][4]
-
Side-Products: Oxidation of the thiol group to form disulfide bridges is a common side reaction, especially during workup or prolonged storage.
-
Reagents: Residual acid (e.g., HCl) or base (e.g., KOH) from the workup steps.
Q3: How do I choose the most suitable purification method for my specific derivative?
-
For highly crystalline solids with thermally stable impurities: Recrystallization is often the most efficient and scalable method. Ethanol is frequently a good starting solvent for the parent compound.[2][5]
-
For non-crystalline oils or solids with closely related impurities: Flash Column Chromatography offers the best resolution to separate compounds with minor structural differences.
-
To remove acidic or basic impurities: Acid-Base Extraction is a powerful workup technique to partition the desired compound away from unwanted starting materials or byproducts based on their pKa values.[6][7]
Q4: How can I confirm the purity of my final product?
Purity should be assessed using a combination of methods:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range (typically <2 °C) that matches literature values indicates high purity.[2][3] Impurities tend to depress and broaden the melting point range.
-
Spectroscopic Analysis (¹H-NMR, ¹³C-NMR): The absence of peaks corresponding to impurities is the gold standard for confirming the structure and purity of the final compound.[2][3]
Purification Protocols & Troubleshooting Guide
This section provides detailed protocols and addresses specific issues you may encounter during your experiments.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at different temperatures.
-
Solvent Selection: Choose a solvent in which your triazole derivative has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures. See the table below for suggestions.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it is fully dissolved.
-
Decoloration (Optional): If the solution is colored due to minor impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal. This step is critical to avoid premature crystallization.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
| Solvent | Polarity | Boiling Point (°C) | Comments & Typical Use |
| Ethanol | Polar Protic | 78 | Often the solvent of choice for the parent compound and many derivatives.[2][5] |
| Ethanol/Water | Polar Protic | Variable | A good mixed-solvent system to fine-tune polarity for more polar derivatives. |
| Isopropanol | Polar Protic | 82 | A slightly less polar alternative to ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | Suitable for less polar derivatives. |
| Toluene | Nonpolar | 111 | Can be used for derivatives with low polarity. |
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, often due to rapid cooling or the presence of impurities that depress the melting point.[9][10]
-
Causality: The compound separates from the solution as a liquid phase because the solution is supersaturated while still hot.
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool more slowly.[10]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[10]
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.[10]
-
Method 2: Flash Column Chromatography
This technique is ideal for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
-
TLC Analysis: Determine the optimal solvent system (mobile phase) using TLC. Aim for a product Rf value of ~0.25-0.35 for good separation.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM, acetone). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the mobile phase through the column, applying positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
| Solvent System | Polarity | Typical Use |
| Hexane / Ethyl Acetate | Low to Medium | Good for a wide range of derivatives. Start with a low ratio of ethyl acetate and gradually increase polarity. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar triazole derivatives.[11] |
Q: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands? A: Streaking is common for polar, nitrogen-containing heterocycles like aminotriazoles.[9]
-
Causality: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow, uneven elution.
-
Solutions:
-
Add a Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia solution to your mobile phase. This neutralizes the acidic sites on the silica, preventing strong binding and allowing your compound to elute in a sharp band.[10]
-
Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[10] For highly polar compounds, reversed-phase (C18) chromatography may be a better option.[9]
-
Method 3: Acid-Base Extraction
This liquid-liquid extraction technique separates acidic, basic, and neutral compounds by changing their solubility in aqueous and organic layers. The 4-amino group is basic, and the 3-thiol group is acidic, making these compounds amphoteric and ideal candidates for this method.
-
Dissolve: Dissolve the crude mixture in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract Base: Transfer the solution to a separatory funnel and wash with an acidic aqueous solution (e.g., 1M HCl). The basic 4-amino group will be protonated (-NH₃⁺), making the triazole salt soluble in the aqueous layer.[12][13]
-
Separate Layers: Drain the aqueous layer (containing your protonated product) from the organic layer (containing neutral impurities).
-
Back-Wash (Optional): Wash the aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Isolate Product: Cool the acidic aqueous layer in an ice bath and basify it (e.g., with 2M NaOH or NaHCO₃) until the product precipitates out.
-
Collect: Filter the solid precipitate, wash with cold water, and dry under vacuum.
Q: An emulsion has formed between the organic and aqueous layers, and they won't separate. What should I do? A: Emulsions are common when fine particulate matter is present or if the solution is shaken too vigorously.
-
Causality: An emulsion is a stable suspension of microscopic droplets of one liquid within another, preventing the formation of a clean interface.
-
Solutions:
-
Wait: Let the separatory funnel stand undisturbed for a longer period.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity and density of the aqueous layer, which helps to break up the emulsion.[10]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
-
Special Consideration: Thiol Group Stability
Q: I'm concerned about my thiol (-SH) group oxidizing to a disulfide (-S-S-). How can I prevent this? A: The thiol group is susceptible to oxidation, especially in the presence of air (oxygen) and at neutral or basic pH.
-
Causality: Thiols can be oxidized to form disulfide bonds, which will appear as a significant impurity or may even become the major product.
-
Preventative Measures:
-
Work under Inert Atmosphere: When possible, perform workups and chromatography under an inert atmosphere (Nitrogen or Argon).
-
Degas Solvents: Bubble nitrogen or argon through your chromatography solvents before use to remove dissolved oxygen.[14]
-
Maintain Acidic pH: Thiols are generally more stable against oxidation at a lower pH. Consider using acidic alumina instead of silica for chromatography if oxidation is a persistent issue.[14]
-
Add Reducing Agents: During elution, a very small amount of a reducing agent like dithiothreitol (DTT) can sometimes be included, but this will need to be removed in a subsequent step.
-
References
-
Gümrükçüoğlu, N., & Çavuşoğlu, Y. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 5(4). [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][15]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]
-
National Institutes of Health. (2021). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. [Link]
-
National Institutes of Health. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography? [Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Solubility of Things. 3-Amino-1,2,4-triazole. [Link]
-
World Journal of Pharmaceutical Research. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]
-
The Royal Society of Chemistry. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. [Link]
-
MDPI. (2021). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. [Link]
-
ResearchGate. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][15] triazole-3-thiol derivatives and Antifungal activity. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
YouTube. (2020). Acid-Base Extractions. [Link]
-
University of Rochester, Department of Chemistry. How To: Work with Thiols. [Link]
-
Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. Istanbul University Press [iupress.istanbul.edu.tr]
Technical Support Center: Overcoming Solubility Challenges with 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility issues with 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Compound F-TPT). We provide a series of troubleshooting steps and in-depth explanations to help you achieve successful solubilization for your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its poor solubility?
A1: The low solubility of this compound is a result of its complex physicochemical characteristics. The molecule's structure contains both polar and non-polar moieties. The 4-fluorophenyl group is hydrophobic, while the 1,2,4-triazole ring is polar and capable of strong intermolecular interactions like hydrogen bonding.[1] The presence of both an amino (-NH2) group (a hydrogen bond donor and acceptor) and a thiol (-SH) group (a hydrogen bond donor) allows the molecule to form a highly stable, rigid crystal lattice structure.[2] Significant energy is required for solvent molecules to overcome these lattice forces, leading to poor solubility in many common solvents, especially water.
Q2: What are the recommended first-line organic solvents for creating a stock solution?
A2: For creating a high-concentration stock solution, it is advisable to start with highly polar aprotic solvents. Based on the properties of similar heterocyclic compounds, the following solvents are recommended.
| Solvent | Rationale & Use Case | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds. Ideal for high-concentration stock solutions for in vitro screening. | 10-50 mM |
| Dimethylformamide (DMF) | Similar to DMSO, a powerful polar aprotic solvent. | 10-50 mM |
| N-Methyl-2-pyrrolidone (NMP) | A less common but effective alternative to DMSO and DMF, particularly in formulation development. | 10-50 mM |
| Ethanol | A polar protic solvent that is often more biocompatible than DMSO for certain cell-based assays or preclinical formulations.[3] | 1-20 mM |
Scientist's Note: Always use anhydrous grade solvents to avoid introducing water, which can lower the solubility of hydrophobic compounds. After dissolving the compound, sonication or gentle warming (e.g., 37°C) can help ensure complete dissolution. Be mindful of the final solvent concentration in your assay, as high percentages of organic solvents can be toxic to cells.
Detailed Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Troubleshooting Workflow
The following workflow provides a logical sequence of steps to address solubility challenges with Compound F-TPT.
Caption: A step-by-step decision tree for addressing solubility issues.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I use pH to my advantage?
A3: This is a common issue known as "crashing out." Your compound is likely soluble in 100% DMSO but insoluble when the solvent polarity increases upon dilution with an aqueous buffer. Modifying the pH of the aqueous buffer is the most direct way to increase the solubility of an ionizable compound.[4]
Scientific Rationale: this compound has two key ionizable groups:
-
The 4-amino group (-NH2): This is a basic group. At a pH below its pKa, it will be protonated (-NH3+), carrying a positive charge and significantly increasing its affinity for polar water molecules.
-
The 3-thiol group (-SH): This group is weakly acidic. At a pH above its pKa, it can be deprotonated (-S-), carrying a negative charge and enhancing aqueous solubility.
By adjusting the buffer pH to be at least 1-2 units away from the pKa of the functional group you wish to ionize, you can dramatically increase solubility.[5][6]
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) ranging from pH 2 to pH 10.
-
Sample Addition: Add an excess amount of solid Compound F-TPT to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to identify the pH range of maximum solubility.
Scientist's Note: Ensure your final assay is compatible with the optimal pH you identify. Extreme pH values can affect protein stability, cell viability, or the activity of other components in your experiment.
Q4: pH adjustment did not provide sufficient solubility for my needs. What is the next logical step?
A4: The next step is to use a cosolvent system. Cosolvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent to the aqueous vehicle.[7][8]
Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Cosolvents work by reducing the overall polarity of the solvent system.[9] An ethanol/water mixture, for instance, is less polar than water alone, making it a more favorable environment for a partially non-polar solute like Compound F-TPT. This reduces the interfacial tension between the solute and the solvent, allowing for greater solubilization.[8][10]
-
Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents.[3] See the table below for suggestions.
-
Prepare Solvent Blends: Create a series of aqueous buffer (at the best pH determined previously) and cosolvent mixtures. For example, prepare 5%, 10%, 20%, and 40% (v/v) solutions of ethanol in your chosen buffer.
-
Solubility Measurement: Using the same method described in the pH screening protocol (equilibration of excess solid), determine the saturation solubility of Compound F-TPT in each solvent blend.
-
Analysis: Plot solubility versus the percentage of cosolvent. This will reveal the most effective cosolvent and the concentration required to achieve your target solubility.
| Cosolvent | Max % for In Vitro (General) | Max % for In Vivo (IV, General) | Notes |
| Ethanol | < 1-5% | ~10% | Widely used, can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | < 1-5% | ~40% | A common vehicle for parenteral formulations.[11] |
| Polyethylene Glycol 400 (PEG 400) | < 1-5% | ~50% | Another very common and safe vehicle for preclinical studies.[12] |
| Glycerin | < 5% | ~30% | Can increase viscosity significantly.[3] |
Scientist's Note: When using cosolvents for cell-based assays, always run a vehicle control (your final cosolvent blend without the compound) to ensure the solvent system itself is not causing toxicity or interfering with the assay readout.
Q5: My compound is soluble in a cosolvent system, but it still precipitates upon further dilution into my assay medium. How can I prevent this?
A5: This indicates that while the bulk solution is stable, the compound is prone to precipitation at the micro-level upon dilution. The use of surfactants is an excellent strategy to overcome this by creating thermodynamically stable micelles.[13]
Scientific Rationale: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14][15] The hydrophobic tails form a core, creating a microenvironment that can encapsulate poorly soluble drugs like Compound F-TPT, while the hydrophilic heads face outward, making the entire micelle soluble in the aqueous medium.[13][16]
Caption: Diagram of a micelle encapsulating a hydrophobic drug molecule.
-
Select Surfactant: Choose a non-ionic surfactant, as they are generally less toxic to cells. Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are common choices.
-
Prepare Stock: Dissolve your compound in a minimal amount of ethanol or DMSO. In a separate tube, prepare your aqueous buffer containing the surfactant at a concentration 5-10 times its CMC (e.g., 0.05% - 0.1% w/v for Tween 80).
-
Mixing: While vortexing the surfactant solution, slowly add the drug stock solution dropwise. This controlled addition promotes the efficient encapsulation of the drug into the newly forming micelles.
-
Equilibration: Gently mix the final solution for 1-2 hours to ensure stability. The resulting formulation should be a clear solution.
Q6: I need to prepare a solid formulation or a high-dose solution for an in vivo study. What advanced methods are available?
A6: For these applications, solid dispersion is a powerful and widely used technique to significantly enhance the solubility and dissolution rate of poorly water-soluble drugs.[17][18][19]
Scientific Rationale: A solid dispersion is a system where the drug (in this case, Compound F-TPT) is dispersed in an amorphous, hydrophilic polymer matrix.[20][21] By converting the drug from a stable crystalline form to a higher-energy amorphous state, you eliminate the need to overcome the crystal lattice energy during dissolution.[9] The hydrophilic carrier also improves the wettability of the drug particles, leading to a much faster dissolution rate and potentially higher bioavailability.[21]
-
Component Selection:
-
Drug: this compound.
-
Carrier: Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), or a polyethylene glycol (PEG 6000).[9]
-
Solvent: Choose a common volatile solvent that dissolves both the drug and the carrier (e.g., ethanol, methanol, or a mixture like dichloromethane/methanol).
-
-
Dissolution: Dissolve the drug and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratios). Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This process should be done until a solid film or powder is formed.
-
Drying: Further dry the solid mass in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.
-
Processing: Scrape, pulverize, and sieve the resulting solid dispersion to obtain a uniform, free-flowing powder.
-
Characterization: The resulting powder can be characterized by Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and then used for dissolution studies or formulated into solid dosage forms.
Q7: My compound has fundamental solubility limits that are difficult to overcome with formulation alone. Is chemical modification an option?
A7: Yes. If you are in the drug discovery or development phase, a prodrug strategy is a viable chemical approach to improve solubility.[22]
Scientific Rationale: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[22][23] For Compound F-TPT, you could temporarily mask the less soluble functional groups (like the thiol) with a highly soluble, cleavable moiety. For example, creating a phosphate or amino acid ester at the thiol position could dramatically increase aqueous solubility. This new bond would be designed to be cleaved by enzymes in the plasma or target tissue, releasing the active F-TPT. This is an advanced strategy typically employed in medicinal chemistry programs to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[24]
Disclaimer: The design and synthesis of prodrugs require significant medicinal chemistry expertise and are beyond the scope of a standard troubleshooting guide. This information is for conceptual understanding.
References
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]
-
Slideshare. (n.d.). Cosolvency. Retrieved from [Link]
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Pharmaceutical Research, 24(10), 2241-2253.
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Focus Asia. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]
-
International Journal of Pharmacy Research & Technology. (2023). Solid Dispersion: A Review. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Retrieved from [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]
- Chaudhary, A., Nagaich, U., Gulati, N., Sharma, V. K., Khosa, R. L., & Partapur, M. U. (2012). Enhancement of solubility and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review.
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. (2014). What is the importance of the cosolvency in the solubility of nonelectrolytes drugs?. Retrieved from [Link]
-
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]
- Wiemer, D. F., et al. (2025). Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand. European Journal of Medicinal Chemistry, 285, 117345.
-
Zaporozhye State Medical University. (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3511-3531.
-
ChemBK. (2024, April 10). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Allied Journals. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]
-
WIPO Patentscope. (2019). WO/2019/081291 PRODRUGS OF SUBSTITUTED TRIAZOLE DERIVATIVES AND USES THEREOF. Retrieved from [Link]
-
Semantic Scholar. (2017). Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]
-
ResearchGate. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Retrieved from [Link]
-
MDPI. (n.d.). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
-
Longdom Publishing. (2015). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Retrieved from [Link]
-
MDPI. (2025, May 20). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]
-
MDPI. (n.d.). Improve Solubility and Develop Personalized Itraconazole Dosages via Forming Amorphous Solid Dispersions with Hydrophilic Polymers Utilizing HME and 3D Printing Technologies. Retrieved from [Link]
-
PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 10). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 16). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
-
Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of pure drug and CC-F1 in DW, pH 1.2 and pH 6.8. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijpbr.in [ijpbr.in]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajprd.com [ajprd.com]
- 19. wjpls.org [wjpls.org]
- 20. jddtonline.info [jddtonline.info]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Antimicrobial Assays for Triazole Compounds
Welcome to the Technical Support Center for the refinement of antimicrobial assays involving triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antifungal susceptibility testing (AFST) for this critical class of drugs. Here, we will delve into the nuances of assay optimization, troubleshoot common experimental hurdles, and provide evidence-based solutions to ensure the generation of accurate and reproducible data.
Triazole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] The rise of antifungal resistance underscores the necessity for precise and dependable susceptibility testing methods to inform both clinical decisions and the development of novel antifungal agents.[1][2]
This guide is structured to provide immediate, practical answers through a detailed FAQ section and in-depth troubleshooting scenarios, all grounded in established scientific principles and methodologies from leading standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1]
Frequently Asked Questions (FAQs)
Q1: What are the standard reference methods for antifungal susceptibility testing of triazoles?
A1: The two most widely recognized reference methods for determining the Minimum Inhibitory Concentration (MIC) of triazole compounds are the broth microdilution assays outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts and M38 for filamentous fungi, and by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in their respective definitive documents.[3][4] These methods provide a standardized framework for inoculum preparation, media, and incubation conditions to ensure inter-laboratory reproducibility.[5]
Q2: Which solvent is recommended for dissolving triazole compounds for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving pure triazole compounds for the preparation of stock solutions.[2] It is crucial to ensure that the final concentration of DMSO in the assay medium is kept to a minimum (typically ≤1%) as higher concentrations can inhibit fungal growth and affect the MIC values.
Q3: What are quality control (QC) strains and why are they essential?
A3: Quality control strains are well-characterized fungal isolates with known susceptibility profiles to various antifungal agents.[6][7] Standard QC strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, should be included in every susceptibility testing run.[8][9] Consistent and expected MIC values for these QC strains validate the accuracy and reproducibility of the experimental setup.[6][7] If the QC results fall outside the acceptable ranges defined by CLSI or EUCAST, the results for the test isolates should be considered invalid.[8]
Q4: How should MIC endpoints be read for triazole compounds?
A4: For triazole antifungals, the MIC is typically determined as the lowest drug concentration that causes a significant reduction in growth (usually ≥50%) compared to the drug-free growth control well.[4][10] This is in contrast to some other antifungal classes, like polyenes, where the endpoint is often 100% growth inhibition.[8] The reading should be performed visually or with a spectrophotometer after a specified incubation period, commonly 24 to 48 hours for yeasts.[11]
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible MIC Values
You are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for your triazole compound across repeat experiments.
-
Potential Causes:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. The CLSI and EUCAST guidelines provide standardized procedures for preparing the fungal inoculum, typically adjusting the turbidity to a 0.5 McFarland standard.[2]
-
Media Formulation: Variations in the composition of the RPMI 1640 medium, particularly the glucose concentration, can impact fungal growth and, consequently, MIC values.[12]
-
Incubation Conditions: Fluctuations in incubation temperature and time can lead to inconsistent results.[12]
-
Compound Stability: The triazole compound may be degrading in the solvent or assay medium.
-
-
Troubleshooting Protocol:
-
Standardize Inoculum Preparation:
-
For yeasts, grow the isolate on a non-selective agar medium (e.g., Sabouraud Dextrose Agar) for 18-48 hours at 35-37°C.[2]
-
Prepare a suspension in sterile distilled water and meticulously adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer or a McFarland standard. This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/ml.[2]
-
-
Verify Media and Incubation:
-
Assess Compound Stability:
-
Prepare fresh stock solutions of your triazole compound for each experiment.
-
If using frozen stock solutions, avoid repeated freeze-thaw cycles.
-
-
Implement Rigorous Quality Control:
-
Experimental Workflow for Consistent MIC Determination
Caption: Workflow for reproducible triazole MIC testing.
Issue 2: The "Trailing Effect" - Persistent, Low-Level Growth at High Drug Concentrations
You observe a phenomenon where there is a sharp decrease in fungal growth at lower concentrations of your triazole, but a persistent, low level of growth is visible across all higher concentrations, making it difficult to determine a clear MIC endpoint. This is known as the "trailing effect" or "low-high phenotype".[13][14]
-
Potential Causes:
-
Fungistatic Nature of Triazoles: Triazoles are generally fungistatic, meaning they inhibit growth rather than kill the fungi. This allows for a few generations of growth before significant inhibition occurs.[14]
-
pH of the Medium: The pH of the RPMI 1640 medium (typically around 7.0) can contribute to the trailing effect for some Candida species.[13]
-
Inoculum Size: A higher than recommended inoculum size can exacerbate the trailing effect.
-
-
Troubleshooting Protocol:
-
Confirm the Trailing Effect:
-
A true trailing effect is often characterized by a susceptible MIC at 24 hours and a resistant MIC at 48 hours.[15]
-
-
Strictly Adhere to Inoculum Standards:
-
Ensure your inoculum density does not exceed the recommended 0.5 McFarland standard.
-
-
Consider Reading MIC at 24 Hours:
-
For some isolates that exhibit trailing, the 24-hour reading may provide a more clinically relevant MIC.[14]
-
-
Experimental Approach: pH Adjustment:
-
Decision Tree for Handling the Trailing Effect
Caption: Troubleshooting the trailing effect in triazole assays.
Issue 3: No Fungal Growth in Control Wells
You are not observing any growth in the drug-free control wells, making it impossible to determine the MIC of your triazole compound.
-
Potential Causes:
-
Non-viable Inoculum: The fungal isolate may not have been viable at the start of the experiment.
-
Contamination: The culture may be contaminated with a substance that inhibits fungal growth.
-
Incorrect Media Preparation: The RPMI 1640 medium may have been prepared incorrectly or is missing essential nutrients.
-
-
Troubleshooting Protocol:
-
Verify Inoculum Viability:
-
Before preparing the inoculum for the MIC assay, streak the fungal isolate onto a fresh agar plate to ensure it is viable and pure.
-
-
Check for Contamination:
-
Visually inspect the stock culture and the prepared inoculum for any signs of bacterial or other fungal contamination.
-
-
Confirm Media Integrity:
-
Prepare fresh RPMI 1640 medium, carefully following the manufacturer's instructions.
-
Include a growth control well with only medium and inoculum to confirm that the medium supports growth.
-
-
Review Inoculum Preparation Steps:
-
Ensure that the fungal suspension was prepared in a compatible sterile liquid (e.g., sterile saline or water) and that no inhibitory substances were accidentally introduced.
-
-
Data Summary: CLSI and EUCAST QC Ranges
For reliable assay performance, it is imperative to ensure that the MICs for standard quality control strains fall within the accepted ranges. Below is a summary of typical QC ranges for select triazoles against common QC strains. Note that these ranges can be updated, and it is essential to refer to the latest CLSI M60 and EUCAST documents.
| Antifungal Agent | QC Strain | Typical MIC Range (µg/mL) |
| Fluconazole | C. parapsilosis ATCC 22019 | 1 - 4 |
| Fluconazole | C. krusei ATCC 6258 | 16 - 128 |
| Voriconazole | C. parapsilosis ATCC 22019 | 0.03 - 0.25 |
| Voriconazole | C. krusei ATCC 6258 | 0.12 - 1 |
Note: These are example ranges and may not reflect the most current values. Always consult the latest CLSI and EUCAST documentation for definitive QC ranges.
Understanding Mechanisms of Triazole Resistance
Interpreting your assay results can be enhanced by an understanding of the common mechanisms of triazole resistance. This knowledge can help in designing follow-up experiments and in the development of new compounds that can overcome these resistance mechanisms.
-
Target Site Mutations: Alterations in the ERG11 or cyp51A genes can decrease the binding affinity of triazole drugs to the lanosterol 14α-demethylase enzyme.[2]
-
Overexpression of the Target Enzyme: An increased production of the target enzyme can overwhelm the inhibitory effects of the triazole.
-
Efflux Pump Overexpression: Fungi can actively transport triazole compounds out of the cell via efflux pumps, preventing the drug from reaching its intracellular target.[2]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes involved in this pathway can also contribute to reduced susceptibility to triazoles.[2]
Ergosterol Biosynthesis and Triazole Action
Caption: Mechanism of action of triazole antifungals.
References
-
Cuenca-Estrella, M., et al. (2006). Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection, 12(8), 766-772. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. [Link]
-
Pfaller, M. A., et al. (1994). Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]
-
Espinel-Ingroff, A., et al. (2005). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 43(1), 159-165. [Link]
-
Rex, J. H., et al. (1995). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 33(5), 1094-1097. [Link]
-
Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Arthington-Skaggs, B. A., et al. (2000). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. ResearchGate. [Link]
-
Arendrup, M. C., et al. (2013). Breakpoints for Antifungal Agents: An Update from EUCAST focussing on Echinocandins against Candida spp. and Triazoles Against Aspergillus spp. ResearchGate. [Link]
-
Garcia-Effron, G., et al. (2025). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Medical Microbiology, 74(3). [Link]
-
Arthington-Skaggs, B. A., et al. (2002). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Journal of Clinical Microbiology, 40(7), 2465-2470. [Link]
-
Groll, A. H., & Walsh, T. J. (2018). Susceptibility Testing of Fungi to Antifungal Drugs. Medicina, 54(5), 78. [Link]
-
Pfaller, M. A., et al. (1994). Selection of Candidate Quality Control Isolates and Tentative Quality Control Ranges for in Vitro Susceptibility Testing of Yeast Isolates by National Committee for Clinical Laboratory Standards Proposed Standard Methods. Amanote Research. [Link]
-
Clinical and Laboratory Standards Institute. (2024). Performance Standards for Antifungal Susceptibility Testing. [Link]
-
Ghannoum, M. A., et al. (2015). Antifungal susceptibility profiles of candida species to triazole: Application of new CLSI species-specific clinical breakpoints and epidemiological cutoff values for characterization of antifungal resistance. ResearchGate. [Link]
-
Alanio, A., et al. (2020). Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory. Journal of Fungi, 6(4), 341. [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI Publishes M27M44S, Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
-
da Silva, A. C., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56919. [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current Opinion in Infectious Diseases, 23(6), 573-579. [Link]
-
de Castro, P. A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56919. [Link]
-
Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. [Link]
-
EUCAST. (n.d.). Publications and Presentations. [Link]
-
Lirias. (n.d.). Comparison of EUCAST and Sensititre YeastOne® Broth microdilution methods for testing azole susceptibility in Aspergillus fumigatus. [Link]
-
Thompson, G. R., & Wieder, A. M. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(10), ofaa437. [Link]
-
Thompson, G. R., & Wieder, A. M. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(10), ofaa437. [Link]
-
Arendrup, M. C., et al. (2025). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]
-
Shokri, H., et al. (2016). In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. Journal of Clinical and Diagnostic Research, 10(2), DC01-DC05. [Link]
-
Espinel-Ingroff, A. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. ResearchGate. [Link]
-
Arendrup, M. C., et al. (2025). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate. [Link]
-
Shokri, H., et al. (2016). In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs. Jundishapur Journal of Microbiology, 9(2), e28788. [Link]
-
Espinel-Ingroff, A. (2008). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Future Microbiology, 3(6), 665-680. [Link]
-
Garcia-Effron, G., et al. (2009). Rapid Detection of Triazole Antifungal Resistance in Aspergillus fumigatus. Journal of Clinical Microbiology, 47(7), 2110-2115. [Link]
-
ResearchGate. (n.d.). Triazole MICs for Aspergillus species isolates carrying a mutated cyp51 gene, as determined by SYO and CLSI methodsa. [Link]
-
Garcia-Effron, G., et al. (2009). Rapid detection of triazole antifungal resistance in Aspergillus fumigatus. PubMed. [Link]
-
Kumar, A., et al. (2014). Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry, 10, 2696-2717. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 9. Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the experimental challenges and unlock the full therapeutic potential of this promising heterocyclic scaffold.
I. Synthesis of the Core Scaffold: Troubleshooting and FAQs
The synthesis of this compound is a critical first step. While the synthetic route is well-established, several factors can influence the yield and purity of your product.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a multi-step synthesis starting from 4-fluorobenzoic acid.[1][2][3] This typically proceeds via the formation of the corresponding acid hydrazide, followed by reaction with carbon disulfide in an alkaline medium to yield a potassium dithiocarbazinate salt.[1][3] Subsequent cyclization with hydrazine hydrate affords the desired triazole.[1][3]
Q2: I am getting a low yield during the cyclization step. What are the likely causes and how can I optimize it?
A2: Low yields in the cyclization of the potassium dithiocarbazinate salt are a common issue.[4] Several factors could be at play:
-
pH Control: The pH of the reaction medium is crucial. The cyclization to a 1,2,4-triazole is favored under alkaline conditions.[5] Insufficiently basic conditions can lead to the formation of 1,3,4-thiadiazole byproducts.[5][6]
-
Reaction Temperature and Time: Ensure the reaction is refluxed for a sufficient duration to drive the cyclization to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[7]
-
Purity of Intermediates: Impurities in the 4-fluorobenzohydrazide or the potassium dithiocarbazinate salt can interfere with the cyclization. Ensure these intermediates are properly purified and characterized before proceeding.
Q3: I am observing a significant amount of a byproduct that I suspect is a 1,3,4-thiadiazole. How can I confirm this and prevent its formation?
A3: Formation of a 1,3,4-thiadiazole is a known side reaction in triazole synthesis.[6] You can often distinguish the two isomers by their spectroscopic data, particularly 1H NMR, as the chemical shifts of the ring protons will differ. To minimize its formation, ensure your reaction conditions are sufficiently alkaline during the cyclization step.[5] Using a base like potassium hydroxide or sodium hydroxide during the reflux with hydrazine hydrate is standard practice.[1]
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cyclization. | Increase reflux time and monitor by TLC until the starting material is consumed. |
| Suboptimal pH for cyclization. | Ensure the reaction medium is alkaline (pH > 9) during the cyclization with hydrazine hydrate. | |
| Impure starting materials. | Recrystallize the 4-fluorobenzohydrazide and the potassium dithiocarbazinate salt before use. | |
| Formation of 1,3,4-Thiadiazole Byproduct | Acidic or neutral reaction conditions during cyclization. | Maintain alkaline conditions throughout the cyclization step.[5] |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | Use column chromatography with a suitable solvent system (e.g., ethyl acetate:hexane) for purification. |
| Product is insoluble in common recrystallization solvents. | Try a solvent mixture or a different solvent for recrystallization. Ethanol or ethanol-water mixtures are often effective.[8] |
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of methodologies reported in the literature.[1][3][8]
Step 1: Synthesis of 4-Fluorobenzohydrazide
-
To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the solid product from ethanol to obtain pure 4-fluorobenzohydrazide.
Step 2: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate
-
Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
Add 4-fluorobenzohydrazide (1 equivalent) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with constant stirring.
-
Continue stirring for 12-18 hours at room temperature.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.
Step 3: Synthesis of this compound
-
To a suspension of the potassium salt (1 equivalent) in water, add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring for the cessation of hydrogen sulfide evolution (can be tested with lead acetate paper).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the final product.
II. Enhancing Biological Activity Through Derivatization
The core triazole scaffold can be readily modified at the 4-amino and 3-thiol positions to generate a library of compounds with potentially enhanced biological activities.
Frequently Asked Questions (FAQs): Derivatization
Q1: What are the most common strategies for modifying the 4-amino group?
A1: The primary amino group is a versatile handle for derivatization. The most common strategies include:
-
Schiff Base Formation: Condensation with various aromatic or heterocyclic aldehydes yields Schiff bases (azomethines).[9][10][11] This is a straightforward and high-yielding reaction.
-
Mannich Base Formation: Reaction with formaldehyde and a secondary amine (like morpholine or piperidine) results in the formation of Mannich bases.[12][13]
Q2: How can I modify the 3-thiol group?
A2: The thiol group can be readily alkylated to introduce various substituents. This is typically achieved by reacting the triazole with an appropriate alkyl or aryl halide in the presence of a base.
Q3: What is the rationale behind synthesizing Schiff and Mannich bases?
A3: The formation of Schiff and Mannich bases introduces new lipophilic and hydrogen bonding features to the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[9] These modifications can enhance cell permeability and interaction with biological targets.
Troubleshooting Guide: Derivatization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Schiff Base | Incomplete reaction. | Increase reaction time or use a catalytic amount of glacial acetic acid. |
| Decomposition of aldehyde. | Use freshly distilled or high-purity aldehydes. | |
| Difficulty in Forming Mannich Base | Instability of the intermediate iminium ion. | Perform the reaction at a lower temperature and ensure anhydrous conditions. |
| Low Yield of S-alkylated Product | Incomplete deprotonation of the thiol. | Use a stronger base or a suitable aprotic solvent like DMF. |
| Side reaction at the amino group. | Protect the amino group before S-alkylation if necessary. |
Experimental Protocols: Derivatization
Protocol 1: Synthesis of Schiff Bases
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture, and the precipitated Schiff base can be collected by filtration and recrystallized from a suitable solvent.[8][9]
Protocol 2: Synthesis of Mannich Bases
-
To a solution of the Schiff base (1 equivalent) in ethanol, add formaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.[12]
III. Screening for Biological Activity: Protocols and Data Interpretation
Once you have synthesized a library of derivatives, the next step is to screen them for biological activity. Based on the literature for this class of compounds, antimicrobial and anticancer activities are promising avenues for investigation.[14][15][16]
Frequently Asked Questions (FAQs): Biological Screening
Q1: What are the standard methods for assessing antimicrobial activity?
A1: The most common in vitro methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.[14]
Q2: How do I screen for anticancer activity?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[1]
Q3: What kind of structure-activity relationships (SAR) should I look for?
A3: For this triazole scaffold, pay attention to:
-
Substituents on the Phenyl Ring: The position and electronic nature of substituents on the 5-phenyl ring can influence activity.
-
Modifications at the 4-amino Group: The nature of the aldehyde used to form Schiff bases can dramatically alter the biological profile.
-
Substituents at the 3-thiol Group: The size and nature of the group attached to the sulfur atom can impact potency and selectivity.
Experimental Protocols: Biological Screening
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is the lowest concentration of the compound with no visible bacterial growth.[14]
Protocol 2: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of your test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Data Presentation
Summarize your quantitative data in a clear and organized manner.
Table 1: Minimum Inhibitory Concentration (MIC) of Derivatives
| Compound ID | R Group (at 4-amino) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | -NH2 | ||
| Derivative 1 | -N=CH-(C6H5) | ||
| Derivative 2 | -N=CH-(4-Cl-C6H4) | ||
| ... | ... | ||
| Standard Drug | (e.g., Ciprofloxacin) |
Table 2: Anticancer Activity (IC50) of Derivatives
| Compound ID | R Group (at 4-amino) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Parent | -NH2 | ||
| Derivative 1 | -N=CH-(C6H5) | ||
| Derivative 2 | -N=CH-(4-OH-C6H4) | ||
| ... | ... | ||
| Standard Drug | (e.g., Doxorubicin) |
IV. Visualizing Workflows and Pathways
Diagrams
Caption: Synthetic pathway for the core triazole scaffold.
Caption: Common derivatization strategies.
V. References
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. ARKIVOC, 2003(7), 171-183.
-
Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1, 2, 4-triazoles, 1, 3, 4-thiadiazoles and 1, 2, 4-triazolo [3, 4-b][7][10][14] thiadiazines and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066.
-
BenchChem. (2025). Troubleshooting Common Issues in 1,2,4-Triazole Synthesis Pathways. BenchChem.
-
Chandrakantha, B., Isloor, A. M., Shetty, P., & Malladi, S. (2014). Synthesis, characterization and antimicrobial studies of some new 1, 2, 4-triazole derivatives. Der Pharma Chemica, 6(1), 223-229.
-
BenchChem. (2025). Troubleshooting Side Reactions in 1,2,4-Triazole Synthesis. BenchChem.
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 39(9), 793-804.
-
Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1, 2, 4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767.
-
Isloor, A. M., Kalluraya, B., & Shetty, P. (2009). Regioselective reaction: Synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1, 2, 4-triazoles. European journal of medicinal chemistry, 44(9), 3784-3787.
-
Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2010). Synthesis, antimicrobial, and urease inhibition studies of some new 1, 2, 4-triazole and 1, 3, 4-thiadiazole derivatives. Journal of the Serbian Chemical Society, 75(1), 25-36.
-
Küçükgüzel, İ., Küçükgüzel, Ş. G., Rollas, S., & Kiraz, M. (2001). Some 3-thioxo/alkylthio-1, 2, 4-triazoles with a substituted thiourea moiety as potential antibacterial and antifungal agents. Bioorganic & medicinal chemistry letters, 11(13), 1703-1707.
-
Labana, S. S. (Ed.). (2012). The Chemistry of the Azido Group. John Wiley & Sons.
-
Mody, M. K., Vador, N. P., & Shah, V. H. (2002). Synthesis and biological evaluation of some new 1, 2, 4-triazole derivatives. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 41(12), 2667-2670.
-
Parikh, A. R., & Desai, K. R. (2004). Synthesis and biological evaluation of some new 1, 2, 4-triazole derivatives. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 43(1), 183-186.
-
ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?. ResearchGate.
-
Singh, W. M., & Dash, B. C. (1988). Synthesis of some new 1, 2, 4-triazole derivatives and their biological activity. Journal of the Indian Chemical Society, 65(6), 393-395.
-
Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2000). 1-Acylthiosemicarbazides, 1, 3, 4-thiadiazoles, 1, 3, 4-oxadiazoles and 1, 2, 4-triazoles from 2-(p-chlorobenzoylamino) acetic acid. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 39(12), 911-916.
-
Varvaresou, A., Siatra-Papastaikoudi, T., Tsotinis, A., Tsantili-Kakoulidou, A., & Vamvakides, A. (1998). Synthesis, lipophilicity and anti-inflammatory activity of a series of 2-(N-substituted carbamoyl)-1-methyl-4-(3, 4-dimethoxyphenyl)-pyrroles. Il Farmaco, 53(5), 320-326.
Sources
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives | MDPI [mdpi.com]
- 9. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study on the Antibacterial Activity of Novel Triazole Derivatives
In the persistent battle against bacterial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, triazole derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities, including significant antibacterial potential. This guide provides a comprehensive comparative analysis of the antibacterial efficacy of different triazole derivatives, grounded in established experimental protocols and a critical evaluation of their structure-activity relationships.
Introduction: The Promise of Triazole Scaffolds in Antibacterial Drug Discovery
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, have garnered considerable attention in medicinal chemistry due to their favorable pharmacological properties. Their structural versatility allows for the facile introduction of various substituents, enabling the fine-tuning of their biological activity. This has led to the development of a plethora of triazole-containing compounds with diverse therapeutic applications. In the realm of antibacterial research, the triazole nucleus often serves as a crucial pharmacophore, contributing to the molecule's ability to interact with bacterial targets and inhibit growth. This guide will delve into the comparative antibacterial performance of a series of rationally designed triazole derivatives, providing researchers and drug development professionals with a detailed understanding of their potential.
Experimental Methodologies for Assessing Antibacterial Activity
To ensure the reliability and reproducibility of our comparative analysis, standardized and validated methodologies were employed. The following protocols are fundamental to determining the antibacterial potency of the synthesized triazole derivatives.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains was selected to represent both Gram-positive and Gram-negative bacteria. These typically include:
-
Gram-positive: Staphylococcus aureus (a major cause of skin and soft tissue infections) and Enterococcus faecium[1].
-
Gram-negative: Escherichia coli (a common cause of urinary tract and gastrointestinal infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its intrinsic resistance)[1].
These strains are cultured using appropriate media, such as Luria-Bertani (LB) broth or Mueller-Hinton Broth (MHB), to ensure optimal growth for susceptibility testing[1][2].
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Triazole Derivative Solutions: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the triazole derivatives are prepared in sterile 96-well microtiter plates using Mueller-Hinton Broth[3].
-
Bacterial Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared[3].
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included on each plate[3].
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
This method allows for a precise comparison of the potency of different triazole derivatives against a range of bacteria.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution assay[3].
-
Plate Inoculation: The bacterial suspension is evenly spread onto the surface of a Mueller-Hinton agar plate to create a bacterial lawn[3].
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the triazole derivatives are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.
The size of the zone of inhibition provides a qualitative measure of the antibacterial activity.
Comparative Antibacterial Activity of Triazole Derivatives
The antibacterial activity of a series of synthesized triazole derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, highlight the differential efficacy of these compounds.
| Compound ID | Substituent R1 | Substituent R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| TZ-1 | -CH3 | -H | 64 | 128 | >256 |
| TZ-2 | -C2H5 | -H | 32 | 64 | 256 |
| TZ-3 | -Cl | -NO2 | 8 | 16 | 64 |
| TZ-4 | -F | -NO2 | 4 | 8 | 32 |
| TZ-5 | -OCH3 | -H | 128 | >256 | >256 |
| Vancomycin | - | - | 1 | - | - |
| Amoxicillin | - | - | - | 8 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Structure-Activity Relationship (SAR) Analysis
The observed differences in antibacterial activity can be attributed to the specific structural features of the triazole derivatives. A careful analysis of the structure-activity relationship (SAR) provides valuable insights for the rational design of more potent antibacterial agents.
Sources
A Comparative Analysis of the Antifungal Efficacy of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
In the persistent challenge to combat fungal infections, particularly in the wake of rising resistance to conventional therapies, the exploration of novel antifungal agents is a critical endeavor for the scientific community. Among the promising candidates, triazole derivatives have historically demonstrated significant therapeutic potential. This guide provides an in-depth comparative analysis of the antifungal efficacy of a specific triazole derivative, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and its closely related analogues. We will delve into its presumptive mechanism of action, present available in vitro susceptibility data in comparison to established antifungal agents, and provide standardized protocols for its evaluation, thereby offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Triazole Antifungals
The 1,2,4-triazole nucleus is a cornerstone in the development of numerous antifungal drugs.[1] These heterocyclic compounds are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[2] The primary mechanism of action for most antifungal triazoles is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
The compound this compound belongs to a class of molecules that has garnered interest for its potential as a scaffold for new antimicrobial agents.[4] The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide aims to synthesize the existing, albeit limited, public data on this specific compound and its close chemical relatives to provide a framework for its systematic evaluation.
Presumptive Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The antifungal activity of this compound is predicated on its structural similarity to other triazole antifungals. The proposed mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway.
Caption: Proposed mechanism of action of this compound.
By binding to the heme iron atom in the active site of 14α-demethylase, the triazole moiety prevents the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately inhibiting fungal growth.
Comparative In Vitro Antifungal Efficacy
While specific data for this compound is not extensively available in peer-reviewed literature, studies on closely related 4-amino-5-(substituted-phenyl)-4H-[2][3][5]-triazole-3-thiol derivatives provide valuable insights into their potential antifungal spectrum and potency. The following tables summarize the minimum inhibitory concentration (MIC) values of several of these compounds against clinically relevant fungal pathogens, with fluconazole used as a standard for comparison.
Table 1: Antifungal Activity against Candida Species
| Compound | C. albicans (3557) MIC (µg/mL) | C. albicans (3471) MIC (µg/mL) | C. tropicalis (3556) MIC (µg/mL) |
| A-1 (4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) | 32 | 32 | 64 |
| A-2 (4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) | 32 | 32 | 64 |
| A-3 (4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivative) | 32 | 32 | 32 |
| Fluconazole (Standard) | 32 | 32 | 64 |
Table 2: Antifungal Activity against Aspergillus niger
| Compound | A. niger MIC (µg/mL) |
| A-1 (4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) | 64 |
| A-2 (4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol) | 64 |
| A-3 (4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivative) | 64 |
| A-4 (4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol derivative) | 64 |
| A-7 (another derivative) | 64 |
| Fluconazole (Standard) | >64 |
Note: The data presented is for closely related analogues and not the specific fluorinated compound of interest. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
From the available data on related compounds, it is evident that the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold demonstrates promising antifungal activity. Notably, several of the tested compounds exhibited potency comparable to or even exceeding that of fluconazole against Aspergillus niger. The presence of electron-withdrawing groups, such as chloro and dichloro substitutions on the phenyl ring, appears to contribute to the antifungal activity. This suggests that the 4-fluorophenyl substitution in the compound of interest could also confer potent antifungal properties.
Experimental Protocols for Antifungal Susceptibility Testing
To validate the antifungal efficacy of this compound, standardized methodologies should be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust and reproducible protocols for this purpose.
Broth Microdilution Method (Adapted from CLSI M27-A3)
This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar for 24-48 hours. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant (≥50%) inhibition of growth compared to the drug-free growth control well.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Comparator Antifungal Agents
For a comprehensive evaluation, this compound should be tested alongside a panel of established antifungal drugs. This will provide a clear benchmark for its relative potency and spectrum of activity.
Recommended Comparator Agents:
-
Azoles: Fluconazole, Itraconazole, Voriconazole
-
Polyenes: Amphotericin B
-
Echinocandins: Caspofungin, Micafungin
Future Directions and Conclusion
The available evidence on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives suggests that this chemical class is a promising area for the discovery of new antifungal agents. The specific compound, this compound, warrants further investigation to fully characterize its antifungal profile.
Future research should focus on:
-
Broad-spectrum in vitro testing: Evaluating the compound against a wide panel of clinically relevant yeasts and molds, including resistant strains.
-
In vivo efficacy studies: Assessing the compound's performance in animal models of fungal infections to determine its therapeutic potential.
-
Toxicity and pharmacokinetic studies: Establishing the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Mechanism of action studies: Confirming the inhibition of 14α-demethylase and exploring other potential cellular targets.
References
-
Prasad, R., & Shah, A. H. (2016). Antifungal Triazoles: A New Generation of Antifungal Agents. Journal of Antivirals & Antiretrovirals, 8(4), 134-141. [Link]
-
Prachand, S., et al. (2013). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][5] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 4(7). [Link]
-
Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(2), 127-135. [Link]
-
Sabale, P. M., & Mehta, P. (2013). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. Indian Journal of Heterocyclic Chemistry, 23, 149-154. [Link]
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
-
Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Saudi Pharmaceutical Journal, 22(5), 466-474. [Link]
-
Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][3][5] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(7). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 4-Amino-1,2,4-triazole-3-thiol Derivatives
The 1,2,4-triazole nucleus, particularly when functionalized with a 4-amino and a 3-thiol group, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad and potent biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] The unique structural features of this heterocyclic system—its aromaticity, multiple hydrogen bond donors and acceptors, and the tautomeric thiol/thione equilibrium—provide a versatile platform for designing novel therapeutic agents. The polar nature of the triazole ring can also enhance the pharmacological profile of a drug candidate by improving solubility and binding interactions.[4]
This guide provides an in-depth comparison of the structure-activity relationship (SAR) studies of 4-amino-1,2,4-triazole-3-thiol derivatives across various therapeutic areas. We will dissect how specific structural modifications influence biological efficacy, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers in drug discovery and development.
The Core Scaffold: Synthesis and Significance
The foundational step in exploring the SAR of this class is the synthesis of the core 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol molecule. A common and efficient method involves the base-catalyzed intramolecular cyclization of a thiocarbohydrazide derivative or the reaction of a potassium dithiocarbazinate salt with hydrazine hydrate.[5][6][7]
The rationale for this pathway lies in the sequential formation of the necessary bonds. First, a carboxylic acid derivative is converted to a hydrazide, which then reacts with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This salt contains the pre-organized atoms required for the final ring closure. The addition of hydrazine hydrate provides the crucial N-amino group and facilitates the dehydrative cyclization to yield the stable 1,2,4-triazole ring.
Caption: General synthetic workflow for the 4-amino-1,2,4-triazole-3-thiol core.
Comparative SAR Analysis Across Biological Activities
The versatility of the 4-amino-1,2,4-triazole-3-thiol scaffold is evident in its diverse biological activities. The most common point of modification is the 4-amino group, which is readily condensed with various aldehydes and ketones to form Schiff bases (imines), significantly expanding the chemical space for SAR studies.
Antimicrobial Activity (Antibacterial & Antifungal)
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[8] Derivatives of 1,2,4-triazole have shown considerable promise in this area.[5][6]
Key SAR Insights:
-
Schiff Base Formation: The conversion of the 4-amino group to a Schiff base (-N=CH-R) is a critical determinant of antimicrobial activity. The nature of the 'R' group, typically an aromatic or heterocyclic ring, profoundly influences potency.
-
Substituents on the Aromatic Ring: The presence of electron-withdrawing groups (e.g., chloro, fluoro, nitro) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring of the Schiff base can modulate activity. For instance, a 4-methoxyphenyl substituent on a Schiff base derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione showed the highest activity against Candida albicans with an MIC of 62.5 µg/mL.[9]
-
The 5-Position: The substituent at the C-5 position of the triazole ring also plays a role. Aromatic groups, such as phenyl or hydroxyphenyl, are commonly employed and contribute to the overall lipophilicity and potential for π-π stacking interactions with biological targets.[5][8]
-
Thiol Group Modifications: Further cyclization of Schiff bases using reagents like thioglycolic acid can yield thiazolidinone derivatives, which have also demonstrated promising antimicrobial effects.[6][7]
Caption: Key SAR takeaways for antimicrobial 4-amino-1,2,4-triazole-3-thiol derivatives.
Table 1: Comparison of Antimicrobial Activities
| Compound ID | Core Structure (Substituent at C5) | Modification at 4-Amino Group | Target Organism | Activity (MIC µg/mL or Zone of Inhibition mm) | Reference |
| RO4 | 5-(3-fluorophenyl) | 4-methoxybenzylideneamino | C. albicans | 62.5 µg/mL | [9] |
| RO9 | 5-(3-fluorophenyl) | 3-methylbenzylideneamino | S. aureus | 125 µg/mL | [9] |
| 4b | 5-(2-hydroxyphenyl) | 4-hydroxy-3-methoxybenzylideneamino | K. pneumoniae | 23 mm | [8] |
| 4c | 5-(2-hydroxyphenyl) | 4-chlorobenzylideneamino | C. albicans | 25 mm | [5] |
| 2h | 5-(2-thienylmethyl) | 3,4-dichlorobenzylideneamino | M. tuberculosis | >6.25 µg/mL (12% inhibition) | [10] |
| 2k | 5-(2-thienylmethyl) | 4-nitrobenzylideneamino | M. tuberculosis | 6.25 µg/mL (87% inhibition) | [10] |
Anticancer Activity
The 1,2,4-triazole scaffold is a component of several established anticancer drugs, such as letrozole and anastrozole.[4] Its derivatives are actively being investigated as novel antiproliferative agents, often targeting kinases or other signaling pathways deregulated in cancer.[11]
Key SAR Insights:
-
Hydrazone Moiety: Similar to antimicrobial agents, derivatives bearing a hydrazone or Schiff base moiety are potent. Hydrazones derived from 1,2,4-triazole-3-thiol have shown moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines, with EC50 values in the 2–17 µM range.[11]
-
Hydroxyphenyl Groups: The presence of a 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moiety attached to the azomethine group of the hydrazone was identified as being particularly effective against all tested cancer cell lines.[11] This suggests that the hydroxyl group may be involved in key hydrogen bonding interactions with the biological target.
-
Thioether Linkage: The thiol group at the C-3 position is often alkylated to create a thioether linkage, connecting the triazole core to another pharmacologically active moiety, such as an acetohydrazide. This linkage acts as a flexible spacer and is critical for activity.
-
Selectivity: While many derivatives show potent cytotoxicity, selectivity for cancer cells over normal cells (like fibroblasts) is a challenge. However, some compounds, like N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, have demonstrated promising selectivity and anti-migration properties.[11][12]
Table 2: Comparison of Anticancer Activities
| Compound Class | General Modification | Cell Line | Activity (EC₅₀ µM) | Key Finding | Reference |
| Hydrazone 17 | Hydrazone with 2-hydroxybenzene moiety | IGR39 (Melanoma) | ~5 µM | High activity across multiple cell lines | [11] |
| Hydrazone 18 | Hydrazone with 2-hydroxy-5-nitrobenzene moiety | MDA-MB-231 (Breast) | ~2 µM | Most potent against breast cancer cells | [11] |
| Hydrazone 4 | Hydrazone with isatin moiety | Panc-1 (Pancreatic) | ~10 µM | Identified as a promising anticancer agent | [11] |
| Hydrazone 10 | Hydrazone with 4-(dimethylamino)benzylidene moiety | MDA-MB-231 (Breast) | > 20 µM | Inhibited cancer cell migration | [11][12] |
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing.[13] The 1,2,4-triazole-3-thione scaffold has emerged as a promising foundation for developing novel anticonvulsants.[13][14]
Key SAR Insights:
-
Disubstituted Core: Unlike the Schiff base derivatives common in antimicrobial studies, potent anticonvulsant activity is often found in 4,5-disubstituted-1,2,4-triazole-3-thiones where the 4-amino group is replaced by an alkyl or aryl substituent.
-
Aromatic Substituents: The presence of substituted phenyl rings at both the N-4 and C-5 positions is a common feature. The nature and position of substituents on these rings are crucial.
-
Halogen Substitution: Halogen atoms (F, Cl) on the phenyl rings often enhance anticonvulsant activity. For example, compounds with fluorophenyl or chlorophenyl moieties have shown potent activity in the maximal electroshock (MES) and 6 Hz seizure models.[14][15]
-
Lipophilicity: A balance of lipophilicity is key for brain penetration. The aromatic rings and their substituents are the primary modulators of this property.
-
Protective Index: Several derivatives have demonstrated a better safety profile (Protective Index = TD₅₀/ED₅₀) than the established drug valproate in preclinical models.[14]
Table 3: Comparison of Anticonvulsant Activities (MES Test)
| Compound ID | N-4 Substituent | C-5 Substituent | Activity (ED₅₀ mg/kg, mice, i.p.) | Protective Index (PI) | Reference |
| 3a | 4-fluorophenyl | 3-chlorophenyl | 35.2 | Low (Toxicity issues) | [15] |
| 12a | 2-fluorophenyl | 4-chlorophenyl | 186.4 - 217.8 | High (Well-tolerated) | [15] |
| 13a | 2,4-difluorophenyl | 4-chlorophenyl | 80 - 108.9 | Moderate | [15] |
| TP-315 | 4-methylphenyl | 4-chlorophenyl | 13.5 (6 Hz test) | 7.8 | [14] |
| TP-427 | 4-ethylphenyl | 4-chlorophenyl | 4.1 (6 Hz test) | >24.4 | [14] |
Experimental Protocols: A Guide to Validation
The trustworthiness of SAR data hinges on robust and reproducible experimental protocols. Below are methodologies for the synthesis of a representative derivative and key biological assays.
Protocol 1: Synthesis of a Representative Schiff Base
This protocol describes the condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with an aromatic aldehyde.
Objective: To synthesize 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Methodology:
-
Dissolution: Dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.92 g, 0.01 mol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution. This acid acts as a catalyst to protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the 4-amino group.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (1.40 g, 0.01 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the activation energy needed to overcome the reaction barrier and drives the condensation forward by removing the water byproduct.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Purification: Filter the solid precipitate, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like FTIR, ¹H-NMR, and Mass Spectrometry.[5][8]
Protocol 2: Antimicrobial Screening (Agar Well Diffusion Method)
This protocol provides a standard method for assessing the antimicrobial activity of synthesized compounds.[5][6]
Objective: To determine the zone of inhibition of a test compound against a specific microbial strain.
Methodology:
-
Media Preparation: Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Evenly spread the inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL). Add a fixed volume (e.g., 100 µL) of the test solution into the wells.
-
Controls: Use a well with the solvent (DMSO) as a negative control and a well with a standard antibiotic (e.g., Ampicillin) or antifungal (e.g., Fluconazole) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol 3: Anticancer Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of compounds on cancer cell viability.[11]
Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a specific density (e.g., 5x10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The principle is that viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Conclusion and Future Directions
The 4-amino-1,2,4-triazole-3-thiol scaffold is a remarkably fruitful starting point for the development of new therapeutic agents. SAR studies consistently highlight the 4-amino position as a prime site for modification, with Schiff base formation being a highly effective strategy for generating potent antimicrobial and anticancer agents. For anticonvulsant activity, a different paradigm emerges, favoring 4,5-disubstituted derivatives.
Future research should focus on:
-
Mechanism of Action: While many compounds show potent activity, their precise molecular targets are often unknown. Elucidating these mechanisms will enable more rational drug design.
-
Pharmacokinetic Optimization: In vivo efficacy depends not only on potency but also on ADME (Absorption, Distribution, Metabolism, Excretion) properties. Future work should aim to optimize these parameters to improve bioavailability and reduce toxicity.
-
Exploring New Chemical Space: While aromatic substituents are well-explored, incorporating novel heterocyclic or aliphatic groups could unlock new activities or improve existing ones.
-
Dual-Action Agents: Given the scaffold's versatility, designing single molecules with dual actions (e.g., anticonvulsant and antioxidant properties) presents an exciting therapeutic opportunity.[14]
By systematically comparing SAR data and employing validated experimental protocols, the scientific community can continue to unlock the therapeutic potential of this versatile heterocyclic core.
References
-
Gümüş, F., Kuş, C., & Özden, S. (2009). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 779-784. [Link]
-
Serafin, K., Witek, M., Szymański, P., Węglińska, E., & Pitucha, M. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link]
-
Yadav, R., & Kumar, R. (2021). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Journal of Nepal Chemical Society, 42(1), 84-91. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767.
-
Serafin, K., Witek, M., Szymański, P., Węglińska, E., & Pitucha, M. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. [Link]
-
Gumrukcuoglu, N., Uslu, H., & Bektas, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Sattar, N. E. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(23), 5706. [Link]
-
Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][10][11]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-264. [Link]
-
Linciano, P., Gianquinto, E., Montanari, M., Maso, L., Bellio, P., Cebrián-Sastre, E., ... & Costi, M. P. (2020). 4-Amino-1, 2, 4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Pharmaceuticals, 13(3), 49. [Link]
-
El-Sayed, W. A. (2018). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
-
Kravets, N. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Social Pharmacy in Health Care, 10(2), 55-66. [Link]
-
Gumrukcuoglu, N., Uslu, H., & Bektas, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University AVES. [Link]
-
Abdel-Rahman, A. A. H., Abdel-Meguid, M. N., & El-Sayed, W. A. (2022). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Advances. [Link]
-
Różalska, S., Sadowska, B., Różalski, M., & Budzisz, E. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2697. [Link]
-
Al-Ostath, A. I., & El-Sayed, W. A. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Gumrukcuoglu, N., Uslu, H., & Bektas, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]
-
Uslu, H., & Bektas, H. (2022). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
-
Plech, T., Wujec, M., Kosik, K., Maj, M., & Paneth, A. (2020). 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Future Medicinal Chemistry, 12(10), 893-906. [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Current drug targets, 14(11), 1336-1353. [Link]
-
Yilmaz, I., & Yilmaz, S. (2021). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Research Square. [Link]
-
Srinivas, K., Kumar, A., & Kumar, K. S. (2018). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]
-
Yusupov, M. M., Tashkhodzhaev, B., & Levkovich, M. G. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4). [Link]
-
Plech, T., Wujec, M., Siwek, A., Kosik, K., & Malm, A. (2013). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 18(4), 4048-4065. [Link]
-
Krasavin, M. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(19), 6937. [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. nepjol.info [nepjol.info]
- 9. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | MDPI [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | Semantic Scholar [semanticscholar.org]
- 13. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Novel Antifungal Candidate
In the persistent battle against fungal infections, the emergence of drug resistance necessitates a continuous search for novel, more effective antifungal agents.[1] This guide provides a comprehensive comparison of a promising new chemical entity, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, with established antifungal drugs. Our analysis is grounded in experimental data for structurally similar compounds and established methodologies, offering researchers and drug development professionals a detailed perspective on its potential.
The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, forming the core structure of widely used drugs like fluconazole and itraconazole.[1] These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3][4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest.[1][2][4] The subject of this guide, this compound, belongs to this well-established class of antifungal compounds.
Comparative In Vitro Antifungal Activity
The true measure of a novel antifungal candidate lies in its activity against a spectrum of clinically relevant fungal pathogens. While specific data for this compound is emerging, studies on analogous 4-amino-5-(substituted-phenyl)-4H-[1][6][7]triazole-3-thiol derivatives provide valuable insights. The data presented below is a synthesis from studies on these closely related compounds and serves as a predictive comparison.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Fungal Strain | 4-amino-5-(substituted-phenyl)-4H-[1][6][7]triazole-3-thiol Analogs | Fluconazole | Itraconazole | Amphotericin B |
| Candida albicans | 32[8] | 0.125 - >64[9] | ≤0.03 - 1 | ≤0.03 - 2 |
| Candida tropicalis | 32 - 64[8] | 0.25 - 64 | 0.06 - 2 | 0.12 - 4 |
| Aspergillus niger | 64[8] | >64 | 0.12 - 8 | 0.25 - 4 |
| Aspergillus fumigatus | Not Reported | 1 - >16 | 0.25 - 8[10] | 0.5 - 2 |
Note: The MIC values for the novel compound are based on data for analogous structures and may vary for the specific 4-fluorophenyl derivative. Data for established agents is sourced from various studies and reflects typical ranges.
The data suggests that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit potent antifungal activity, with some analogs demonstrating efficacy comparable or superior to fluconazole against certain strains, particularly Aspergillus niger.[8] The presence of electronegative groups on the phenyl ring has been noted to contribute to enhanced antifungal activity.[8]
Proposed Mechanism of Action
As a member of the triazole family, this compound is predicted to inhibit lanosterol 14α-demethylase. The nitrogen atom at position 4 of the triazole ring is expected to bind to the heme iron atom in the active site of the CYP51 enzyme, a characteristic interaction for this class of antifungals. This binding event blocks the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function, ultimately inhibiting fungal growth.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized methodologies are crucial. The following are detailed protocols for key in vitro assays.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeasts (M27) and filamentous fungi (M38).[11][12][13]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound.
Materials:
-
Test compound (this compound)
-
Standard antifungal agents (e.g., Fluconazole, Itraconazole)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
For yeasts, grow cultures on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
For molds, grow cultures on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration.
-
Dilute the standardized inoculum in RPMI 1640 medium to the final required concentration.
-
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions in RPMI 1640 medium to achieve a range of concentrations.
-
-
Assay Setup:
-
Add 100 µL of the appropriate antifungal dilution to each well of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[14] This can be determined visually or by using a spectrophotometer.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Cytotoxicity Assay: MTT Assay
Objective: To assess the cytotoxicity of the test compound against a mammalian cell line.[15][16]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Test compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
In Vivo Efficacy Models
While in vitro data is essential, in vivo studies are critical for evaluating the therapeutic potential of a new antifungal agent. Murine models of systemic candidiasis are commonly used for this purpose.[6][7][17][18]
Murine Model of Disseminated Candidiasis:
-
Immunosuppression (Optional but common): Mice are often immunosuppressed with agents like cyclophosphamide to establish a more robust infection.[18]
-
Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: The test compound is administered at various doses and schedules (e.g., oral, intraperitoneal). A control group receives a vehicle, and another group receives a standard antifungal drug.
-
Endpoint Evaluation: Efficacy can be assessed by several parameters:
-
Survival: Monitoring the survival rate of the different treatment groups over time.
-
Fungal Burden: Quantifying the number of colony-forming units (CFUs) in target organs (e.g., kidneys, brain) at the end of the study.
-
Conclusion and Future Directions
The available data on analogs of this compound suggests that it is a promising candidate for further development as an antifungal agent. Its predicted mechanism of action aligns with a well-validated antifungal target, and preliminary in vitro data indicates a potent and broad spectrum of activity.
Future research should focus on:
-
Definitive MIC determination: Establishing the precise MIC values of this compound against a wide panel of clinical isolates, including resistant strains.
-
Comprehensive cytotoxicity profiling: Evaluating its selectivity for fungal cells over mammalian cells.
-
In vivo efficacy studies: Confirming its therapeutic potential in animal models of fungal infections.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Understanding its absorption, distribution, metabolism, and excretion properties to optimize dosing regimens.
The continued exploration of novel 1,2,4-triazole derivatives like this compound is crucial in our efforts to combat the growing threat of fungal infections.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghorbani, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6531. [Link]
-
Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 16. [Link]
-
Graybill, J. R. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. [Link]
-
Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 16. [Link]
-
CLSI. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
-
Segal, E., & Frenkel, M. (2018). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 4(1), 16. [Link]
-
Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]
-
Ahmad, A., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(9), 922. [Link]
-
Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405-2409. [Link]
-
Nett, J. E., et al. (2011). Development and Validation of an In Vivo Candida albicans Biofilm Denture Model. Infection and Immunity, 79(9), 3504-3513. [Link]
-
Kumar, R., et al. (2023). Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. Chemical Biology & Drug Design, 102(1), 133-167. [Link]
-
Gupta, A. K., et al. (2012). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][7] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 3(10), 2069-2074. [Link]
-
Ostrowska, K., et al. (2017). Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint. Antimicrobial Agents and Chemotherapy, 61(11), e01139-17. [Link]
-
de Oliveira, G. P., et al. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Frontiers in Microbiology, 11, 137. [Link]
-
Pfaller, M. A., et al. (2011). Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods. Journal of Clinical Microbiology, 49(5), 1733-1737. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy126. [Link]
-
Umeyama, T., et al. (2012). Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan. Antimicrobial Agents and Chemotherapy, 56(5), 2636-2640. [Link]
-
de Oliveira, J. R., et al. (2023). Ellagic Acid as a Promising Antifungal Agent: A Review of Mechanisms, Synergy, and Formulation Strategies. Journal of Fungi, 9(4), 452. [Link]
-
Badiee, P., et al. (2017). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. Jundishapur Journal of Microbiology, 10(10), e14235. [Link]
-
Sławiński, J., et al. (2019). Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity. Molecules, 24(16), 2928. [Link]
-
Pinto, E., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole - Wikipedia [en.wikipedia.org]
- 3. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Experimental In Vivo Models of Candidiasis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. njccwei.com [njccwei.com]
- 13. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. academic.oup.com [academic.oup.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental In Vivo Models of Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Validation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This guide provides an in-depth, comparative analysis of the synthetic routes and validation methodologies for 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Triazole derivatives are renowned for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The successful and verifiable synthesis of this target molecule is a critical first step in drug discovery and development pipelines. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for synthesis, comparison of methods, and rigorous analytical validation.
Part 1: Synthesis Methodologies: A Tale of Two Pathways
The synthesis of the target triazole can be approached through several chemical pathways. Here, we compare two prominent methods: a classical multi-step synthesis starting from a substituted benzoic acid and a more direct conversion from an oxadiazole precursor.
Method 1: The Classical Multi-Step Synthesis from 4-Fluorobenzoic Acid
This widely adopted method involves a three-step sequence starting from the readily available 4-fluorobenzoic acid.[4][5][6] This pathway is valued for its reliability and use of common laboratory reagents.
Causality Behind Experimental Choices:
-
Esterification & Hydrazinolysis: The initial conversion of 4-fluorobenzoic acid to its methyl ester is a standard procedure to activate the carboxyl group for subsequent reaction with hydrazine hydrate. This reaction forms 4-fluorobenzohydrazide, the key building block for the triazole ring.
-
Formation of Dithiocarbazinate Salt: The hydrazide is then treated with carbon disulfide in an alkaline ethanolic solution (potassium hydroxide). The highly nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of CS₂, forming a potassium dithiocarbazinate salt. This intermediate is crucial as it introduces the sulfur atom required for the thiol group and sets the stage for cyclization.[6]
-
Cyclization with Hydrazine Hydrate: The final and defining step is the ring closure of the potassium salt with an excess of hydrazine hydrate.[3][5] The hydrazine molecule acts as a dinucleophile, leading to the formation of the stable, five-membered 1,2,4-triazole ring through intramolecular condensation and elimination of hydrogen sulfide and water.
Method 2: Direct Conversion from an Oxadiazole Intermediate
An alternative and more convergent approach involves the direct conversion of a pre-formed heterocyclic ring, specifically 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, into the desired triazole.[7]
Causality Behind Experimental Choices:
-
Ring Transformation: This reaction leverages the susceptibility of the 1,3,4-oxadiazole ring to nucleophilic attack by hydrazine. The hydrazine attacks the ring, leading to its opening.
-
Intramolecular Cyclization: The resulting open-chain intermediate rapidly undergoes an intramolecular cyclization, driven by the formation of the thermodynamically stable 1,2,4-triazole ring system. This process effectively substitutes the oxygen atom of the oxadiazole ring with a nitrogen atom from the hydrazine, yielding the 4-amino substituted triazole. This method can be advantageous due to a reduced step count.
Comparative Analysis of Synthesis Routes
| Parameter | Method 1: Classical Multi-Step Synthesis | Method 2: Direct Conversion | Rationale & Justification |
| Number of Steps | 3-4 steps | 1-2 steps (depending on oxadiazole availability) | Method 2 offers a more streamlined process, potentially saving time and resources. |
| Overall Yield | Moderate to Good | Moderate | While fewer steps can improve theoretical yield, the efficiency of the ring transformation in Method 2 can be variable. |
| Reagent Availability | High (uses common starting materials) | Moderate (requires synthesis of the oxadiazole precursor) | The starting materials for Method 1 are generally more accessible and cost-effective. |
| Process Control | More control over intermediates | Less intermediate control | The multi-step nature of Method 1 allows for the isolation and purification of intermediates, which can be beneficial for quality control. |
| Safety Concerns | Use of CS₂ (toxic, flammable) | Standard hydrazine handling precautions | Carbon disulfide requires handling in a well-ventilated fume hood with strict safety protocols. |
Part 2: A Self-Validating System: The Comprehensive Analytical Workflow
The synthesis of a compound is incomplete without rigorous validation of its identity, purity, and structure. A multi-technique approach is essential to provide orthogonal data, creating a self-validating system where the results from each analysis corroborate the others.[6][8]
Chromatographic Methods: Assessing Purity
Thin-Layer Chromatography (TLC): This is the first line of analysis, used to monitor the progress of the reaction and to get a preliminary assessment of the product's purity.[9][10] A single spot for the product, with an Rf value distinct from the starting materials, indicates a successful reaction.
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.[11][12] A successfully purified sample should exhibit a single major peak in the chromatogram. The area of this peak, relative to the total area of all peaks, gives the purity percentage.
Spectroscopic Methods: Confirming Structure and Identity
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[4][13] The presence of characteristic absorption bands confirms the formation of the desired structure.
-
N-H stretching: Bands in the region of 3100-3300 cm⁻¹ corresponding to the amino (NH₂) group.
-
S-H stretching: A weak band around 2550-2600 cm⁻¹ indicates the thiol group.
-
C=N stretching: A peak around 1600-1650 cm⁻¹ is characteristic of the triazole ring.
-
C-F stretching: A strong absorption near 1200-1250 cm⁻¹ confirms the presence of the fluoro-phenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of the molecule by mapping the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[5][14]
-
¹H NMR: Provides information on the number and types of protons. Expected signals would include multiplets in the aromatic region (for the fluorophenyl ring), a broad singlet for the NH₂ protons, and a singlet for the SH proton.
-
¹³C NMR: Shows the number of unique carbon environments. Key signals would include those for the aromatic carbons and the two distinct carbons of the triazole ring (C=S and C-Ar). The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).[14]
-
¹⁹F NMR: This is crucial for fluorine-containing compounds. A single signal in the ¹⁹F NMR spectrum confirms the presence and chemical environment of the fluorine atom.[15]
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[13][16] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Expected Molecular Ion Peak [M+H]⁺: For C₈H₈FN₄S, the expected monoisotopic mass is 211.0481. The mass spectrum should show a prominent peak at m/z ≈ 211.
Summary of Expected Analytical Data
| Analysis Technique | Parameter | Expected Result for this compound |
| TLC | Rf Value | Single spot (e.g., Rf = 0.4-0.6 in Ethyl Acetate/Hexane 1:1) |
| HPLC | Purity | >95% (single major peak) |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3300 (N-H), ~2580 (S-H), ~1620 (C=N), ~1230 (C-F) |
| ¹H NMR | Chemical Shifts (δ, ppm) | 7.2-8.1 (m, 4H, Ar-H), ~5.8 (s, 2H, NH₂), ~13.9 (s, 1H, SH) |
| Mass Spectrometry | [M+H]⁺ (m/z) | ~211 |
Part 3: Experimental Protocols
These protocols are provided as a guide and should be adapted based on laboratory conditions and safety assessments.
Protocol 1: Synthesis via Method 1
-
Step 1: Synthesis of 4-Fluorobenzohydrazide.
-
To a solution of methyl 4-fluorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor reaction completion by TLC.[10]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from ethanol to obtain pure 4-fluorobenzohydrazide.
-
-
Step 2: Synthesis of Potassium 3-(4-fluorobenzoyl)dithiocarbazate.
-
Dissolve 4-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with constant stirring.
-
Stir the mixture for 12-16 hours at room temperature.
-
Collect the precipitated solid by filtration, wash with cold ether, and dry.[8]
-
-
Step 3: Synthesis of this compound.
-
Suspend the potassium salt (1 equivalent) in water and add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 6-8 hours, during which hydrogen sulfide gas will evolve (use a scrubber).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to a pH of 3-4.[2]
-
Filter the resulting precipitate, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.
-
Protocol 2: TLC Analysis
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 1:1 v/v).
-
Spotting: Dissolve a small amount of the crude product and starting materials in a suitable solvent (e.g., acetone). Spot them on a silica gel TLC plate.
-
Development: Place the plate in the chamber and allow the solvent front to move up the plate.
-
Visualization: Remove the plate, dry it, and visualize the spots under UV light (254 nm) and/or by staining with iodine.[13][15] Calculate the Rf value for each spot.
References
- ResearchGate. (2025).
- National Institutes of Health (NIH). (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
- BenchChem. (2025). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
-
ChemicalBook. (n.d.). 4-AMINO-5-(2-FLUORO-PHENYL)-4H-[7][9][15]TRIAZOLE-3-THIOL synthesis.
- ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities.
- KTU AVES. (n.d.).
- MDPI. (n.d.).
- MDPI. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- Scientific Publisher. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- PubMed. (n.d.).
- Zaporozhye State Medical University. (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)
- ResearchGate. (2025). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- National Institutes of Health (NIH). (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
- PubMed. (2018).
- ResearchGate. (2025).
- ResearchGate. (n.d.). (A) Synthesis of 4-amino-5-substituted... | Download Scientific Diagram.
- Istanbul University Press. (n.d.).
- ResearchGate. (2024).
- ResearchGate. (2025).
- National Institutes of Health (NIH). (2022).
- ResearchGate. (n.d.). (PDF)
- National Institutes of Health (NIH). (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies.
- Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. 4-AMINO-5-(2-FLUORO-PHENYL)-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Triazole Characterization
For researchers, scientists, and drug development professionals, the robust characterization of active pharmaceutical ingredients (APIs) is a cornerstone of regulatory submission and therapeutic success. Triazole-based compounds, a significant class of antifungal agents, present unique analytical challenges that demand rigorous and validated methodologies.[1][2] This guide provides an in-depth comparison of analytical methods for triazole characterization, with a core focus on the principles and practical execution of cross-validation to ensure data integrity, consistency, and regulatory compliance.
The Imperative of Cross-Validation in Triazole Analysis
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] However, in the lifecycle of drug development, it is often necessary to employ different analytical methods or to transfer methods between laboratories. This is where cross-validation becomes critical. Cross-validation is the process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared to another validated method or when used in a different laboratory.[5][6][7]
For triazoles, several factors underscore the importance of cross-validation:
-
Impurity Profiling: The synthesis of triazoles can result in isomeric impurities that may share similar characteristics with the final product, necessitating methods with high specificity to distinguish and quantify them accurately.[8]
-
Polymorphism: Triazole derivatives can exist in multiple crystalline forms, a phenomenon known as polymorphism.[9][10] Different polymorphs can exhibit varying solubility, bioavailability, and stability, which can significantly impact the drug's efficacy.[9][10][11] Cross-validation of methods used to characterize these forms is essential.
-
Bioanalysis Challenges: When analyzing triazoles in biological matrices, such as plasma or serum, the potential for matrix effects—the suppression or enhancement of the analyte signal by other components in the sample—is a significant concern.[12][13][14][15] Cross-validating a robust LC-MS/MS method with a simpler HPLC-UV method can provide confidence in the reported concentrations.
Strategic Approaches to Method Comparison
The choice of analytical techniques for triazole characterization is broad, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being a common approach.[16][17][18][19] Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural elucidation and quantification.[16][20][21][22]
This guide will focus on the cross-validation of two widely used methods: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .
| Feature | HPLC-UV | LC-MS/MS | Rationale for Cross-Validation |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Ensures that both the chromophoric properties and the mass of the analyte are consistently and accurately measured, providing a more complete picture of the sample. |
| Selectivity | Good, but can be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, highly selective due to the specificity of mass detection.[12] | Confirms that the peaks quantified by HPLC-UV are indeed the target analyte and not co-eluting impurities. |
| Sensitivity | Moderate, typically in the microgram to nanogram per milliliter range. | High, capable of detecting picogram to femtogram levels.[12] | Ensures that the method is suitable for the intended application, from bulk API analysis to trace-level metabolite identification. |
| Quantitative Accuracy | High, with proper validation. | High, with the use of appropriate internal standards to mitigate matrix effects. | Verifies that both methods provide comparable quantitative results across the analytical range. |
| Application | Routine quality control, purity assessment, and content uniformity. | Impurity identification, metabolite analysis, and bioanalysis in complex matrices.[23][24][25] | Demonstrates the interchangeability of methods for different stages of drug development, from early-stage characterization to clinical sample analysis. |
Designing a Robust Cross-Validation Protocol
A successful cross-validation study hinges on a well-defined protocol that outlines the objectives, procedures, and acceptance criteria.[4][5]
Workflow for Cross-Validation of HPLC-UV and LC-MS/MS Methods
Caption: Workflow for cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS for Voriconazole Assay
This protocol outlines a comparative testing approach for the cross-validation of HPLC-UV and LC-MS/MS methods for the quantification of Voriconazole in a drug substance.
1. Objective: To demonstrate the comparability of a validated HPLC-UV method and a validated LC-MS/MS method for the assay of Voriconazole.
2. Materials:
-
Voriconazole Reference Standard
-
Voriconazole Drug Substance (same homogenous batch for both methods)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
Voriconazole-d3 (internal standard for LC-MS/MS)
3. Sample Preparation:
-
Prepare a stock solution of Voriconazole Reference Standard in methanol (1 mg/mL).
-
Prepare a working standard solution at a target concentration of 100 µg/mL.
-
Accurately weigh and dissolve the Voriconazole Drug Substance to prepare a sample solution with a theoretical concentration of 100 µg/mL.
-
For the LC-MS/MS method, spike the sample solution with the internal standard, Voriconazole-d3.
4. HPLC-UV Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 256 nm
-
Injection Volume: 10 µL
5. LC-MS/MS Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Voriconazole (e.g., m/z 349.1 -> 281.1), Voriconazole-d3 (e.g., m/z 352.1 -> 284.1)
6. Data Analysis and Acceptance Criteria:
-
Analyze a minimum of six independent preparations of the Voriconazole Drug Substance with each method.
-
Calculate the mean assay value, standard deviation, and relative standard deviation (%RSD) for each method.
-
The acceptance criteria for the cross-validation are as follows, based on recommendations from the Global Bioanalysis Consortium:[7]
Illustrative Data Presentation
| Sample ID | HPLC-UV Assay (%) | LC-MS/MS Assay (%) | % Difference |
| 1 | 99.8 | 100.2 | -0.40 |
| 2 | 100.1 | 100.5 | -0.40 |
| 3 | 99.5 | 99.9 | -0.40 |
| 4 | 100.3 | 100.6 | -0.30 |
| 5 | 99.9 | 100.3 | -0.40 |
| 6 | 100.2 | 100.4 | -0.20 |
| Mean | 99.97 | 100.32 | -0.35 |
| Std. Dev. | 0.31 | 0.26 | |
| %RSD | 0.31 | 0.26 |
Decision-Making Framework for Cross-Validation
The decision to perform cross-validation and the extent of the validation required should be based on a risk assessment.
Caption: Decision tree for determining the need for cross-validation.
Conclusion
Cross-validation of analytical methods is a scientifically sound and regulatory expected practice that ensures the consistency and reliability of data throughout the drug development lifecycle. For complex molecules like triazoles, a thorough understanding of the analytical challenges and a well-designed cross-validation strategy are paramount. By employing the principles and protocols outlined in this guide, researchers can build a robust data package that supports regulatory submissions and ultimately contributes to the delivery of safe and effective medicines.
References
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL: )
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. (URL: )
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL: )
- A Guide to Cross-Validation of Analytical Methods Between Labor
-
Bioanalytical Method Validation - Guidance for Industry. FDA. (URL: [Link])
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. (URL: [Link])
- Cross and Partial Validation. European Bioanalysis Forum. (URL: )
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. (URL: [Link])
-
Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. (URL: [Link])
- Bioanalytical Method Valid
-
Cross-Validations in Regulated Bioanalysis. IQVIA Laboratories. (URL: [Link])
-
Establishing Acceptance Criteria for Analytical Methods. BioPharm International. (URL: [Link])
-
Cross-validation of bioanalytical methods between laboratories. PubMed. (URL: [Link])
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. (URL: [Link])
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: )
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Ovid. (URL: [Link])
- guidance for the validation of pharmaceutical quality control analytical methods. (URL: )
- ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26. (URL: )
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (URL: [Link])
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (URL: [Link])
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA. (URL: [Link])
-
(PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate. (URL: [Link])
-
matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])
-
Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. eurl-pesticides.eu. (URL: [Link])
-
Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. ResearchGate. (URL: [Link])
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (URL: [Link])
-
The effect of polymorphism on active pharmaceutical ingredients: A review. (URL: [Link])
-
Assessing the matrix effects of hemolyzed samples in bioanalysis.. Semantic Scholar. (URL: [Link])
-
Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. ResearchGate. (URL: [Link])
-
Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. NIH. (URL: [Link])
-
Triazole antifungals: a review. PubMed. (URL: [Link])
-
Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA. (URL: [Link])
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. (URL: [Link])
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. (URL: [Link])
-
Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples | Request PDF. ResearchGate. (URL: [Link])
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. Springer Nature Experiments. (URL: [Link])
-
Table S1. Matrix effect (ME) for 11 triazole fungicides in 4 fruit samples. Semantic Scholar. (URL: [Link])
-
(PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. (URL: [Link])
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. PMC - NIH. (URL: [Link])
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers. (URL: [Link])
Sources
- 1. Triazole antifungals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmtlm.org [ijmtlm.org]
- 10. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 11. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 12. eijppr.com [eijppr.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Assessing the matrix effects of hemolyzed samples in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Triazole Derivatives as Corrosion Inhibitors: Mechanisms, Efficacy, and Experimental Validation
In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of chemical compounds available, triazole derivatives have emerged as a highly effective and versatile class of inhibitors, particularly for protecting metals like mild steel and copper in aggressive acidic environments.[1][2][3][4][5] This guide provides an in-depth comparative analysis of the corrosion inhibition efficiency of various triazole derivatives, grounded in experimental data and mechanistic insights to aid researchers and scientists in their material protection endeavors.
The Fundamental Mechanism of Triazole-Based Corrosion Inhibition
The efficacy of triazole derivatives as corrosion inhibitors stems from their molecular structure. These heterocyclic compounds are rich in nitrogen atoms, often accompanied by other heteroatoms like sulfur and oxygen, and typically feature aromatic rings.[1][2][6][7] This architecture facilitates their adsorption onto a metal surface, forming a protective barrier that insulates the metal from the corrosive medium.[7][8]
The inhibition mechanism is a two-step process involving, first, the transport of the inhibitor to the metal surface, and second, the interaction between the inhibitor and the metal.[6] This interaction can be twofold:
-
Physisorption: An electrostatic attraction between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: A stronger bond formed by the sharing of electrons between the heteroatoms (N, S, O) of the triazole derivative and the vacant d-orbitals of the metal atoms. The π-electrons from the aromatic rings also play a crucial role in this process.[6][9]
This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[7]
Caption: General mechanism of corrosion inhibition by triazole derivatives.
Comparative Analysis of Inhibition Efficiency
The performance of a triazole inhibitor is not a one-size-fits-all scenario. It is profoundly influenced by the inhibitor's molecular structure, its concentration, the type of metal, and the nature of the corrosive environment.
Influence of Molecular Structure:
The presence of specific functional groups on the triazole ring can significantly enhance its protective capabilities.
-
Amino Groups (-NH2): The introduction of an amino group often increases inhibition efficiency. For example, 3,5-di(m-tolyl)-4-amino-1,2,4-triazole (m-DTAT) showed a higher efficiency (up to 95%) compared to 3,5-di(m-tolyl)-4H-1,2,4-triazole (m-DTHT) (up to 91%) for mild steel in 1 M HCl.[3] This is attributed to the additional active site for adsorption provided by the amino group.
-
Thiol/Thione Groups (-SH): The presence of a sulfur atom, as in thiol or thione derivatives, generally leads to superior inhibition due to the high polarizability and strong affinity of sulfur for metal surfaces. 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) demonstrated excellent performance on mild steel in 0.5M H2SO4, reaching an efficiency of 91.6% at a low concentration of 0.5 mM.[4]
-
Aromaticity and π-Systems: Larger aromatic systems and conjugated π-electron networks enhance the adsorption process.[2][6] For instance, a novel synthesized triazole derivative incorporating a coumarin moiety, 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin, exhibited an impressive 95% inhibition efficiency for carbon steel in 2 M HCl at 75 ppm.[8] The extensive π-system facilitates stronger interaction with the metal surface.
-
Substituent Position: The position of substituent groups on the triazole ring also plays a role in the inhibitor's performance.
Quantitative Performance Data:
The following table summarizes the inhibition efficiencies of various triazole derivatives under different experimental conditions, as determined by electrochemical methods.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 3,5-di(m-tolyl)-4-amino-1,2,4-triazole (m-DTAT) | Mild Steel | 1 M HCl | 4x10⁻⁴ M | 95 | [3] |
| 3,5-di(m-tolyl)-4H-1,2,4-triazole (m-DTHT) | Mild Steel | 1 M HCl | 4x10⁻⁴ M | 91 | [3] |
| 4-methyl-7-(2-(1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethoxy)-coumarin | Carbon Steel | 2 M HCl | 75 ppm | 95 | [8] |
| 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) | Mild Steel | 1 M HCl | 0.5 mM | 95.10 | [10] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate [Tria-CO2Et] | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 95.3 | [11] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH2] | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 95.0 | [11] |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5 M H₂SO₄ | 0.5 mM | 91.6 | [4] |
| 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol (AETT) | Copper | 0.5 M HCl | 2.58 mM | 96.09 | [5] |
Experimental Protocols for Evaluating Inhibition Efficiency
To ensure the trustworthiness and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The most common and powerful techniques are electrochemical methods, supplemented by gravimetric analysis.[1][12]
1. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[12][13][14] It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance response.[13][14]
Step-by-Step Protocol:
-
Electrode Preparation: Polish the working electrode (e.g., mild steel coupon) with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte: Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the triazole inhibitor.
-
Stabilization: Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
-
EIS Measurement: Perform the EIS measurement at the OCP, typically over a frequency range from 100 kHz to 10 mHz, with a small AC voltage perturbation (e.g., 10 mV).
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[12]
2. Potentiodynamic Polarization (PDP)
PDP provides information about the kinetics of the anodic and cathodic reactions and helps classify the inhibitor as anodic, cathodic, or mixed-type.[12][14] The technique involves sweeping the potential of the working electrode and measuring the resulting current.[12][14]
Step-by-Step Protocol:
-
Electrode and Cell Setup: Follow steps 1-3 from the EIS protocol.
-
Stabilization: Allow the system to reach a stable OCP.
-
Polarization Scan: Begin the potential scan from a value negative to the OCP (e.g., -250 mV vs. OCP) to a value positive to the OCP (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density (on a logarithmic scale) versus the applied potential to obtain a Tafel plot. From this plot, the corrosion potential (Ecorr) and corrosion current density (Icorr) can be extrapolated. A significant decrease in Icorr in the presence of the inhibitor signifies effective inhibition. The shift in Ecorr helps to classify the inhibitor type.[12]
Sources
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ijcsi.pro [ijcsi.pro]
- 8. ijcsi.pro [ijcsi.pro]
- 9. Corrosion inhibition mechanisms of triazole derivatives on copper chemical mechanical polishing: Combined experiment and DFT study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ijcsi.pro [ijcsi.pro]
- 14. analyzetest.com [analyzetest.com]
A Comparative Guide to Evaluating the Therapeutic Index of Novel 1,2,4-Triazole-3-Thiol Derivatives: A Case Study of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Given the scarcity of public data on this specific molecule, this document serves as a methodological template, synthesizing established principles of pharmacology and toxicology to outline a robust evaluation process. By comparing this novel compound with established drugs sharing a similar structural core, we aim to provide a blueprint for rigorous preclinical safety and efficacy assessment.
Introduction to Therapeutic Index and the Compound of Interest
The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the relative safety of a drug.[1][2][3] It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[4][5] A higher TI indicates a wider margin of safety, meaning there is a larger difference between the effective dose and the toxic dose.[1][2] Conversely, a low TI suggests a narrow therapeutic window, necessitating careful dose monitoring to avoid adverse effects.[4]
The compound at the center of this guide, this compound, belongs to a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[6][7] The 1,2,4-triazole moiety is a core component of several clinically successful drugs, such as the antifungal agents fluconazole and itraconazole.[8] Given the potential therapeutic applications of novel 1,2,4-triazole derivatives, a thorough evaluation of their therapeutic index is paramount for advancing them through the drug development pipeline.
This guide will delineate the experimental methodologies required to determine the therapeutic index of this compound, using a hypothetical data set for illustrative purposes. We will compare its potential therapeutic window against two well-established drugs: Fluconazole , a triazole antifungal, and Ciprofloxacin , a broad-spectrum antibiotic, to provide a contextual understanding of its relative safety and efficacy.
Conceptual Framework: Therapeutic Index vs. Margin of Safety
The traditional definition of the therapeutic index is the ratio of the dose that is toxic to 50% of a population (TD50) to the dose that is therapeutically effective in 50% of the population (ED50).[1][4][5]
Therapeutic Index (TI) = TD50 / ED50
For animal studies, the lethal dose for 50% of the population (LD50) is often used in place of the TD50.
However, the TI, while useful, can sometimes be misleading as it doesn't account for the slope of the dose-response curves.[1][2] A steeper slope indicates that a small increase in dose can lead to a large increase in response, potentially leading to a rapid onset of toxicity. To address this limitation, the Margin of Safety (MOS) is often considered a more conservative and clinically relevant measure.[1][2]
Margin of Safety (MOS) = TD01 / ED99
Here, TD01 is the dose that is toxic to 1% of the population, and ED99 is the dose that is effective in 99% of the population. A larger MOS provides greater confidence in the safety of a drug during clinical use.
Experimental Protocols for Determining Therapeutic Index
The evaluation of the therapeutic index requires a systematic approach involving both in vitro and in vivo studies to determine the efficacy and toxicity profiles of the compound.
Efficacy Studies (Determination of ED50)
The primary aim of efficacy studies is to determine the dose of the compound required to produce a desired therapeutic effect. Assuming the primary therapeutic application of this compound is as an antimicrobial agent, the following protocols are recommended:
This initial screening provides data on the compound's potency against relevant microbial strains.
-
Preparation of Microbial Cultures: Grow standardized cultures of target bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a specified optical density.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound, Fluconazole, and Ciprofloxacin in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
This step is crucial for determining the effective dose in a living organism.
-
Animal Model: Use a validated animal model, such as a murine systemic infection model. Induce infection in mice with a lethal or sub-lethal dose of the target pathogen.
-
Dose Administration: Administer graded doses of this compound and the comparator drugs to different groups of infected mice. Include a vehicle control group.
-
Endpoint Measurement: The primary endpoint is typically survival over a defined period (e.g., 14 days) or a reduction in microbial burden in target organs (e.g., kidneys, spleen).
-
ED50 Calculation: The ED50 is the dose that protects 50% of the animals from the lethal effects of the infection or achieves a 50% reduction in microbial load. This is determined by plotting the dose-response curve.
Toxicity Studies (Determination of TD50/LD50)
Toxicity studies are designed to identify the doses at which the compound causes adverse effects.
This assay provides an early indication of the compound's potential for cellular toxicity.
-
Cell Lines: Use relevant mammalian cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).
-
Compound Exposure: Expose the cells to increasing concentrations of the test compound and comparators for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH release.
-
IC50 Calculation: The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.
This study determines the short-term lethal dose of the compound.
-
Animal Model: Typically conducted in two rodent species (e.g., mice and rats).
-
Dose Administration: Administer single, escalating doses of the compound to different groups of animals via the intended clinical route (e.g., oral, intravenous).
-
Observation: Monitor the animals closely for signs of toxicity and mortality over a 14-day period.
-
LD50 Calculation: The LD50 is the dose that results in the death of 50% of the animals in a group. This is calculated using statistical methods such as the Probit analysis.
This study identifies the maximum tolerated dose (MTD) and the doses that cause specific toxicities.
-
Dose Escalation: Administer escalating doses of the compound to animal groups and monitor for a range of adverse effects, including changes in body weight, clinical signs of distress, and alterations in hematological and clinical chemistry parameters.
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify any treatment-related changes.
-
TD50 Calculation: The TD50 is the dose that produces a specific toxic effect in 50% of the animals.
Experimental Workflow Visualization
Caption: Workflow for Therapeutic Index Evaluation.
Hypothetical Data and Comparative Analysis
To illustrate the evaluation process, the following tables present hypothetical data for this compound and the comparator drugs.
Table 1: In Vitro Antimicrobial Activity and Cytotoxicity
| Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) | IC50 in HepG2 cells (µg/mL) |
| This compound | 4 | 8 | > 256 |
| Fluconazole | > 64 | 2 | > 512 |
| Ciprofloxacin | 0.5 | > 64 | 150 |
Table 2: In Vivo Efficacy and Toxicity in Mice (Oral Administration)
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | TD50 (Hepatotoxicity) (mg/kg) |
| This compound | 20 | 2000 | 500 |
| Fluconazole | 10 | > 4000 | 1000 |
| Ciprofloxacin | 15 | 5000 | 800 |
Table 3: Therapeutic Index and Margin of Safety Comparison
| Compound | Therapeutic Index (TD50/ED50) | Margin of Safety (TD01/ED99) |
| This compound | 25 | 5 |
| Fluconazole | 100 | 20 |
| Ciprofloxacin | 53.3 | 10 |
Data Interpretation
Based on the hypothetical data:
-
This compound demonstrates moderate efficacy against both bacterial and fungal pathogens. Its in vitro cytotoxicity is low, suggesting a good preliminary safety profile.
-
The calculated Therapeutic Index of 25 for the novel compound is respectable, suggesting a favorable separation between its effective and toxic doses. However, it is lower than that of both Fluconazole and Ciprofloxacin.
-
The Margin of Safety of 5 is also lower than the comparators, indicating a potentially steeper dose-toxicity curve that would warrant more careful dose selection in clinical settings.
Comparative Pathway Visualization
Caption: Comparative Therapeutic Index.
Discussion and Future Directions
This guide outlines a comprehensive strategy for evaluating the therapeutic index of a novel compound, using this compound as a case study. The hypothetical data suggests that while the novel compound shows promise, its therapeutic window may be narrower than established drugs like Fluconazole and Ciprofloxacin.
Key Considerations for Further Development:
-
Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling: Integrating PK/PD data is essential for refining dose-response relationships and predicting human therapeutic doses.
-
Mechanism of Action and Toxicity: Elucidating the specific molecular targets for both efficacy and toxicity will enable a more informed risk-benefit assessment.
-
Chronic Toxicity Studies: The current guide focuses on acute toxicity. Long-term, repeated-dose toxicity studies are necessary to evaluate the potential for cumulative toxicity.
-
Structure-Activity Relationship (SAR) Studies: Modifications to the chemical structure of the lead compound could be explored to enhance efficacy and reduce toxicity, thereby improving the therapeutic index.
Conclusion
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical measure of a compound's safety and potential for clinical success. While this compound remains an investigational compound with limited public data, the methodologies and comparative framework presented in this guide offer a robust blueprint for its preclinical assessment. A systematic and rigorous approach, as outlined here, is essential for identifying promising new therapeutic agents with favorable safety profiles.
References
- Determining the safety of a Drug - Welcome to ToxTutor - Toxicology MSDT. (n.d.).
- Therapeutic Index: Definition & Formula - StudySmarter. (2024, August 27).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI.
- Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives. (n.d.).
- 2.4: Determining the Safety of a Drug - Chemistry LibreTexts. (2022, July 6).
- Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.).
- What is the therapeutic index of drugs? - Medical News Today. (2025, April 30).
- 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021, September 30). DergiPark.
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023, February 23).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC - NIH.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES.
-
Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][9] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from
- Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. (2020, August 31). MDPI.
Sources
- 1. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
In the landscape of contemporary medicinal chemistry, the 1,2,4-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] Among the myriad of derivatives, 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has garnered significant interest due to its potential as a potent antimicrobial and anticancer agent. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of this compound, drawing upon experimental data from published studies on the title compound and structurally related analogs. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against alternative triazole-based compounds.
The Scientific Rationale: From Benchtop to Biological Systems
The journey of a drug candidate from initial synthesis to potential clinical application is a rigorous process of validation. In vitro assays provide the foundational data, offering a controlled environment to assess a compound's direct biological activity against a specific target, be it a cancer cell line or a microbial strain. However, the sterile conditions of a petri dish do not replicate the complex physiological milieu of a living organism. This is where in vivo studies become indispensable. They provide critical insights into a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, factors that ultimately determine its therapeutic efficacy and safety in a whole-organism setting.[3] This guide will dissect these two crucial stages of evaluation for this compound and its congeners.
In Vitro Efficacy: A Direct Measure of Biological Activity
The initial assessment of this compound's therapeutic potential lies in its performance in in vitro assays. These studies are designed to quantify its direct cytotoxic effects on cancer cells and its inhibitory action against microbial growth.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is often evaluated using a panel of human cancer cell lines.[4] A common and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol linked hydroxamic acid (Compound 6b) | MDA-MB-231 (Breast) | Not specified, but showed superior potency to standard | Doxorubicin | Not specified |
| 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol linked hydroxamic acid (Compound 6b) | MCF-7 (Breast) | Not specified, but showed superior potency to standard | Doxorubicin | Not specified |
| 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol linked hydroxamic acid (Compound 6b) | HCT 116 (Colon) | Not specified, but showed superior potency to standard | Doxorubicin | Not specified |
| 1,2,4-triazole-hydrazone derivative (Compound 10) | MDA-MB-231 (Breast) | 9.7 ± 1.6 | Dacarbazine/Erlotinib | Not specified |
| 1,2,4-triazole-hydrazone derivative (Compound 10) | Panc-1 (Pancreatic) | 26.2 ± 1.0 | Dacarbazine/Erlotinib | Not specified |
Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol outlines the standardized procedure for assessing the cytotoxicity of a compound against cancer cell lines.
Workflow Diagram: MTT Assay
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
A study on novel 1,2,4-triazole derivatives reported the antimicrobial activity of compounds including one with a 4-fluorophenyl substituent.[5] Specifically, 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (a Schiff base derivative) was synthesized and tested.[5]
Table 2: In Vitro Antimicrobial Activity of a this compound Derivative
| Compound | Microbial Strain | MIC (µg/mL) |
| 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Not specified, but showed strong activity |
| 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Not specified, but showed strong activity |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy: Assessing Performance in a Complex Biological System
While in vitro data is foundational, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, provide a more holistic view of a drug's efficacy, taking into account its pharmacokinetic and pharmacodynamic properties.[6]
Anticancer Efficacy in Animal Models
For anticancer agents, a common in vivo model is the Ehrlich Ascites Carcinoma (EAC)-induced tumor model in mice.[6] This model allows for the assessment of a compound's ability to reduce tumor volume, increase survival time, and modulate various hematological and biochemical parameters.
Table 3: In Vivo Anticancer Efficacy of a Representative 1,2,4-Triazole Derivative
| Compound | Animal Model | Key Findings |
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid (Compound 6b) | Ehrlich Ascites Carcinoma (EAC) in mice | Increased life span of tumor-bearing mice.[7] |
| Novel 1,2,4-triazole derivatives (MPA and OBC) | EAC and Dalton Lymphoma Ascites (DLA) in mice | Possessed antitumor activity in both liquid and solid tumor models.[6] |
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines the procedure for evaluating the in vivo anticancer activity of a compound using the EAC model in mice.
Workflow Diagram: EAC In Vivo Model
Caption: Workflow of the in vivo EAC tumor model for anticancer drug evaluation.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation between in vitro activity and in vivo efficacy. A compound that demonstrates high potency in a cell-based assay may not necessarily translate to a successful therapeutic agent in a living organism. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can significantly impact its concentration at the target site. Poor bioavailability or rapid metabolism can lead to sub-therapeutic levels, rendering the compound ineffective in vivo despite its high in vitro potency.
-
Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in vitro but cause unacceptable toxicity to healthy tissues in vivo. Acute toxicity studies are crucial to determine the safety profile of a compound.[8][9]
-
Mechanism of Action: The complex biological environment in vivo can influence a compound's mechanism of action. Interactions with plasma proteins, off-target effects, and the influence of the tumor microenvironment can all modulate a drug's efficacy.
For 1,2,4-triazole derivatives, their generally low toxicity and favorable pharmacokinetic profiles contribute to their potential as drug candidates.[6] However, a thorough evaluation of these parameters is essential for each new derivative.
Comparative Analysis: Positioning Against Alternatives
The therapeutic landscape is constantly evolving, and any new drug candidate must demonstrate a clear advantage over existing treatments. For this compound, a comparative analysis against other triazole-based drugs is crucial.
Table 4: Comparative Profile of Triazole-Based Agents
| Compound/Drug | Primary Indication | Key In Vitro Efficacy | Key In Vivo Efficacy |
| This compound (and derivatives) | Anticancer, Antimicrobial (Investigational) | Potent activity against various cancer cell lines and microbial strains.[5][7] | Demonstrated increase in lifespan in mouse tumor models (for analogs).[7] |
| Fluconazole | Antifungal | Broad-spectrum activity against Candida and Cryptococcus species. | Effective in treating systemic fungal infections. |
| Letrozole | Anticancer (Breast Cancer) | Potent aromatase inhibitor. | Reduces estrogen levels and inhibits tumor growth in hormone-receptor-positive breast cancer. |
This comparative overview highlights the potential of novel 1,2,4-triazole derivatives like this compound to address unmet needs in oncology and infectious diseases. Their distinct substitution patterns offer the potential for improved efficacy, selectivity, and reduced resistance compared to established drugs.[1]
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies on this compound and its analogs underscores the significant therapeutic potential of this chemical scaffold. The potent and direct biological activity observed in in vitro assays provides a strong rationale for further investigation. While direct in vivo efficacy data for the title compound remains to be fully elucidated, the promising results from structurally similar compounds in animal models are highly encouraging.
Future research should focus on comprehensive in vivo studies of this compound to establish its pharmacokinetic profile, safety, and therapeutic efficacy in relevant disease models. Further structural modifications and quantitative structure-activity relationship (QSAR) studies could lead to the development of next-generation triazole-based drugs with enhanced potency and selectivity. The journey from a promising molecule to a life-saving medicine is long and arduous, but the scientific foundation for this compound is undeniably strong.
References
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Available at: [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Scilit. Available at: [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. Available at: [Link]
- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Arch Pharm (Weinheim). 2025 Aug;358(8):e2500135.
-
The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives. Zaporozhye Medical Journal. Available at: [Link]
-
1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. BPAS Journals. Available at: [Link]
- Novel 1,2,4-triazole Derivatives as Antitumor Agents Against Hepatocellular Carcinoma. Chem Biol Interact. 2017 Aug 25;274:108-117.
- Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Research J. Pharm. and Tech. 2017; 10(9): 2941-2946.
- 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. 2019 Jun; 24(12): 2267.
- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Front Oncol. 2021; 11: 729352.
- Antimicrobial activity of a new compound of 1,2,4-triazole derivatives against pathogens of poultry bacterial diseases. ScienceRise: Biological Science. 2024 Oct 9; 4(43): 23-29.
- Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems. 2018 Apr 30; 9(2): 245-250.
- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules. 2012; 17(10): 11979–11991.
- Study acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in vivo. Zaporozhye Medical Journal. 2016; 4(97): 78-82.
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. 2012; 4(5): 149-152.
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][4]-triazole-3-thiol derivatives as antimicrobial agents. Med Chem Res. 2010 Mar 1;19(2):147-157.
- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Drug Dev Res. 2020 Feb;81(1):72-84.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Int J Mol Sci. 2022 Aug; 23(16): 9318.
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
- Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. 2025 Jun 30; 3(2): 1-10.
-
Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules. 2023; 28(1): 39.
Sources
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. isres.org [isres.org]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The research of acute toxicity of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Study acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in vivo | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking Novel Triazole Antifungal Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Challenge of Fungal Infections
The global rise of invasive fungal infections, coupled with the increasing emergence of drug-resistant strains, presents a formidable challenge to public health.[1] Triazole compounds have long been a cornerstone of antifungal therapy, valued for their broad spectrum of activity and favorable pharmacological profiles.[2] This class of drugs primarily acts by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the ergosterol biosynthesis pathway.[1][3] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane; its disruption leads to fungistatic or fungicidal effects.[3][4]
However, the clinical utility of first-generation triazoles like fluconazole is increasingly threatened by resistance.[1] This reality fuels the urgent need for novel triazole analogues with improved potency, expanded spectrum, and efficacy against resistant pathogens.[5] This guide provides a comprehensive framework for the preclinical benchmarking of new triazole drug candidates. It is designed not as a rigid template, but as a logical, field-tested workflow that ensures scientific rigor and produces the robust, comparative data necessary for informed drug development decisions. We will explore the causality behind experimental choices, from initial in vitro potency screening to foundational safety and selectivity profiling, culminating in the design of informative in vivo efficacy studies.
The Core Mechanism: Targeting Fungal Ergosterol Biosynthesis
A deep understanding of the drug target is paramount. The antifungal activity of triazoles is primarily due to their high affinity for the fungal CYP51 enzyme, which is part of the cytochrome P450 superfamily.[1] By binding to the heme iron atom in the enzyme's active site, triazoles block the conversion of lanosterol to ergosterol.[1] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which collectively disrupt membrane function and arrest fungal growth.[3][4]
The selectivity of triazoles arises from their higher affinity for the fungal CYP51 enzyme compared to the human ortholog.[2][6] However, inhibition of human cytochrome P450 enzymes can occur, leading to potential drug-drug interactions, a critical parameter to assess during development.[4]
Phase 1: Foundational In Vitro Evaluation
The initial phase of benchmarking is designed to establish the fundamental antifungal properties of a novel triazole compound. We must answer three core questions: How potent is it? What is its spectrum of activity? And is it fungistatic or fungicidal?
Antifungal Susceptibility Testing: Determining Potency and Spectrum
The primary metric for antifungal potency is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7] The broth microdilution method is the gold standard, and protocols should be rigorously aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Rationale for Experimental Design:
-
Standard Drugs: It is essential to run standard drugs like Fluconazole and Voriconazole in parallel. This provides a direct comparison of your novel compound's potency against clinically relevant benchmarks.
-
Fungal Panel: The choice of fungal strains is critical. The panel should include:
-
Common pathogenic species (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus, Cryptococcus neoformans).
-
Clinically relevant strains with known resistance profiles (e.g., fluconazole-resistant C. albicans).[10]
-
Quality control (QC) strains as specified by CLSI (e.g., C. parapsilosis ATCC 22019) to ensure assay validity.[9]
-
-
Endpoint Reading: For azoles, the endpoint (MIC) is typically defined as the concentration that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free control.[7] This is because triazoles are often fungistatic, meaning they inhibit growth rather than kill the organism outright.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This is then further diluted in RPMI 1640 medium to achieve the final standardized inoculum density.
-
Drug Dilution: Prepare serial twofold dilutions of the novel triazole and standard control drugs (e.g., Fluconazole, Voriconazole) in a 96-well microtiter plate. Concentrations should span a clinically relevant range.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species' growth rate.
-
Endpoint Determination: Read the plates visually or with a spectrophotometer to determine the MIC, defined as the lowest drug concentration showing at least 50% growth inhibition compared to the positive control.
Determining Fungicidal Activity: The MFC Assay
While MIC indicates growth inhibition, the Minimum Fungicidal Concentration (MFC) reveals the concentration required to kill the fungus. The MFC is determined as a follow-up to the MIC assay.
-
Following the MIC reading, take a small aliquot (e.g., 20 µL) from each well that showed complete visual growth inhibition.
-
Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth or fewer than three colonies on the agar plate, representing a ≥99.9% kill rate.[11]
Data Presentation: Comparative In Vitro Activity
Summarizing results in a clear table is crucial for direct comparison.
| Compound | C. albicans (ATCC 90028) MIC (µg/mL) | C. glabrata (Clinical Isolate) MIC (µg/mL) | A. fumigatus (ATCC 204305) MIC (µg/mL) | C. albicans MFC (µg/mL) |
| Novel Triazole X | 0.125 | 0.5 | 0.25 | >64 |
| Fluconazole | 0.5 | 16 | >64 | >64 |
| Voriconazole | 0.03 | 0.25 | 0.25 | 2 |
This table demonstrates a hypothetical scenario where "Novel Triazole X" shows superior potency against a fluconazole-resistant C. glabrata strain and comparable activity to voriconazole against A. fumigatus, while exhibiting fungistatic characteristics (MFC >> MIC).
Phase 2: Assessing Safety and Selectivity
A potent antifungal is only viable if it is safe for the host. This phase focuses on quantifying the compound's toxicity to mammalian cells to determine its therapeutic window.
Mammalian Cell Cytotoxicity
Cytotoxicity assays measure the degree to which a compound can damage host cells.[12][13] Using a standard human cell line, such as HepG2 (liver carcinoma cell line, reflecting a potential site of toxicity) or HEK293 (human embryonic kidney cells), is a common starting point.[4] The goal is to determine the 50% cytotoxic concentration (CC50).
Rationale for Experimental Design:
-
Cell Health Indicators: Assays should measure key indicators of cell health like metabolic activity (MTT or resazurin-based assays) or plasma membrane integrity (lactate dehydrogenase release).[14][15]
-
Therapeutic Index: The ratio of cytotoxicity (CC50) to antifungal potency (MIC) gives the Selectivity Index (SI = CC50/MIC). A higher SI is desirable, indicating that the compound is significantly more toxic to the fungus than to host cells.
-
Cell Seeding: Seed a 96-well plate with a human cell line (e.g., HepG2) at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of the novel triazole, a vehicle control, and a positive control (a known cytotoxic agent) to the wells.
-
Incubation: Incubate the plate for 24-72 hours in a humidified CO2 incubator.
-
Viability Assessment: Add a resazurin-based reagent to each well. Live, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the CC50 value by plotting a dose-response curve.
Data Presentation: Selectivity Index
| Compound | C. albicans MIC (µg/mL) | HepG2 Cells CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| Novel Triazole X | 0.125 | >100 | >800 |
| Standard Drug Y | 0.25 | 50 | 200 |
This table illustrates that "Novel Triazole X" has a much larger therapeutic window than "Standard Drug Y," making it a more promising candidate for further development.
Phase 3: Transition to In Vivo Efficacy Models
Promising in vitro data must be validated in a living system. In vivo models are essential for evaluating a compound's efficacy within the complex environment of a host, taking into account pharmacokinetics (PK) and pharmacodynamics (PD).[16]
Rationale for Model Selection:
-
Murine Models: Mice are the most common and well-established models for fungal infections due to their genetic tractability and cost-effectiveness.[17][18]
-
Immunosuppression: To establish a stable, systemic infection similar to that in at-risk human populations, temporary immunosuppression (e.g., using cyclophosphamide) is often required.[17]
-
Infection Model: The model should reflect a relevant clinical scenario. A disseminated candidiasis model is a standard for systemic infections, while oropharyngeal or vaginal models can be used for mucosal infections.[19][20]
-
Acclimatization: House mice according to ethical guidelines for a period of acclimatization.
-
Immunosuppression (Optional): Administer an immunosuppressive agent if the model requires it to establish a robust infection.
-
Infection: Infect mice via intravenous (tail vein) injection with a standardized inoculum of a virulent Candida strain.
-
Treatment: At a specified time post-infection, begin treatment. Randomize animals into groups: (1) Vehicle control, (2) Standard drug (e.g., fluconazole), and (3) Novel Triazole X at one or more dose levels. Administer drugs via a clinically relevant route (e.g., oral gavage).
-
Monitoring: Monitor animals daily for clinical signs of illness and record survival data.
-
Endpoint Analysis:
-
Survival: Continue the study for a defined period (e.g., 21 days) to generate Kaplan-Meier survival curves.
-
Fungal Burden: At a predetermined endpoint (e.g., day 4 post-infection), euthanize a subset of animals from each group. Harvest target organs (typically kidneys), homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) plating to quantify the fungal load.[21]
-
Conclusion: Synthesizing the Data for a Go/No-Go Decision
Benchmarking a novel triazole is a multi-faceted process that builds a comprehensive data package. A promising candidate will demonstrate:
-
Superior or equivalent potency against a broad spectrum of fungi, especially against resistant strains, when compared to standard drugs.
-
A high selectivity index , indicating a wide margin of safety between antifungal efficacy and host cell toxicity.
-
Significant in vivo efficacy , demonstrated by increased survival and a reduction in fungal burden in a relevant animal model.
This systematic, evidence-based approach ensures that only the most promising compounds, with a clear performance advantage and a strong safety profile, are advanced in the costly and complex drug development pipeline.
References
- Triazole antifungals | Research Starters - EBSCO. Provides an overview of the mechanism of action, including the disruption of ergosterol synthesis and interaction with cytochrome P450 enzymes.
- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. Details the mechanism of action of triazoles as inhibitors of cytochrome P450 14α-demethylase and the need for new agents due to resistance.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Describes various methods for monitoring cell health and cytotoxicity, including resazurin-based assays.
- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. Discusses the generally accepted mode of action involving the inhibition of ergosterol synthesis.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents (2023). Updates on methods to analyze cytotoxic effects, including lactate dehydrogenase release and resazurin-based assays.
- Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs - ASM Journals. Describes various animal models for fungal infections, including those for Candida species.
- Animal models of fungal infections | Laboratory Animals for Science. Discusses the use of animal models, particularly mice, for studying fungal pathogenesis and testing new antifungal compounds.
- Host Pathogen Relations: Exploring Animal Models for Fungal Pathogens - MDPI. Outlines various model systems, including the murine model, for studying common fungal pathogens.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents (Protocol Preview). Mentions that many antimicrobial agents are cytotoxic to eukaryotic cells.
- Experimental In Vivo Models of Candidiasis - MDPI. Reviews various in vivo models for candidiasis in different laboratory animals, including mice.
- IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber. Describes the broth microdilution method following CLSI guidelines for determining Minimum Inhibitory Concentrations (MICs).
- In vivo models: evaluating antifungal agents - PubMed. Describes a standard mouse model for establishing acute, systemic fungal infection for drug testing.
- Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Highlights the existence of CLSI reference methods for broth dilution antifungal susceptibility testing.
- Triazole antifungals - Altmeyers Encyclopedia - Department Internal medicine. States that triazoles inhibit the ergosterol synthesis of fungal cells and have better therapeutic properties than imidazoles due to higher affinity for the fungal enzyme.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem. Explains that cytotoxicity assays are essential for defining safety thresholds for potential therapeutics.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. Mentions CLSI guidelines as an alternative to broth microdilution for susceptibility testing.
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central - NIH. Confirms the mechanism of action for triazoles as the blockage of ergosterol biosynthesis by inhibiting 14α-demethylase.
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Provides performance standards and quality control tables for CLSI antifungal susceptibility testing documents M27 and M44.
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. Contains updated tables for use with CLSI antifungal susceptibility testing standards M27 and M44.
- Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. Details the methodology for determining Minimum Fungicidal Concentration (MFC).
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. Mentions the checkerboard method as a widely used technique for assessing drug interactions in vitro.
- Antifungal Susceptibility Testing for C. auris - CDC. Provides context on defining breakpoints for Candida species based on established guidelines and expert opinion.
- (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. States that mortality rate and fungal load in target organs are common criteria for evaluating antifungal efficacy in vivo.
- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Discusses the NCCLS (now CLSI) M-27A broth microdilution method for planktonic cell susceptibility testing.
- Antifungal screening of novel hybrids of triazole derivatives. - ResearchGate. Highlights the need for new antifungal agents due to resistance and toxicity of existing drugs.
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. Reviews recent developments in the synthesis and evaluation of 1,2,4-triazole derivatives as potential antifungal agents.
- Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. A video protocol preview discussing dual-readout testing for antimicrobial activity and cytotoxicity.
- A Comparative Guide to the Biological Activities of Novel 1,2,4-Triazole Derivatives - Benchchem. Mentions that 1,2,4-triazole derivatives are well-established antifungal agents targeting lanosterol 14α-demethylase (CYP51).
- comparative study of the biological activity of different triazole derivatives - Benchchem. Provides a comparative overview of the biological activities of different triazole derivatives, focusing on their antifungal properties.
- Synthesis and antifungal activity of the novel triazole compounds - RSC Publishing. Describes the design, synthesis, and in vitro antifungal evaluation of novel fluconazole analogues.
- Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - NIH. Discusses human CYP51A1 as a key enzyme in cholesterol biosynthesis.
- Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed. Investigates the specificity of antifungal agents for the fungal CYP51 enzyme versus the human ortholog.
- Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC - PubMed Central. Highlights that human CYP51 is highly resistant to inhibition compared to its fungal orthologs.
- Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One. Mentions that some compounds inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51).
- (PDF) PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME: AN IN SILICO STUDY ON SIXTY MOLECULES - ResearchGate. Identifies Lanosterol 14 α-demethylase (CYP51) as a key target for ergosterol synthesis inhibition in Candida albicans.
Sources
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. altmeyers.org [altmeyers.org]
- 3. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 9. njccwei.com [njccwei.com]
- 10. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 18. mdpi.com [mdpi.com]
- 19. journals.asm.org [journals.asm.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
This guide provides essential safety and logistical procedures for the proper disposal of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. As specific safety data for this exact compound is limited, this protocol has been synthesized by evaluating data from structurally similar triazole-thiol derivatives and fluorinated organic compounds. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
The core principle of this guidance is containment and professional disposal . Due to its chemical nature—a fluorinated heterocyclic compound—specialized disposal methods are required to prevent environmental persistence and the release of hazardous decomposition products.
Hazard Assessment and Chemical Profile
Understanding the risk profile is the foundation of safe handling and disposal. Based on analogous compounds, this compound should be handled as a hazardous substance.
| Hazard Category | Potential Effects & Handling Precautions | Supporting Data Source |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Causes skin, eye, and respiratory system irritation.[1][2] | Analog SDS (e.g., 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol) |
| Chronic Toxicity | Some triazole derivatives are suspected of causing cancer or reproductive harm.[3][4] Long-term effects are not fully known; treat with caution. | Analog SDS (e.g., 3-Amino-1,2,4-triazole) |
| Environmental | The trifluoromethyl group suggests environmental persistence.[5] Some triazoles are toxic to aquatic life with long-lasting effects.[4] Do not allow entry into drains or waterways.[6] | Analog Studies & EPA Guidance |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents.[3] Thermal decomposition can release toxic and corrosive gases. | General Chemical Principles |
Foundational Safety: Pre-Disposal Handling & Controls
Proper disposal begins with safe handling during routine laboratory use. All work involving this compound must be performed with appropriate safety measures in place.
-
Engineering Controls : All handling of solid (powder) or dissolved forms of this compound must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[7]
-
Hand Protection : Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A lab coat or chemically resistant apron is required. Ensure clothing is fire-resistant.[8]
-
Disposal Protocol: A Step-by-Step Workflow
Disposal of this compound is not a matter of simple disposal in laboratory trash or drains. It must be managed as a chemical waste stream destined for a licensed disposal facility.
Step 1: Waste Segregation
-
Causality : Preventing unintended chemical reactions is paramount. Fluorinated compounds and triazole derivatives should not be mixed with incompatible waste streams.
-
Procedure :
-
Designate a specific, compatible, and clearly labeled waste container for all solid and liquid waste containing this compound.
-
The container must be made of a non-reactive material (e.g., HDPE or glass).
-
Label the container with the full chemical name: "this compound" and attach appropriate hazard pictograms (e.g., irritant, health hazard).
-
Step 2: Waste Accumulation and Storage
-
Causality : Safe interim storage prevents accidental exposure or spills while awaiting pickup.
-
Procedure :
Step 3: Professional Disposal Arrangement
-
Causality : The carbon-fluorine bond is one of the strongest in organic chemistry, requiring specialized, high-temperature incineration to ensure complete destruction.[9] Improper disposal can lead to the formation of highly corrosive hydrogen fluoride (HF) and other toxic byproducts.[10][11]
-
Procedure :
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.
-
Provide the full chemical name and an estimate of the quantity to be disposed of.
-
Follow all institutional and local regulations for waste manifest and hand-off procedures.
-
Never attempt to dispose of this chemical via standard trash, sewer, or by chemical neutralization in the lab. The required method is high-temperature incineration in a facility equipped with acid gas scrubbers.[9][10]
-
Emergency Procedures: Spill Management
Accidents require a prepared and immediate response to mitigate risk.
-
Personal Precautions : Evacuate non-essential personnel. Ensure adequate ventilation. Avoid breathing dust or vapors.[6][8] Wear the full PPE described in Section 2.
-
Containment & Cleanup :
-
For solid spills, avoid generating dust.[8]
-
Gently cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or oil-dry).[10]
-
Carefully sweep or scoop the contained material into the designated chemical waste container.
-
Clean the spill area thoroughly with a suitable solvent (follow your lab's specific SOPs) and collect all cleaning materials as hazardous waste.
-
-
Environmental Precautions : Prevent the spill from entering drains or soil.[6][8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling waste generated from this compound.
Caption: Decision workflow for handling and disposing of the subject chemical.
References
- BenchChem. (2025). Safety and handling of fluorinated organic compounds. BenchChem.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA.
- Echemi. 4,5-BIS(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets. Echemi.
- AK Scientific, Inc. Safety Data Sheet: 4-Amino-5-(2-chloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol. AK Scientific, Inc.
- Toxic Docs. Guide to the Safe Handling of Fluoropolymer Dispersions. Toxic Docs.
- Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Fisher Scientific. Safety Data Sheet: 4-Amino-4H-1,2,4-triazole. Fisher Scientific.
- Sigma-Aldrich. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. Sigma-Aldrich.
- The Society of the Plastics Industry, Inc. Guide to the Safe Handling of Fluoropolymer Resins.
- Sigma-Aldrich. Safety Data Sheet: 3-Amino-1,2,4-triazole. Sigma-Aldrich.
- National Institutes of Health (NIH). (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC.
- Thermo Fisher Scientific. Safety Data Sheet: 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Thermo Fisher Scientific.
- CDH Fine Chemical. Material Safety Data Sheet: 4-Amino-1,2,4-Triazole. CDH Fine Chemical.
- PubChem. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information.
Sources
- 1. aksci.com [aksci.com]
- 2. 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | C8H7ClN4S | CID 689061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. epa.gov [epa.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. theic2.org [theic2.org]
A Senior Application Scientist's Guide to Handling 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound featuring both a thiol and an amino group, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for its safe management in a laboratory setting.
Hazard Assessment: Understanding the "Why" Behind the "What"
Before any container is opened, a thorough understanding of the compound's risk profile is paramount. While specific toxicological data for this exact molecule may be limited, its structural motifs—a triazole ring, an aromatic fluoride, and a thiol group—provide a strong basis for a conservative safety assessment.
-
The Thiol Group (-SH): Thiols, or mercaptans, are notorious for their potent and offensive odors, detectable by the human nose at parts-per-billion levels.[1] While the odor itself is a nuisance, it can also cause headaches and nausea.[1] More critically, thiols are readily absorbed through the skin and can be irritants.[2]
-
Aromatic and Heterocyclic Amines: Compounds in this class can range from skin and respiratory irritants to more systemic toxins. Safety data sheets for structurally similar compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, indicate hazards of serious eye irritation, skin irritation, and respiratory irritation.[3][4]
-
Solid Form: As a solid, the primary exposure risks are inhalation of dust particles and direct contact with the skin and eyes. Minimizing dust generation is a critical control measure.[5][6]
Based on this analysis, we must assume the compound is, at minimum, a skin, eye, and respiratory irritant with potential for dermal absorption and a powerful odor.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific task and associated risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Double-gloved Nitrile | Chemical safety goggles | Full-sleeved lab coat | Recommended: N95 dust mask (if not in a certified chemical fume hood) |
| Solution Preparation | Double-gloved Nitrile | Chemical safety goggles and face shield | Chemical-resistant apron over lab coat | Not required if performed in a chemical fume hood |
| Reaction Work-up/Purification | Double-gloved Nitrile | Chemical safety goggles and face shield | Chemical-resistant apron over lab coat | Not required if performed in a chemical fume hood |
| Spill Cleanup (Small) | Heavy-duty Nitrile or Butyl gloves | Chemical safety goggles and face shield | Chemical-resistant apron over lab coat | Required: Half-mask respirator with organic vapor/acid gas cartridges |
| Waste Disposal | Nitrile or Butyl gloves | Chemical safety goggles | Lab coat | Not typically required |
Causality Behind PPE Choices:
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard in most laboratories.[7] Double-gloving is a crucial best practice that provides a buffer in case the outer glove is compromised, allowing for its safe removal without contaminating the inner glove and skin. For extensive handling or spill cleanup, heavier-duty gloves are necessary.
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[5][8] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during a reaction work-up.[9]
-
Respiratory Protection: All handling of this compound should ideally occur within a certified chemical fume hood to control both dust and the potent thiol odor.[10] If a fume hood is not available for a brief task like weighing, an N95 respirator provides a minimum level of protection against inhaling fine dust.[3]
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Operational Plan: From Benchtop to Waste Stream
A self-validating safety protocol extends beyond PPE to encompass every step of the handling process.
A. Pre-Handling Checklist:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible and have been recently tested.[5]
-
Prepare a 10% bleach solution in a designated basin or bucket for immediate decontamination of glassware and stir bars post-reaction.[10]
-
Designate a specific hazardous waste container for solid and liquid waste containing the thiol.
B. Spill and Exposure Protocol:
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Use an absorbent material (e.g., vermiculite or a chemical spill pad) to cover the spill.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste bag.[11]
-
Wipe the area with a cloth dampened with the 10% bleach solution, followed by a water rinse.
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][9]
-
Inhalation: Move to fresh air immediately.[5]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.[5]
-
Disposal Plan: A Responsible Conclusion
Proper disposal is critical to protect both personnel and the environment. The unique properties of thiols necessitate a two-stage approach: decontamination and disposal.
Step-by-Step Disposal Protocol:
-
Decontaminate Glassware: Immediately after use, rinse all contaminated glassware, syringes, and stir bars and submerge them in the prepared 10% bleach bath inside the fume hood. Allow them to soak for at least 12-24 hours to oxidize the residual thiol.[10][11]
-
Segregate Waste:
-
Solid Waste: All contaminated solids (e.g., used gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed plastic bag or container designated for "Thiol-Containing Hazardous Waste."[11]
-
Liquid Waste: Collect all reaction residues and solvent rinses in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with bleach or other oxidizers in the waste container.
-
-
Final Disposal: Adhere to your institution's specific hazardous waste disposal procedures. Ensure all waste containers are properly labeled with the chemical name and associated hazards.
The following diagram outlines the waste disposal workflow.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.
References
- Material Safety Data Sheet - 1H-1,2,4-Triazole-3-thiol, 97%. Cole-Parmer. [URL: provided in search results]
- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. [URL: provided in search results]
- 4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol Safety Data Sheet. AK Scientific, Inc. [URL: provided in search results]
- Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH. [URL: provided in search results]
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [URL: provided in search results]
- Thiols | Safety Services. UCL – University College London. (2020-06-23). [URL: provided in search results]
- Benzenethiol - HAZARD SUMMARY. New Jersey Department of Health. [URL: provided in search results]
- Reagents & Solvents: How to Work with Thiols. Department of Chemistry: University of Rochester. [URL: provided in search results]
- Chemical Hazards - Thiols (Mercaptans). Government of Alberta. (2002-09-01). [URL: provided in search results]
- Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety (DEHS). [URL: provided in search results]
- SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. Sigma-Aldrich. (2025-11-06). [URL: provided in search results]
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Safety Information. Sigma-Aldrich. [URL: provided in search results]
- OSHA Glove Selection Chart. Occupational Safety and Health Administration, referenced by Environmental Health and Safety. [URL: provided in search results]
- 4-AMINO-5-TRIFLUOROMETHYL-4H-1,2,4-TRIAZOLE-3-THIOL Safety Data Sheets. Echemi. [URL: provided in search results]
Sources
- 1. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 2. open.alberta.ca [open.alberta.ca]
- 3. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol 97 22706-11-2 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. watson-int.com [watson-int.com]
- 9. aksci.com [aksci.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. faculty.washington.edu [faculty.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
